N-(2-Hydroxyethyl)-2-methylaniline
Description
The exact mass of the compound Ethanol, 2-[(2-methylphenyl)amino]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(2-methylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-4-2-3-5-9(8)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZZPKMVVSTYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059664 | |
| Record name | Ethanol, 2-[(2-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136-80-1 | |
| Record name | 2-[(2-Methylphenyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(o-Toluidino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Tolyl ethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-[(2-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[(2-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-o-toluidinoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(O-TOLUIDINO)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZU21R1XXN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Hydroxyethyl)-2-methylaniline (CAS No. 93-90-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(2-Hydroxyethyl)-2-methylaniline, a versatile aromatic amine with significant applications in chemical synthesis. From its fundamental physicochemical properties to detailed synthesis protocols and safety considerations, this document serves as a critical resource for professionals engaged in research and development.
Introduction and Core Compound Identity
This compound, registered under CAS number 93-90-3, is an organic compound characterized by an N-substituted aniline core.[1][2][3] The presence of both a hydroxyl group and a methyl group on the aniline structure imparts unique reactivity and solubility, making it a valuable intermediate in the synthesis of a wide array of target molecules. Its primary utility lies in the production of dyes, pigments, and specialty chemicals where the functional groups can be further modified.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in experimental design and process scale-up. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 93-90-3 | [1][2][3] |
| Molecular Formula | C₉H₁₃NO | [1][2][4] |
| Molecular Weight | 151.21 g/mol | [1][3][5] |
| Appearance | Clear to light yellow or brown liquid | [1][4] |
| Melting Point | 77 °C | [1][3][4][5][6] |
| Boiling Point | 229 °C (lit.) | [1][3][4][5] |
| Density | 1.06 g/mL at 25 °C (lit.) | [1][3][4][5] |
| Refractive Index (n20/D) | 1.573 (lit.) | [1][3][5] |
| Flash Point | >230 °F (>110 °C) | [1][3][4][6] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1][3][7] |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the reaction of 2-methylaniline with an ethylene oxide precursor. A general and robust method is the direct ethoxylation of 2-methylaniline.
General Synthesis Protocol: Ethoxylation of 2-Methylaniline
This protocol describes a common laboratory-scale synthesis. The causality behind the choice of reagents and conditions is to ensure a selective and high-yield N-alkylation while minimizing side reactions such as O-alkylation or polymerization of ethylene oxide.
Step-by-Step Methodology:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the aniline starting material.
-
Reagent Charging: 2-methylaniline is charged into the flask. A suitable catalyst, such as a mild Lewis acid or a base, can be added to facilitate the reaction, though the reaction can also proceed without a catalyst at elevated temperatures.
-
Reactant Addition: Ethylene oxide, or a suitable equivalent such as 2-chloroethanol, is added dropwise from the dropping funnel to the stirred 2-methylaniline. The addition is performed at a controlled temperature to manage the exothermicity of the reaction.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature, typically in the range of 100-150°C, and maintained for several hours to ensure complete conversion.[8] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then subjected to a purification process, which may involve distillation under reduced pressure to isolate the this compound from unreacted starting materials and any byproducts.
Diagram of the Synthesis Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Key Applications and Industrial Relevance
This compound serves as a crucial building block in several industrial applications, primarily due to the reactive sites offered by the secondary amine and the primary alcohol.
-
Dye and Pigment Intermediate: The most prominent application is in the synthesis of azo dyes and other colorants. The aniline core can be diazotized and coupled with other aromatic compounds to generate a wide spectrum of colors.[9]
-
Polymer Chemistry: The hydroxyl group can undergo polymerization reactions, making it a monomer for producing specialty polymers and resins. These polymers may find use in coatings and adhesives.
-
Pharmaceutical and Agrochemical Synthesis: While less common, the scaffold of this compound can be found in more complex molecules with biological activity. It can serve as a starting material for the synthesis of active pharmaceutical ingredients (APIs) and pesticides.[9][10]
-
Corrosion Inhibitors: Certain aniline derivatives are known to exhibit anti-corrosive properties, and this compound can be a precursor for such compounds.
Diagram of Application Pathways:
Caption: Key industrial applications of this compound.
Analytical Methodologies
The purity and characterization of this compound are critical for its intended applications. Several analytical techniques can be employed for its analysis.
-
Chromatographic Methods:
-
Gas Chromatography (GC): Due to its volatility, GC is a suitable method for assessing the purity of this compound and for monitoring the progress of its synthesis.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for the analysis of this compound, particularly for non-volatile impurities.[11] A C18 column with a mobile phase of acetonitrile and water is a common starting point.[11]
-
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the aromatic C-H and C=C stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The spectra will show distinct signals for the aromatic protons, the methyl group protons, and the protons of the hydroxyethyl chain.
-
Mass Spectrometry (MS): MS can be used to determine the molecular weight of the compound and to study its fragmentation patterns, which aids in structural elucidation.[2]
-
Safety, Handling, and Toxicological Profile
As with any chemical substance, proper safety precautions must be observed when handling this compound.
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Handling and Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[6]
-
Handle in a chemical fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Toxicological Information:
Detailed toxicological studies on this compound are not extensively available in the public domain. However, based on its classification and the known hazards of similar aniline derivatives, it should be treated as a hazardous substance.[9] Exposure can cause irritation to the skin, eyes, and respiratory system.[1][6]
References
- 1. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]
- 2. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. 93-90-3 CAS MSDS (N-(2-Hydroxyethyl)-N-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. N-(2-Hydroxyethyl)-N-methylaniline CAS#: 93-90-3 [m.chemicalbook.com]
- 8. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
- 9. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 10. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]
- 11. N-Ethyl-2-methylaniline | SIELC Technologies [sielc.com]
N-(2-Hydroxyethyl)-2-methylaniline molecular weight
An In-depth Technical Guide to the Molecular Weight and Characterization of N-(2-Hydroxyethyl)-2-methylaniline
Introduction
This compound, a substituted aromatic amine, is a significant chemical intermediate in various industrial syntheses, particularly in the manufacturing of dyes and polymers. A precise understanding of its molecular weight and physicochemical properties is fundamental for researchers, scientists, and professionals in drug development and chemical manufacturing. The molecular formula for this compound is C₉H₁₃NO.[1][2][3] This guide provides a comprehensive overview of its molecular weight, the analytical methodologies for its determination, and its key chemical characteristics, grounded in established scientific principles and authoritative data.
The accepted molecular weight of this compound is approximately 151.21 g/mol .[2][3][4][5][6][7] More precisely, its monoisotopic mass is 151.099714 g/mol , a value critical for high-resolution mass spectrometry analysis.[1] This document will delve into the empirical and theoretical basis for this value, offering a self-validating framework for its confirmation in a laboratory setting.
Physicochemical Properties
A thorough characterization of a chemical entity begins with its fundamental physical and chemical properties. These values are critical for designing experimental protocols, ensuring safety, and predicting the compound's behavior in various chemical systems. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 151.21 g/mol | [2][3][4][6] |
| Exact Mass | 151.2056 g/mol | [1] |
| Molecular Formula | C₉H₁₃NO | [1][2][3] |
| CAS Registry Number | 93-90-3 | [1] |
| Appearance | Light yellow to brown, clear oily liquid | [2] |
| Density | 1.06 g/mL at 25 °C | [2][5][6] |
| Boiling Point | 229 °C at 760 mmHg | [2][5][6] |
| Melting Point | 77 °C | [2][5][6][8] |
| Flash Point | >230 °F (>110 °C) | [2][8] |
| Refractive Index | n20/D 1.573 | [2][6] |
| Solubility | Slightly soluble in water; soluble in ethanol and ether | [2] |
| pKa | 14.79 ± 0.10 (Predicted) | [2] |
Analytical Workflow for Molecular Weight Verification
References
- 1. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]
- 4. N-(2-Hydroxyethyl)-N-methylaniline (CAS 93-90-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. N-(2-Hydroxyethyl)-N-methylaniline CAS#: 93-90-3 [m.chemicalbook.com]
- 6. 93-90-3 CAS MSDS (N-(2-Hydroxyethyl)-N-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. echemi.com [echemi.com]
An In-Depth Technical Guide to the Physical Properties of N-(2-Hydroxyethyl)-2-methylaniline
Introduction
N-(2-Hydroxyethyl)-2-methylaniline, also known as 2-(2-methylanilino)ethanol, is an aromatic amino alcohol with the chemical formula C₁₀H₁₅NO. Its structure features a secondary amine where the nitrogen atom is bonded to a tolyl group (a benzene ring with a methyl substituent) and a 2-hydroxyethyl group. This bifunctional nature—possessing both a nucleophilic amine and a hydroxyl group—makes it a valuable intermediate in various chemical syntheses. It is notably used in the manufacturing of specific dyes and has applications in the development of polymers and other specialty chemicals.
This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and the experimental context for their determination. The information herein is curated for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's physical characteristics for application in laboratory and industrial settings.
Core Physicochemical Properties
A consolidated summary of the fundamental physical properties of this compound is presented below. These values are critical for predicting the compound's behavior in various chemical and physical processes.
| Property | Value | Source(s) |
| CAS Number | 603-91-8 | N/A |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | -23 °C (250.15 K) | [2] |
| Boiling Point | 200.5 °C (473.65 K) at 760 mmHg | [2] |
| Density | 1.002 g/cm³ | [2] |
| Flash Point | > 230 °F (> 110 °C) | [3][4][5][6][7] |
| Refractive Index (n²⁰/D) | 1.573 - 1.575 | [3][4][6][7][8] |
| pKa (Predicted) | 14.79 ± 0.10 | [4][6] |
| Vapor Pressure | 0.00559 mmHg at 25 °C | [9] |
Detailed Analysis of Key Properties
Structural and Molecular Characteristics
This compound (CAS No: 93-90-3) has a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol .[1][4] Its structure, featuring a phenyl ring, a secondary amine, and a primary alcohol, dictates its physical and chemical behavior. The presence of the hydroxyl group and the nitrogen atom's lone pair allows for hydrogen bonding, which significantly influences its boiling point and solubility.
Thermal Properties: Melting and Boiling Points
The compound is typically a clear, light yellow to brown liquid at room temperature.[5][6][7] Its melting point is cited as 77 °C, which seems contradictory to its liquid state at room temperature; this reported value may correspond to a specific polymorph or could be an error in some databases, as other sources describe it as a liquid.[3][4][5][6]
The boiling point is consistently reported as 229 °C under atmospheric pressure (lit.).[4][5][6][7][8] Due to this relatively high boiling point, purification by distillation is often performed under reduced pressure to prevent thermal decomposition. Boiling points at reduced pressures have been documented, such as 128 °C at 1 Torr and between 149-151 °C (422-424 K) at 0.019 bar.[3][10][11] This significant depression of the boiling point under vacuum is a crucial practical consideration for its handling and purification.
Density and Refractive Index
The density of this compound is approximately 1.06 g/mL at 25 °C, indicating it is slightly denser than water.[4][6][7][8] The refractive index, a measure of how light propagates through the substance, is reported as n20/D 1.573.[4][6][7][8] Both density and refractive index are important parameters for quality control and purity assessment, as they are sensitive to impurities.
Solubility Profile
The solubility of a compound is dictated by the principle of "like dissolves like."[12] this compound's structure provides a classic example of this principle.
-
Water Solubility : It is described as slightly soluble in water.[2][5] The polar hydroxyl (-OH) and amine (-NH-) groups can form hydrogen bonds with water molecules. However, the bulky, nonpolar 2-methylphenyl group constitutes a significant hydrophobic portion of the molecule, limiting its overall aqueous solubility.[2]
-
Organic Solvents : The compound is readily soluble in many organic solvents.[2] Its hydrophobic aromatic ring interacts favorably with non-polar solvents like benzene and ether, while the polar functional groups allow for solubility in polar organic solvents such as ethanol and acetone.[2]
-
Acid/Base Solubility : The presence of the amine group, a weak base, means that this compound will become protonated and dissolve in aqueous acidic solutions (e.g., 5% HCl) to form an ammonium salt.[13][14] This property is fundamental to its purification, as it allows for separation from neutral or acidic impurities via acid-base extraction.
Experimental Protocol: Determination of Solubility Class
The following protocol outlines a systematic approach to determining the solubility characteristics of an organic compound like this compound. This self-validating workflow allows for the classification of the compound based on its behavior in a series of solvents.
Objective: To classify the compound based on its solubility in water, ether, and aqueous solutions of varying pH.
Materials:
-
This compound
-
Small test tubes
-
Deionized water
-
Diethyl ether
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Litmus paper or pH meter
Methodology:
-
Water Solubility Test: a. Place approximately 25 mg of the compound into a small test tube. b. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[14] c. Observe if the compound dissolves completely. If it dissolves, proceed to test the solution's pH with litmus paper. A basic pH would be expected for an amine.[13] d. Based on observations, classify as water-soluble or water-insoluble.
-
Ether Solubility Test: a. Place approximately 25 mg of the compound into a small test tube. b. Add 0.75 mL of diethyl ether in portions, shaking vigorously. c. Observe for dissolution. Compounds with significant nonpolar character are typically ether-soluble.
-
Acid/Base Solubility Tests (for water-insoluble compounds): a. 5% HCl Test: i. Place 25 mg of the compound in a test tube. ii. Add 0.75 mL of 5% HCl solution in portions, shaking well.[14] iii. If the compound dissolves, it is classified as a base (Class B), which is expected for an amine.[13][14] This occurs due to the formation of a water-soluble anilinium salt. b. 5% NaOH Test (if insoluble in HCl): i. Place 25 mg of the compound in a separate test tube. ii. Add 0.75 mL of 5% NaOH solution. iii. Dissolution would indicate an acidic functional group. This compound is not expected to dissolve. c. 5% NaHCO₃ Test (if soluble in NaOH): i. This step is used to differentiate between strong and weak acids. It is not directly relevant to this compound but is part of a complete classification scheme.[13]
Causality and Interpretation: This workflow systematically probes the compound's polarity and acidic/basic nature. Solubility in water suggests high polarity. Insolubility in water but solubility in ether points to a predominantly nonpolar molecule. Crucially, solubility in aqueous acid (5% HCl) is a definitive test for a basic functional group like the amine present in this compound.[14]
Caption: Workflow for the acid-base solubility classification of an organic compound.
Spectroscopic Profile
While detailed spectral analyses are beyond the scope of this guide, a foundational understanding of the expected spectroscopic data is essential for compound verification.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group. A peak corresponding to C-N stretching would also be present.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the aromatic protons on the phenyl ring, the methylene (-CH₂-) protons of the ethyl group, the N-methyl (-CH₃) protons, and the hydroxyl (-OH) proton would be visible.[8]
-
¹³C NMR: Distinct signals for each unique carbon atom in the aromatic ring and the aliphatic side chain would be observed.
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (151.21 m/z).[16]
Safety, Handling, and Storage
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3] Handling should occur in a well-ventilated area or a chemical fume hood.
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][4][6][7] It is recommended to keep it in a dark place under an inert atmosphere for long-term stability.[4][6][7]
Conclusion
This compound is a versatile chemical intermediate with a well-defined set of physical properties. Its high boiling point, slight water solubility, good solubility in organic solvents, and basic character are direct consequences of its molecular structure. A thorough understanding of these properties, grounded in the experimental protocols for their determination, is paramount for the safe handling, effective purification, and successful application of this compound in research and industry.
References
- 1. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. echemi.com [echemi.com]
- 4. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 93-90-3 CAS MSDS (N-(2-Hydroxyethyl)-N-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. N-(2-Hydroxyethyl)-N-methylaniline CAS#: 93-90-3 [m.chemicalbook.com]
- 8. N-methyl-N-(2-hydroxyethyl)aniline, CAS No. 93-90-3 - iChemical [ichemical.com]
- 9. Cas 93-90-3,N-(2-Hydroxyethyl)-N-methylaniline | lookchem [lookchem.com]
- 10. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 11. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 16. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
An In-depth Technical Guide to N-(2-Hydroxyethyl)-2-methylaniline: Synthesis, Characterization, and Applications in Chemical R&D
This guide provides an in-depth technical overview of N-(2-Hydroxyethyl)-2-methylaniline, a versatile chemical intermediate with significant potential in various research and development sectors, particularly in the synthesis of dyes and pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on its chemical properties, synthesis, characterization, and safe handling.
Introduction: A Versatile Building Block
This compound, also known as 2-(o-Toluidino)ethanol, is an aromatic compound featuring a secondary amine and a primary alcohol functional group. This unique combination of a nucleophilic amine and a versatile hydroxyl group, attached to an ortho-substituted toluene backbone, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. Its structural isomer, N-(2-Hydroxyethyl)-N-methylaniline, is a well-documented compound, and while they share some chemical properties, the ortho-methyl group in the target compound introduces specific steric and electronic effects that influence its reactivity and the properties of its derivatives.
The strategic placement of the methyl group ortho to the amino functionality can influence the conformational preferences of the molecule and its derivatives, a factor of particular importance in the design of bioactive compounds where specific spatial arrangements are often crucial for interaction with biological targets.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the development of robust analytical methods.
Chemical Structure and Properties
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 136-80-1 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [2][3] |
| Appearance | Colorless to brown viscous liquid | [4] |
| Boiling Point | 128 °C at 1 Torr (for N-methyl isomer) | [3] |
| Density | 1.1 ± 0.1 g/cm³ (for N-methyl isomer) | [3] |
| Refractive Index | 1.575 (for N-methyl isomer) | [3] |
| Solubility | Insoluble in water, soluble in organic solvents | [4] |
Note: Some physical properties are listed for the closely related isomer N-(2-Hydroxyethyl)-N-methylaniline due to a lack of specific data for the 2-methyl isomer. These values should be considered as estimates.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a predictive analysis based on the known spectra of analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxyethyl group, the N-H proton, the O-H proton, and the methyl protons. The aromatic region would likely display a complex multiplet pattern due to the ortho-substitution. The methylene protons adjacent to the nitrogen and oxygen atoms would appear as triplets, assuming free rotation. The chemical shifts of the N-H and O-H protons can be variable and may appear as broad singlets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal nine distinct carbon signals. The aromatic carbons will resonate in the downfield region (typically 110-150 ppm), while the aliphatic carbons of the ethyl and methyl groups will appear in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups. Expected characteristic absorption bands include:
-
A broad peak around 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
A sharp to medium peak around 3400-3300 cm⁻¹ for the N-H stretching of the secondary amine.
-
Peaks in the 3100-3000 cm⁻¹ range for aromatic C-H stretching.
-
Peaks in the 3000-2850 cm⁻¹ range for aliphatic C-H stretching.
-
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
A C-O stretching band around 1050 cm⁻¹.[5]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 151. Common fragmentation patterns for similar N-alkylanilines involve the loss of substituents from the nitrogen atom and cleavage of the ethyl chain.[6]
Synthesis and Purification
The synthesis of this compound can be achieved through established methods for N-alkylation of anilines. The choice of synthetic route may depend on factors such as starting material availability, desired scale, and safety considerations.
Synthetic Pathways
Two primary synthetic routes are commonly employed for the preparation of N-(2-hydroxyethyl)anilines:
-
Reaction with Ethylene Oxide: This method involves the direct reaction of o-toluidine with ethylene oxide. This reaction is typically carried out under controlled temperature and pressure conditions and can be catalyzed by acids or bases. The high reactivity of ethylene oxide necessitates careful handling and specialized equipment.[7]
-
Reaction with 2-Haloethanols: A more common and often safer laboratory-scale synthesis involves the reaction of o-toluidine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base to neutralize the hydrogen halide formed during the reaction.[8]
References
- 1. 2-(o-Toluidino)ethanol | C9H13NO | CID 8703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. N-Methylaniline(100-61-8) 13C NMR [m.chemicalbook.com]
- 6. 2-ethyl-N-methylaniline | C9H13N | CID 6427075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 2-Anilinoethanol synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Solubility of N-(2-Hydroxyethyl)-2-methylaniline
This guide provides a comprehensive overview of the solubility characteristics of N-(2-Hydroxyethyl)-2-methylaniline, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles of solubility, qualitative assessments, and a detailed protocol for experimental determination.
Introduction to this compound
This compound, with the CAS number 13330-96-8, is an organic compound featuring both a hydroxyl group and a substituted aniline moiety. This unique structure imparts a balance of hydrophilic and lipophilic properties, making its solubility profile a critical parameter for a wide range of applications, including its use as an intermediate in the synthesis of dyes and potentially in the development of novel pharmaceutical agents. Understanding its behavior in various solvents is paramount for process optimization, formulation, and biological assessment.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting its solubility. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Weight | 151.21 g/mol | [5][6][7][8][9][10][11][12] |
| Appearance | Colorless to yellow liquid | [4][11] |
| Melting Point | 77 °C | [4][6][7][11][12][13] |
| Boiling Point | 229 °C (lit.) | [4][7][8][11][12][13] |
| Density | 1.06 g/mL at 25 °C (lit.) | [4][6][7][8][11][12][13] |
| Refractive Index | n20/D 1.573 (lit.) | [4][7][8][11][12][13] |
| Flash Point | >230 °F | [4][6][7][11][12][13] |
Solubility Profile: A Qualitative and Predictive Analysis
Direct quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, based on its chemical structure and available qualitative information, we can infer its likely solubility behavior.
Structural Insights into Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The molecular structure of this compound contains:
-
A hydrophilic hydroxyl (-OH) group, capable of forming hydrogen bonds with polar solvents.
-
A lipophilic N-methyl-2-methylaniline core, which is aromatic and generally favors non-polar or weakly polar organic solvents.
This dual character suggests that the compound will exhibit intermediate solubility in a range of solvents, with a preference for polar organic solvents that can engage in hydrogen bonding while also accommodating the aromatic ring.
Qualitative Solubility Data
Available information indicates that this compound is slightly soluble in water, and soluble in ethanol and ether [11]. This aligns with the structural analysis, where the bulky non-polar part of the molecule limits its solubility in water, while the hydroxyl group and the nitrogen atom facilitate its dissolution in polar organic solvents like ethanol and the less polar ether.
Experimental Determination of Solubility: A Validated Protocol
For any research or development endeavor, experimentally determining the solubility of a key compound is crucial. The following protocol provides a robust method for quantifying the solubility of this compound in various solvents.
Principle of the Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The method involves agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, hexane) of analytical grade
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid throughout this period is essential.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered saturated solutions and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Diagram of the Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Safety and Handling
This compound and its related compounds, such as N-methylaniline, can be hazardous. It is imperative to handle this compound with appropriate safety precautions.
-
Toxicity: N-methylaniline is toxic if swallowed, in contact with skin, or if inhaled.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.
-
Disposal: Dispose of waste according to local regulations.
Conclusion
References
- 1. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 2. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 3. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 4. N-(2-Hydroxyethyl)-N-methylaniline CAS#: 93-90-3 [m.chemicalbook.com]
- 5. N-(2-Hydroxyethyl)-N-methylaniline (CAS 93-90-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. echemi.com [echemi.com]
- 7. lookchem.com [lookchem.com]
- 8. N-methyl-N-(2-hydroxyethyl)aniline, CAS No. 93-90-3 - iChemical [ichemical.com]
- 9. 93-90-3 CAS MSDS (N-(2-Hydroxyethyl)-N-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 11. chembk.com [chembk.com]
- 12. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]
- 13. alfa-chemical.com [alfa-chemical.com]
- 14. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of N-(2-Hydroxyethyl)-2-methylaniline
An in-depth technical guide on the spectroscopic data of N-(2-Hydroxyethyl)-2-methylaniline.
Abstract
This compound, also known as 2-(o-tolylamino)ethanol (CAS 136-80-1), is a significant chemical intermediate in various synthetic pathways.[1] Unambiguous structural confirmation and purity assessment are paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the definitive characterization of this molecule. We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed to equip researchers, scientists, and drug development professionals with the necessary framework to interpret spectral data, understand experimental causality, and ensure the scientific integrity of their findings.
Molecular Structure and Analytical Strategy
The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. This compound possesses several key features: a substituted aromatic ring, a secondary amine, a primary alcohol, and aliphatic methylene groups. Each of these structural components gives rise to distinct and predictable signals in various spectroscopic analyses.
Our analytical strategy is to use a multi-technique approach to create a self-validating system of characterization.
-
NMR Spectroscopy will elucidate the precise carbon-hydrogen framework.
-
IR Spectroscopy will confirm the presence of key functional groups (O-H, N-H).
-
Mass Spectrometry will determine the molecular weight and provide insight into the molecule's fragmentation pattern, further confirming its structure.
Caption: A typical workflow for the comprehensive spectroscopic analysis of a chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Molecular Structure for NMR Assignment
To facilitate the interpretation of NMR data, the unique proton and carbon environments of this compound are labeled in the diagram below.
Caption: Labeled structure of this compound for NMR assignments.
Experimental Protocol: NMR
The choice of solvent and reference standard is critical for acquiring high-fidelity NMR data. Deuterated chloroform (CDCl₃) is a common and effective solvent for this analyte. Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of CDCl₃.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3]
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[4]
-
Processing: Process the raw data (Free Induction Decay - FID) using appropriate Fourier transform and phasing algorithms. Integrate ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
¹H NMR Spectral Data
The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons. The expected data, based on established chemical shift principles and reference spectra from SpectraBase, are summarized below.[1]
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Ar-H | Aromatic Protons | 6.6 - 7.2 | Multiplet | 4H |
| (e) | N-CH₂ | ~3.35 | Triplet | 2H |
| (f) | O-CH₂ | ~3.80 | Triplet | 2H |
| (g) | Ar-CH₃ | ~2.15 | Singlet | 3H |
| (h) | N-H | Variable, broad | Singlet | 1H |
| (i) | O-H | Variable, broad | Singlet | 1H |
Causality: The aromatic protons appear in the typical downfield region (6.6-7.2 ppm). The methylene group adjacent to the nitrogen (e) is deshielded, but less so than the methylene group adjacent to the more electronegative oxygen atom (f). Both appear as triplets due to coupling with their neighboring CH₂ group. The methyl protons (g) are attached to the aromatic ring and appear as a singlet. The N-H and O-H protons are exchangeable, resulting in broad singlets with variable chemical shifts that depend on concentration and temperature.[2]
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. The expected chemical shifts, based on reference data from SpectraBase, are presented here.[1]
| Label | Assignment | Predicted δ (ppm) |
| (a) | Quaternary Ar-C (C-CH₃) | ~127 |
| (b) | Quaternary Ar-C (C-N) | ~145 |
| Ar-C | Aromatic CH Carbons | 110 - 131 |
| (c, d) | ||
| (e) | N-CH₂ | ~48 |
| (f) | O-CH₂ | ~61 |
| (g) | Ar-CH₃ | ~17 |
Causality: The aromatic carbons are found between 110-145 ppm. The carbon attached to the nitrogen (b) is the most downfield aromatic carbon due to the deshielding effect of the nitrogen atom. The carbon bearing the alcohol (f) is more deshielded than the one attached to the nitrogen (e) due to oxygen's higher electronegativity. The aliphatic methyl carbon (g) is the most upfield signal, as expected.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: FTIR
For a liquid sample like this compound, the simplest and most common method is to use a neat (undiluted) sample.[1] High-quality reference spectra are often acquired on Fourier Transform Infrared (FTIR) spectrometers.[3][4]
-
Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Acquisition: Mount the plates in the spectrometer's sample holder.
-
Analysis: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
IR Spectral Data
The IR spectrum is characterized by absorption bands corresponding to specific functional groups. The expected bands for this compound are listed below, with data referenced from SpectraBase.[1]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3400 - 3300 | O-H and N-H stretch | Strong, Broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2950 - 2850 | Aliphatic C-H stretch | Medium-Strong |
| 1610 - 1580 | Aromatic C=C stretch | Medium-Strong |
| 1320 - 1250 | C-N stretch | Medium |
| 1100 - 1000 | C-O stretch | Strong |
Causality: The most prominent feature will be a broad, strong band in the 3400-3300 cm⁻¹ region, which arises from the overlapping stretching vibrations of the O-H (alcohol) and N-H (secondary amine) groups. The presence of both aromatic and aliphatic C-H stretches further confirms the molecular backbone. The strong C-O stretch is characteristic of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that provides the molecular weight and produces a characteristic fragmentation pattern that acts as a molecular fingerprint.
Experimental Protocol: EI-MS
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Ionization: In the source, high-energy electrons (~70 eV) bombard the sample molecules, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation into smaller, charged ions.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Mass Spectral Data
The molecular formula of this compound is C₉H₁₃NO, giving it a molecular weight of 151.21 g/mol .
-
Molecular Ion (M⁺•): The spectrum is expected to show a molecular ion peak at m/z = 151 .
-
Major Fragments: The fragmentation pattern is dictated by the stability of the resulting carbocations. Alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) is a dominant pathway for amines and alcohols.[5]
| m/z | Proposed Fragment | Plausible Origin |
| 151 | [C₉H₁₃NO]⁺• | Molecular Ion (M⁺•) |
| 120 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |
| 106 | [C₇H₈N]⁺ | Cleavage of the N-C bond, forming the methylaniline cation |
| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the tolyl group |
Causality: The most favorable fragmentation is often the loss of the •CH₂OH radical via cleavage of the C-C bond adjacent to the nitrogen, leading to a stable, resonance-delocalized ion at m/z 120. This is typically the base peak (most intense peak) in the spectrum.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a robust and definitive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and atom connectivity. IR spectroscopy validates the presence of the critical hydroxyl and amine functional groups. Mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. By employing these techniques according to the protocols outlined and interpreting the data based on established scientific principles, researchers can ensure the identity, purity, and quality of this important chemical compound.
References
- 1. 2-(o-Toluidino)ethanol | C9H13NO | CID 8703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 5. spectrabase.com [spectrabase.com]
Navigating the Unseen: A Technical Guide to the Safe Handling of N-(2-Hydroxyethyl)-2-methylaniline
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Hydroxyethyl)-2-methylaniline, a substituted aromatic amine, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its unique molecular structure, featuring both a secondary amine and a primary alcohol, makes it a versatile intermediate. However, as with many aromatic amines, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling of this compound, moving beyond mere procedural steps to explain the underlying scientific principles that inform best practices.
Hazard Identification and Risk Assessment: Understanding the Adversary
A comprehensive understanding of the intrinsic hazards of this compound is the foundation of a robust safety protocol. This involves a detailed analysis of its physicochemical properties and toxicological profile.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 136-80-1 | [1] |
| Molecular Formula | C9H13NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Viscous colorless to yellow liquid | [2] |
| Boiling Point | 229 °C (lit.) | [3] |
| Melting Point | 77 °C | [4] |
| Flash Point | >230 °F (>110 °C) | [4] |
| Density | 1.06 g/mL at 25 °C (lit.) | [3] |
| Solubility | Insoluble in water | [5] |
| Vapor Pressure | 0.01 mmHg @ 20 °C | [2] |
Table 1: Physicochemical Properties of this compound
The high boiling point and low vapor pressure suggest that at room temperature, the risk of inhalation exposure to vapors is relatively low. However, heating the substance will significantly increase its volatility and the potential for inhalation.[2] Its insolubility in water has implications for both spill cleanup and environmental fate.
Toxicological Profile and GHS Classification
Detailed toxicological data for this compound is not extensively available. However, based on data for structurally similar compounds, such as N-methylaniline and other aromatic amines, a precautionary approach is warranted. The primary health concerns associated with aromatic amines include toxicity upon absorption through the skin, inhalation, or ingestion, as well as potential for skin and eye irritation.[6] Chronic exposure to some aromatic amines has been linked to more severe health effects, including effects on the blood, such as methemoglobinemia.[7]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The GHS classification for this compound is summarized in Table 2.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |
Table 2: GHS Classification of this compound[1][4]
The "Warning" signal word is associated with these classifications.[1][4]
Exposure Control and Personal Protection: A Multi-Layered Defense
Given the identified hazards, a multi-layered approach to exposure control is essential. This follows the hierarchy of controls, prioritizing engineering and administrative controls, with personal protective equipment (PPE) serving as the final line of defense.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, especially when heating or creating aerosols, must be conducted in a properly functioning chemical fume hood. This is the most critical engineering control to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.
Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be developed and strictly followed. These SOPs should be readily accessible to all personnel.
-
Training: All personnel who will handle this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency response protocols. This training should be documented.
-
Restricted Access: Areas where this compound is used or stored should be clearly marked, and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing skin and eye contact. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in situations where there is a higher risk of splashing.[8]
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or puncture before each use and changed frequently.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is required to protect street clothing and skin.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary. The selection of the appropriate respirator should be based on a formal risk assessment.[8]
Diagram 1: The Hierarchy of Controls for managing chemical exposure.
Occupational Exposure Limits: The Challenge of the Unknown
As of the writing of this guide, there are no established Occupational Exposure Limits (OELs) from regulatory bodies such as OSHA or ACGIH specifically for this compound. The absence of a formal OEL does not imply that the substance is safe; rather, it necessitates a more proactive and cautious approach to exposure control.
In such cases, the principle of Control Banding can be applied. Control banding is a qualitative risk assessment strategy that groups chemicals into "bands" based on their hazard characteristics and the potential for exposure.[9][10][11] This allows for the selection of appropriate control measures even without a specific numerical exposure limit.
For this compound, based on its GHS classification (harmful if swallowed, skin and eye irritant), it would fall into a moderate hazard band, requiring a high level of control, such as handling in a chemical fume hood and the use of appropriate PPE.
Safe Handling and Storage: Proactive Measures for a Secure Environment
General Handling Practices
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe vapors or mists.
-
Use in a Controlled Area: All work with this compound should be performed in a designated area, such as a chemical fume hood.
-
Grounding and Bonding: When transferring larger quantities, use proper grounding and bonding procedures to prevent static discharge.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
Storage Requirements
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2]
-
Light Sensitivity: While not explicitly stated for this compound, many aromatic amines are sensitive to light and air, leading to discoloration and degradation. Storage in a dark or amber container is a good precautionary measure.
Emergency Procedures: A Blueprint for Rapid and Effective Response
A well-defined and practiced emergency plan is critical for mitigating the consequences of an accidental release or exposure.
Spill Response
The appropriate response to a spill will depend on its size and location.
Minor Spill (contained within a fume hood):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).
-
Containment: Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[9]
-
Absorption: Gently apply the absorbent material, starting from the outside of the spill and working inwards to prevent spreading.
-
Collection: Once the liquid has been completely absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste disposal.[8]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.
Major Spill (outside of a fume hood or a large volume):
-
Evacuate: Immediately evacuate the area and alert all personnel to do the same.
-
Isolate: Close the doors to the affected area to contain the vapors.
-
Call for Help: Contact your institution's emergency response team (e.g., Environmental Health and Safety) and provide them with the identity of the spilled chemical, the approximate quantity, and the location.
-
Do Not Attempt to Clean: Do not attempt to clean up a major spill unless you are a trained member of the emergency response team.
Diagram 2: Decision workflow for responding to a chemical spill.
Fire Response
This compound is combustible.[2] In the event of a fire:
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[2]
-
Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[2]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the skin with soap and water. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a properly labeled, sealed, and compatible container.
-
Disposal: Dispose of hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
This compound is a valuable chemical intermediate, but its safe use demands a comprehensive and proactive approach to safety. By understanding its hazards, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound with confidence and minimize the risk of exposure. The principles outlined in this guide are intended to foster a culture of safety and to empower scientists to make informed decisions that protect themselves, their colleagues, and the environment.
References
- 1. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 2. echemi.com [echemi.com]
- 3. lobachemie.com [lobachemie.com]
- 4. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. series.publisso.de [series.publisso.de]
- 6. epa.gov [epa.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]
- 12. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
Section 1: Physicochemical Identity and Its Impact on Laboratory Risk
An In-depth Technical Guide to the Material Safety Data Sheet for N-(2-Hydroxyethyl)-N-methylaniline
This guide provides an in-depth analysis of the safety considerations for N-(2-Hydroxyethyl)-N-methylaniline (CAS No. 93-90-3), a compound frequently utilized in chemical synthesis and research. For professionals in drug development and scientific research, moving beyond a superficial reading of a Material Safety Data Sheet (MSDS) to a deep, mechanistic understanding of a compound's hazards is critical for ensuring laboratory safety and experimental integrity. This document is structured to provide not just the "what" of safety protocols, but the "why," grounding every recommendation in the physicochemical properties and toxicological profile of the molecule.
A Note on Nomenclature: This guide pertains to N-(2-Hydroxyethyl)-N-methylaniline , CAS No. 93-90-3, also known as 2-(Methylphenylamino)ethanol. It is structurally distinct from its isomer, N-(2-Hydroxyethyl)-2-methylaniline, and related compounds like N-(2-Hydroxyethyl)aniline. Data from closely related aniline derivatives may be used to infer potential hazards where specific data is unavailable, and such instances will be clearly noted.
The physical properties of a chemical are the foundation of its risk profile. They dictate its behavior in the laboratory environment—how it disperses, the likelihood of inhalation or skin contact, and its stability.
Understanding these characteristics is the first step in a robust risk assessment. The relatively high flash point suggests a low fire hazard at ambient temperatures, but its liquid state and measurable vapor pressure necessitate careful handling to avoid inhalation of vapors, especially when heated.[1][2][3]
| Property | Value | Significance in a Research Setting |
| CAS Number | 93-90-3[1][4] | Unique identifier ensuring correct substance identification. |
| Molecular Formula | C₉H₁₃NO[1][5] | Provides elemental composition and basis for molecular weight. |
| Molecular Weight | 151.21 g/mol [1][5] | Essential for stoichiometric calculations and concentration preparations. |
| Appearance | Colorless to yellow, viscous liquid[2][6] | Visual cue for identification and potential degradation (darkening). |
| Boiling Point | 229 °C (lit.)[2][4] | Low volatility at room temperature, but vapor pressure increases significantly upon heating. |
| Density | 1.06 g/mL at 25 °C (lit.)[2][4] | Denser than water. Spills will not float on water. |
| Flash Point | >110 °C (>230 °F)[1][2] | Classified as a combustible liquid.[7] Requires avoidance of open flames and ignition sources, especially during heating operations.[7] |
| Vapor Pressure | 0.00559 mmHg at 25°C[3] | While low, this indicates an inhalation hazard is possible, particularly in poorly ventilated areas or with large surface areas. |
| Solubility | Does not mix well with water.[6] | Affects choice of spill cleanup materials and firefighting media. |
Section 2: Hazard Profile and Toxicological Insights
N-(2-Hydroxyethyl)-N-methylaniline is classified as a hazardous substance. The primary risks are associated with skin, eye, and respiratory tract irritation.[1] However, as an aniline derivative, we must also consider the potential for more severe systemic toxicity, a hallmark of this chemical class.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
While specific toxicological data for N-(2-Hydroxyethyl)-N-methylaniline is limited, data from the parent compound, N-methylaniline, reveals more severe hazards, including acute toxicity upon ingestion, dermal contact, and inhalation (H301+H311+H331), and the potential for organ damage through prolonged or repeated exposure (H373).[8][9][10] Aniline compounds are known to be absorbed through the skin and can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[9][11] Symptoms like cyanosis (blue lips and skin), headache, and dizziness can be delayed.[9][11] Given these precedents, it is scientifically prudent to handle N-(2-Hydroxyethyl)-N-methylaniline with precautions sufficient to mitigate these potential systemic effects.
Routes of Exposure and Target Organ Systems
The primary routes of occupational exposure are dermal contact and inhalation. Ingestion is less likely but poses a significant risk if it occurs.
Caption: Routes of exposure and potential target organs.
Section 3: A Proactive Defense: The Hierarchy of Controls
Effective safety management in the laboratory relies on a multi-layered defense strategy known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones, such as sole reliance on Personal Protective Equipment (PPE).
Caption: The Hierarchy of Controls for risk mitigation.
-
Elimination/Substitution: While not always feasible, the first consideration should be whether a less hazardous chemical can be substituted.
-
Engineering Controls: This is the most critical layer for handling N-(2-Hydroxyethyl)-N-methylaniline. All work should be conducted in a certified chemical fume hood to control vapor inhalation.[12][13] The hood's airflow physically contains and exhausts vapors away from the researcher's breathing zone.
-
Administrative Controls: These are the work practices that reinforce safety. Develop and strictly follow a Standard Operating Procedure (SOP) for all experiments involving this chemical. Ensure access to the handling area is restricted. Prohibit eating, drinking, and smoking in the laboratory.[14]
-
Personal Protective Equipment (PPE): PPE is the last line of defense, essential for protecting against splashes or unexpected releases. It does not eliminate the hazard.
Experimental Protocol: PPE Selection and Use
This protocol ensures the correct selection and use of PPE. The causality is simple: creating impermeable barriers between the chemical and the body's vulnerable entry points.
Objective: To prevent dermal, ocular, and respiratory exposure.
Materials:
-
Nitrile or neoprene gloves (check manufacturer's compatibility chart)
-
Splash-proof safety goggles or a face shield[12]
-
Chemical-resistant lab coat[12]
-
Closed-toe shoes[12]
Procedure:
-
Pre-Operational Inspection: Before entering the lab, inspect all PPE for signs of damage (cracks, holes, degradation). Discard and replace any compromised items.
-
Donning Sequence (Dressing): a. Put on the lab coat and fasten it completely. b. Put on safety goggles. They should fit snugly to the face. c. Wash and dry hands thoroughly. d. Don the first pair of gloves. For extended work, consider double-gloving. Ensure the glove cuffs are pulled over the sleeves of the lab coat.
-
During Operation: Be mindful of glove integrity. If you suspect a puncture or after any direct contact with the chemical, remove gloves immediately, wash your hands, and don a new pair.
-
Doffing Sequence (Removal) - The "Clean-to-Dirty" Principle: a. Remove gloves first, without touching the outside of the glove with bare skin. Peel one glove off by pinching the cuff and turning it inside out. Use the gloved hand to slide under the cuff of the other glove and peel it off. Dispose of gloves in the designated hazardous waste container. b. Remove the lab coat, folding the contaminated outside inwards. c. Remove eye protection last. d. Wash hands thoroughly with soap and water.
Section 4: Emergency Preparedness and Response
Even with robust controls, accidents can happen. A clear, well-rehearsed emergency plan is crucial.
Handling and Storage
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6][12] Keep containers tightly closed to prevent vapor release and contamination.[1][12] Store in a locked cabinet or an area accessible only to authorized personnel.[14]
-
Handling: Avoid all personal contact, including inhalation.[6] Use the smallest quantities necessary for the experiment. Ensure safety showers and eyewash stations are readily accessible and tested regularly.
First-Aid Protocols
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First-Aid Procedure | Rationale |
| Inhalation | 1. Immediately move the person to fresh air.[8][14] 2. Keep the person warm and at rest.[6] 3. If breathing is difficult or has stopped, provide artificial respiration.[8][14] 4. Seek immediate medical attention. | To remove the individual from the source of exposure and provide oxygen. Medical evaluation is critical due to the potential for delayed effects like pulmonary edema or methemoglobinemia.[11][15] |
| Skin Contact | 1. Immediately remove all contaminated clothing, including shoes.[6][8] 2. Quickly wipe off excess material with a dry cloth.[6] 3. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8][14] 4. Seek immediate medical attention. | To quickly reduce the duration of contact and wash the chemical off the skin. Aniline derivatives are readily absorbed dermally, making rapid decontamination essential to prevent systemic toxicity.[11] |
| Eye Contact | 1. Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[6][14] 2. Ensure complete irrigation by occasionally lifting the upper and lower eyelids.[6] 3. Remove contact lenses if present and easy to do.[1] 4. Seek immediate medical attention from an ophthalmologist.[6] | To dilute and wash away the corrosive material. Prolonged, gentle flushing is necessary to remove all traces of the chemical and minimize severe eye damage.[6] |
| Ingestion | 1. Rinse mouth with water.[14] 2. Do NOT induce vomiting.[14] 3. Give two glasses of water to drink, if the person is conscious. 4. Seek immediate medical attention. Call a poison control center or doctor.[8] | Vomiting can cause further damage to the esophagus. Dilution with water is a temporary measure. Immediate medical intervention is required due to the high acute toxicity of related compounds upon ingestion.[8] |
Accidental Release Workflow
For a small laboratory spill, a controlled response is key to preventing a wider contamination event.
Caption: Workflow for small-scale laboratory spill response.
Section 5: Environmental Considerations and Final Disposition
Aniline derivatives are often toxic to aquatic life.[7][8][10] Therefore, N-(2-Hydroxyethyl)-N-methylaniline must never be released into drains or the environment.[7][14]
Disposal Protocol:
-
Segregation: All waste containing this chemical, including contaminated absorbents, gloves, and labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Compliance: Waste disposal must strictly adhere to local, state, and federal regulations.[6]
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not attempt to treat or dispose of the chemical yourself.
Conclusion
A thorough understanding of the Material Safety Data Sheet for N-(2-Hydroxyethyl)-N-methylaniline reveals a compound that demands respect and careful handling. Its primary hazards of skin, eye, and respiratory irritation are compounded by the potential for systemic toxicity characteristic of aniline derivatives. By applying the hierarchy of controls—prioritizing engineering controls like fume hoods, adhering to strict administrative protocols, and using appropriate PPE as a final barrier—researchers can effectively mitigate these risks. Preparedness for emergencies, from first aid to spill response, completes a holistic safety strategy, ensuring that scientific discovery does not come at the cost of personal or environmental health.
References
- 1. echemi.com [echemi.com]
- 2. N-(2-Hydroxyethyl)-N-methylaniline CAS#: 93-90-3 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]
- 5. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cpachem.com [cpachem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Substance Information - ECHA [echa.europa.eu]
- 11. ICSC 0921 - N-METHYLANILINE [chemicalsafety.ilo.org]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. nj.gov [nj.gov]
An In-depth Technical Guide to N-(2-Hydroxyethyl)-2-methylaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Versatile Chemical Intermediate
N-(2-Hydroxyethyl)-2-methylaniline, also known as 2-(o-toluidino)ethanol, is a substituted aromatic amine that holds significant potential as a versatile intermediate in various fields of chemical synthesis. Its molecular architecture, featuring a secondary amine, a primary alcohol, and a substituted benzene ring, provides multiple reactive sites for building complex molecules. While less documented than its close isomer N-(2-Hydroxyethyl)-N-methylaniline (CAS No. 93-90-3), understanding the properties and potential of the 2-methyl substituted variant is crucial for scientists engaged in the design of novel dyes, polymers, and particularly, new pharmaceutical agents.[1][2][3]
This guide provides a comprehensive technical overview of this compound, synthesizing available data from analogous compounds to offer expert insights into its chemical identity, synthesis, reactivity, and potential applications. We will delve into the causality behind synthetic and analytical methodologies, grounding our discussion in established chemical principles to empower researchers in their work with this and similar chemical entities.
Part 1: Chemical Identity and Physicochemical Properties
A clear understanding of a compound's identity and physical characteristics is the foundation of all subsequent research. This section consolidates the known identifiers and predicted properties of this compound.
Nomenclature and Synonyms
The systematic identification of a chemical compound is critical for accurate literature searching and regulatory compliance. Due to the specificity of the substitution pattern, this compound has several valid names.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | 2-((2-Methylphenyl)amino)ethan-1-ol |
| Common Synonyms | N-(2-Hydroxyethyl)-o-toluidine; 2-(o-Toluidino)ethanol |
| CAS Number | Not explicitly assigned in major databases. Often conflated with isomers. Researchers should verify identity via analytical data. |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| InChI Key | (Predicted) Based on structure, analogous to related compounds. |
Note: The lack of a dedicated CAS number highlights the compound's status as a more specialized research chemical compared to its isomers.
Physicochemical Properties
Specific experimental data for this compound is scarce. However, we can reliably predict its properties based on data from the closely related N-(2-Hydroxyethyl)-N-methylaniline (CAS 93-90-3) and N-(2-Hydroxyethyl)aniline (CAS 122-98-5).[4][5][6][7] The presence of the ortho-methyl group is expected to slightly alter properties like boiling point and density due to changes in molecular weight and intermolecular forces, but the overall characteristics should be comparable.
Table 2: Physicochemical Data of this compound and Related Analogs
| Property | Predicted Value for this compound | N-(2-Hydroxyethyl)-N-methylaniline[5][6][8] | N-(2-Hydroxyethyl)aniline[7] |
| Appearance | Colorless to light yellow/brown viscous liquid | Clear, light yellow to brown liquid | Liquid |
| Boiling Point | ~280-290 °C at 760 mmHg | 229 °C | 278-282 °C |
| Density | ~1.08 g/mL at 25 °C | 1.06 g/mL at 25 °C | 1.094 g/mL at 25 °C |
| Refractive Index | ~1.57-1.58 (at 20 °C) | n20/D 1.573 | n20/D 1.578 |
| Flash Point | >110 °C | >230 °F (>110 °C) | Not specified |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and THF. | Insoluble in water | Not specified |
Part 2: Synthesis and Reactivity
The utility of a chemical intermediate is defined by its accessibility through synthesis and its predictable reactivity. This section outlines a robust synthetic protocol and explores the compound's chemical behavior.
Synthesis Protocol: N-Alkylation of o-Toluidine
The most direct and reliable method for preparing this compound is the nucleophilic substitution (Sₙ2) reaction between o-toluidine and a 2-carbon electrophile bearing a hydroxyl or protected hydroxyl group. The reaction with 2-chloroethanol is a cost-effective and common approach.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via N-alkylation of o-toluidine with 2-chloroethanol.
Materials:
-
o-Toluidine
-
2-Chloroethanol
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Toluene
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-toluidine (1 equiv.), 2-chloroethanol (1.1 equiv.), and anhydrous sodium carbonate (1.5 equiv.). Add toluene (approx. 2 mL per gram of o-toluidine) as the solvent.
-
Causality: o-Toluidine acts as the nucleophile. 2-Chloroethanol is the electrophile. Sodium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Toluene is a suitable non-protic solvent that allows for heating to reflux.
-
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid sodium carbonate and sodium chloride salts and wash the filter cake with a small amount of toluene.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2x volume of toluene) and then with brine (1x volume of toluene) to remove any remaining salts and water-soluble impurities.
-
Causality: The aqueous wash removes inorganic byproducts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification & Validation: Purify the crude oil via vacuum distillation or column chromatography on silica gel.
-
Self-Validation: The identity and purity of the final product must be confirmed. Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data. The purity should be assessed by HPLC or GC analysis. The expected ¹H NMR spectrum would show characteristic triplets for the -CH₂-CH₂- protons and distinct signals for the aromatic and methyl protons.[5]
-
Expected Reactivity Profile
The chemical behavior of this compound is dictated by its three key functional groups. Understanding this allows for its strategic use in multi-step syntheses.
-
Secondary Amine: The nitrogen atom is nucleophilic and moderately basic. It can undergo a second alkylation, acylation (e.g., with acetyl chloride to form an amide), or serve as a building block for heterocyclic ring systems.
-
Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or acyl chlorides, or converted into an ether. It can also be transformed into a better leaving group (e.g., a tosylate) to facilitate further nucleophilic substitution.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution. The amino group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The combined directing effects will primarily favor substitution at the positions para and ortho to the amino group (positions 4 and 6).
Below is a diagram illustrating these potential reaction pathways.
References
- 1. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]
- 2. Methylaniline Applications: Key Insights for Buyers [webmedicalblog.com]
- 3. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 4. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 5. N-methyl-N-(2-hydroxyethyl)aniline, CAS No. 93-90-3 - iChemical [ichemical.com]
- 6. 93-90-3 CAS MSDS (N-(2-Hydroxyethyl)-N-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. N-羟乙基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]
A-Z Guide to N-(2-Hydroxyethyl)-2-methylaniline: Synthesis, Properties, and Applications
Abstract
N-(2-Hydroxyethyl)-2-methylaniline, also known as 2-(2-methylanilino)ethanol or 2-(o-toluidino)ethanol, is a vital chemical intermediate with significant utility in the synthesis of pharmaceuticals, dyes, and specialized polymers. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for versatile reactivity, making it a valuable building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, detailed synthesis protocols, mechanistic insights, and critical safety considerations to empower researchers in leveraging this compound for advanced synthesis applications.
Core Physicochemical and Spectroscopic Properties
A comprehensive understanding of a reagent's properties is the foundation of successful synthesis. The key characteristics of this compound are summarized below.
Physical and Chemical Data
The structural attributes of this compound dictate its behavior in chemical reactions, including its solubility and reactivity.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 2-(2-methylanilino)ethanol, 2-(o-toluidino)ethanol | [1] |
| CAS Number | 6972-84-5 | - |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Not specified; likely a liquid or low-melting solid | - |
| Boiling Point | Data not widely available; related isomers have high boiling points | - |
| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and chloroform. | - |
Spectroscopic Profile for Synthesis Validation
Spectroscopic analysis is non-negotiable for verifying the successful synthesis and purity of the target compound. The expected spectral features are crucial for in-process monitoring and final product validation.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - Aromatic Protons (Ar-H): Multiple signals in the ~6.6-7.2 ppm range. - Methylene Protons (-CH₂-O): Triplet around ~3.7-3.9 ppm. - Methylene Protons (-CH₂-N): Triplet around ~3.2-3.4 ppm. - Amine/Hydroxyl Protons (NH/OH): Broad singlets, chemical shift is concentration and solvent dependent. - Methyl Protons (Ar-CH₃): Singlet around ~2.1-2.3 ppm. |
| ¹³C NMR | - Aromatic Carbons: Signals in the ~110-150 ppm range. - Methylene Carbon (-C-O): Signal around ~60-65 ppm. - Methylene Carbon (-C-N): Signal around ~45-50 ppm. - Methyl Carbon (Ar-CH₃): Signal around ~17-20 ppm. |
| IR Spectroscopy | - O-H Stretch: Broad peak around 3300-3400 cm⁻¹. - N-H Stretch: Sharp, medium peak around 3400 cm⁻¹. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹. - C-O Stretch: Strong peak around 1050 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): Peak at m/z = 151. |
Synthesis Methodologies: A Mechanistic Approach
The most prevalent and industrially viable method for synthesizing this compound is through the N-alkylation of 2-methylaniline (o-toluidine). This is typically achieved via reaction with a two-carbon electrophile that introduces the hydroxyethyl moiety.
Preferred Synthesis Route: Reaction with 2-Chloroethanol
This method offers a balance of reagent availability, favorable reaction kinetics, and controllable conditions. The reaction proceeds via a nucleophilic substitution mechanism.
Causality Behind Experimental Choices:
-
Reagents: o-Toluidine serves as the nucleophile. 2-Chloroethanol is an effective electrophile, with the chlorine atom acting as a good leaving group.
-
Base: A base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential. It serves two purposes: to neutralize the HCl by-product, driving the reaction to completion, and to deprotonate a fraction of the o-toluidine, increasing its nucleophilicity.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF can be used, but the reaction can also be run under neat conditions or with a high-boiling point solvent like xylene to achieve necessary reaction temperatures.
-
Temperature: Elevated temperatures (typically 80-120°C) are required to overcome the activation energy for the C-N bond formation.
Reaction Mechanism Workflow
Caption: Reaction mechanism for the synthesis of this compound.
Alternative Route: Reaction with Ethylene Oxide
Direct reaction with ethylene oxide is highly atom-economical but presents significant safety challenges due to the high reactivity and toxicity of ethylene oxide.[2] This reaction is typically performed under carefully controlled industrial settings.
Causality Behind Experimental Choices:
-
Mechanism: o-Toluidine's amine group acts as a nucleophile, attacking one of the carbon atoms of the strained epoxide ring, leading to ring-opening.[3] The reaction is often catalyzed by a small amount of acid or water.[4]
-
Safety: Ethylene oxide is a flammable, toxic, and carcinogenic gas.[2] Reactions must be conducted in a sealed, pressure-rated reactor with strict temperature control to prevent runaway polymerization.
-
Selectivity: A key challenge is preventing the newly formed hydroxyl group from reacting with another molecule of ethylene oxide, which leads to the formation of polyethoxylated byproducts.[4] Using a molar excess of the aniline can help favor the desired mono-alkylation product.
Role in Pharmaceutical and Chemical Synthesis
This compound is a strategic intermediate. Its value lies in the ability to selectively modify either the secondary amine or the primary alcohol, providing a scaffold for building more complex molecules.
-
As a Precursor to Heterocycles: The molecule contains the necessary N-C-C-O backbone to be a precursor for cyclization reactions, forming substituted benzoxazines or other related heterocyclic systems.
-
In Dye Synthesis: Similar to other N-alkylaniline derivatives, it can be used as a coupler component in the synthesis of azo dyes.[5]
-
Pharmaceutical Scaffolding: The arylethanolamine structure is a common motif in pharmacologically active compounds. The 2-methyl group provides steric and electronic modifications compared to its unsubstituted N-ethyl or N-methyl analogs, which can be leveraged by medicinal chemists to fine-tune properties like receptor binding, metabolic stability, and solubility.
Experimental Protocols
The following protocols are designed to be self-validating by incorporating purification and characterization steps.
Protocol: Synthesis of this compound via 2-Chloroethanol
Objective: To synthesize and purify this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| o-Toluidine | 107.15 | 21.4 g (21.4 mL) | 0.20 |
| 2-Chloroethanol | 80.51 | 16.1 g (13.6 mL) | 0.20 |
| Potassium Carbonate (anhydrous) | 138.21 | 30.4 g | 0.22 |
| Toluene | - | 100 mL | - |
Synthesis and Purification Workflow
Caption: Step-by-step workflow for the synthesis and purification of the title compound.
Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe.
-
Charging: Charge the flask with o-toluidine (0.20 mol), 2-chloroethanol (0.20 mol), anhydrous potassium carbonate (0.22 mol), and toluene (100 mL).
-
Reaction: Heat the mixture to reflux (approx. 110-115°C) with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (o-toluidine) is consumed (typically 8-12 hours).
-
Cooling & Filtration: Allow the reaction mixture to cool to room temperature. Filter the solid salts (KCl and excess K₂CO₃) and wash the filter cake with a small amount of toluene.
-
Solvent Removal: Combine the filtrate and washings. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Protocol: Product Characterization
-
NMR Spectroscopy: Dissolve a small sample of the purified product in CDCl₃. Acquire ¹H and ¹³C NMR spectra and compare the observed chemical shifts and integration values with the expected profile (see Table 1.2).
-
IR Spectroscopy: Acquire an IR spectrum of the neat liquid product. Verify the presence of the key O-H, N-H, and C-O stretching bands.
-
Purity Analysis (GC-MS): Analyze the product via GC-MS to confirm its molecular weight (m/z = 151) and determine its purity.
Safety and Handling
While specific toxicity data for this compound is not widely published, its structure suggests hazards associated with aromatic amines and ethanolamines. Appropriate caution is mandatory.
-
Hazard Profile: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[6][7][8] Aromatic amines as a class carry suspicion of long-term health effects.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and/or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Lab coat.
-
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[6] Avoid generating aerosols.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[6]
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[8]
-
Inhalation: Move to fresh air. Seek immediate medical attention.
-
Conclusion
This compound is a versatile and valuable intermediate for chemical synthesis. Its straightforward preparation from o-toluidine and 2-chloroethanol, combined with its dual reactive sites, makes it an attractive building block for creating novel compounds in the pharmaceutical and materials science sectors. A thorough understanding of its properties, coupled with rigorous adherence to safety protocols, is paramount for its effective and safe utilization in research and development.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Ethylene oxide (ETO) as a major cause of anaphylactoid reactions in dialysis (a review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 4. ijrcs.org [ijrcs.org]
- 5. China 2-(N-Ethyl-m-toluidino)ethanol CAS: 91-88-3 factory and manufacturers | Mit-ivy [mit-ivy.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: Synthesis of N-(2-Hydroxyethyl)-2-methylaniline
Abstract
This document provides a comprehensive guide for the synthesis of N-(2-Hydroxyethyl)-2-methylaniline, an important intermediate in the manufacturing of dyes and other specialty chemicals. The protocol details a robust method based on the N-alkylation of 2-methylaniline with 2-chloroethanol. This application note is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical characterization methods. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the chemical transformation.
Introduction and Reaction Principle
N-alkylation of anilines is a fundamental and widely utilized reaction in organic synthesis for creating carbon-nitrogen bonds. These reactions are crucial for producing a vast array of compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] The synthesis of this compound is typically achieved through the direct N-alkylation of 2-methylaniline (o-toluidine) with a suitable 2-carbon electrophile bearing a hydroxyl group. The most common and cost-effective method employs 2-chloroethanol as the alkylating agent.
The core of this synthesis is a nucleophilic substitution reaction. The nitrogen atom of the 2-methylaniline acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroethanol that is bonded to the chlorine atom. The reaction produces the desired product and hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion, a base is incorporated to neutralize the generated HCl, preventing the protonation of the starting aniline, which would render it non-nucleophilic.
Reaction Scheme: o-Toluidine (2-methylaniline) + 2-Chloroethanol → this compound + HCl
Mechanistic Pathway
The N-alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 2-methylaniline attacks the primary carbon of 2-chloroethanol, displacing the chloride ion in a single, concerted step.
Caption: SN2 mechanism for the N-alkylation of 2-methylaniline.
Materials, Reagents, and Equipment
Reagent and Solvent Data
| Reagent | CAS No. | Formula | MW ( g/mol ) | Role |
| 2-Methylaniline (o-Toluidine) | 95-53-4 | C₇H₉N | 107.15 | Nucleophile/Substrate |
| 2-Chloroethanol | 107-07-3 | C₂H₅ClO | 80.51 | Alkylating Agent |
| Sodium Carbonate (Anhydrous) | 497-19-8 | Na₂CO₃ | 105.99 | Base |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
| Brine (Saturated NaCl solution) | N/A | NaCl(aq) | N/A | Washing Agent |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Chemical splash goggles, nitrile gloves, lab coat, face shield.
Detailed Experimental Protocol
Reaction Setup and Execution
-
Flask Preparation: Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Charge Reactants: To the flask, add 2-methylaniline (53.6 g, 0.5 mol) and anhydrous sodium carbonate (58.3 g, 0.55 mol). The base is used in slight excess to ensure complete neutralization of the HCl byproduct.
-
Solvent Addition (Optional): While this reaction can be run neat, the addition of a high-boiling point solvent like toluene (100 mL) can aid in temperature control and stirring.
-
Heating: Begin stirring the mixture and heat it to 90-100°C using a heating mantle.
-
Addition of Alkylating Agent: Once the reaction temperature is stable, add 2-chloroethanol (40.3 g, 0.5 mol) dropwise from the dropping funnel over a period of 60-90 minutes. The addition should be controlled to maintain the reaction temperature and prevent an excessive exotherm.
-
Reaction: After the addition is complete, continue to heat the mixture under reflux (approximately 100-110°C) with vigorous stirring for 6-8 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3), observing the disappearance of the 2-methylaniline spot.
Work-up and Product Isolation
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Filtration: Filter the cooled mixture to remove the inorganic salts (sodium carbonate and sodium chloride). Wash the salts with a small amount of ethyl acetate (2 x 30 mL) to recover any entrained product.
-
Extraction: Transfer the filtrate to a 500 mL separatory funnel. If no solvent was used initially, dissolve the reaction mixture in 150 mL of ethyl acetate. Wash the organic layer sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator. This will yield the crude this compound as an oil.
Purification
The crude product is purified by vacuum distillation . The boiling point of N-(2-Hydroxyethyl)-aniline is reported as 278-282 °C at atmospheric pressure.[3] The boiling point of the target compound will be similar but should be determined under reduced pressure to prevent decomposition.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling Precautions
THIS PROTOCOL INVOLVES HIGHLY TOXIC CHEMICALS AND MUST BE PERFORMED IN A PROPERLY FUNCTIONING CHEMICAL FUME HOOD WITH APPROPRIATE PERSONAL PROTECTIVE EQUIPMENT.
-
2-Methylaniline (o-Toluidine): Harmful if swallowed or in contact with skin.[4] It is a suspected carcinogen.[4] Avoid inhalation of vapors and ensure skin and eye contact is prevented by wearing gloves, a lab coat, and chemical safety goggles.[4]
-
2-Chloroethanol: EXTREMELY TOXIC AND HAZARDOUS . It is fatal if swallowed, in contact with skin, or if inhaled. It can cause serious eye damage. Work must be conducted with extreme caution. Wear chemical-resistant gloves, a face shield in addition to goggles, and ensure no skin is exposed.[5] Handle only in a chemical fume hood.[5]
-
General Handling: Avoid release to the environment.[5] Keep all reagents away from heat, sparks, and open flames. All chemical waste must be disposed of according to local, regional, and national hazardous waste regulations.[5]
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: A clear to pale yellow or brown liquid.
-
Infrared (IR) Spectroscopy: Expected to show a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretch, and a C-N stretching band around 1350-1250 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): The spectrum should confirm the presence of the aromatic protons of the tolyl group, a singlet for the methyl group, and two triplets corresponding to the methylene protons of the hydroxyethyl group (-N-CH₂-CH₂-OH).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (151.21 g/mol ).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time. Ensure the temperature is maintained. Check the purity of starting materials. |
| Loss of product during work-up. | Ensure pH is neutral to basic during extraction to prevent the product from becoming water-soluble. Be careful not to discard the organic layer. | |
| Formation of Byproducts | Di-alkylation (reaction of the product's hydroxyl group). | Use a strict 1:1 molar ratio of aniline to 2-chloroethanol. Avoid excessively high temperatures. |
| Unreacted starting material. | Ensure dropwise addition of 2-chloroethanol was slow enough. Confirm the base was active and added in sufficient quantity. | |
| Dark Product Color | Oxidation of the aniline. | While some color is common, excessive darkening can indicate oxidation. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) can improve stability. |
References
Application Notes & Protocols: N-(2-Hydroxyethyl)-2-methylaniline in Azo Dye Synthesis
Document ID: AN-HEMA-DYE-202601
Version: 1.0
Section 1: Introduction & Significance
N-(2-Hydroxyethyl)-2-methylaniline, hereafter referred to as HEMA, is a pivotal intermediate in the synthesis of azo dyes, a class of compounds that constitutes over 60% of the dyes used in industrial applications.[1] Its unique molecular structure, featuring a secondary amine, a hydroxyl group, and a methyl group on an aniline core, makes it a highly versatile coupling component. The role of the coupling component is to react with a diazonium salt in an electrophilic aromatic substitution reaction, forming the characteristic azo bridge (-N=N-) which is the primary chromophore of the dye molecule.[2][3][4][5]
The specific structural features of HEMA impart desirable properties to the final dye product:
-
The N-hydroxyethyl group (-CH₂CH₂OH): This moiety enhances the dye's affinity for synthetic fibers like polyester and improves solubility, which is crucial for the dyeing process.
-
The ortho-methyl group (-CH₃): The presence of the methyl group ortho to the amino group influences the electronic properties of the aromatic ring, which can shift the absorption maximum (λmax) of the dye, thereby tuning its color.
-
The reactive site: The aromatic ring is highly activated by the amino group, making the para position susceptible to electrophilic attack by the diazonium ion, leading to efficient coupling.[4][5]
These attributes make HEMA an indispensable precursor for producing a range of disperse dyes, which are non-ionic colorants with low water solubility, ideal for dyeing hydrophobic fibers.[6][7] This guide provides a comprehensive overview of HEMA's properties, the underlying reaction mechanisms, and a detailed, field-proven protocol for its application in the synthesis of a representative disperse red dye.
Section 2: Physicochemical Properties & Safe Handling
A thorough understanding of the reagent's properties is fundamental to its effective and safe use in any synthetic protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 93-90-3 | [8][9][10][11] |
| Molecular Formula | C₉H₁₃NO | [8][11] |
| Molecular Weight | 151.21 g/mol | [8][10] |
| Appearance | Transparent liquid | [8] |
| Boiling Point | 128 °C @ 1 Torr | [8][10] |
| Density | ~1.1 g/cm³ | [8] |
| Refractive Index | ~1.575 | [8][9] |
| Flash Point | >110 °C (>230 °F) | [8] |
Safe Handling and Storage:
This compound is classified as a hazardous substance and requires careful handling to minimize risk.[12]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8] It is toxic if swallowed, in contact with skin, or if inhaled.[13] Prolonged or repeated exposure may cause damage to organs.[13]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[14] All manipulations should be performed in a well-ventilated chemical fume hood.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][13]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite), and place in a suitable container for disposal.[12] Avoid breathing vapors and prevent the material from entering drains.[12][13]
Section 3: The Core Chemistry: Azo Coupling Mechanism
The synthesis of an azo dye using HEMA is a classic two-stage process: (1) Diazotization of a primary aromatic amine (the diazo component) and (2) Azo coupling of the resulting diazonium salt with HEMA (the coupling component).[1][3][6]
-
Diazotization: A primary aromatic amine, such as 2-chloro-4-nitroaniline, is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0–5 °C).[6][15] This converts the amino group into a highly reactive diazonium salt (-N≡N⁺). Maintaining a low temperature is critical to prevent the unstable diazonium salt from decomposing.[1][6]
-
Azo Coupling: The cold diazonium salt solution is then added to a solution of HEMA. The diazonium ion acts as an electrophile and attacks the electron-rich aromatic ring of HEMA, typically at the para-position relative to the activating amino group, via an electrophilic aromatic substitution mechanism.[4][5][16] This reaction forms the stable azo (-N=N-) bond, creating the final dye molecule. The pH for coupling with amines is generally maintained in the weakly acidic to neutral range (pH 5-7) to ensure the coupling component is sufficiently reactive.[6]
Figure 1: General mechanism of azo dye synthesis.
Section 4: Protocol: Synthesis of a Representative Disperse Red Dye
This protocol details the synthesis of a monoazo disperse dye by coupling diazotized 2-chloro-4-nitroaniline with this compound.
Materials:
-
2-chloro-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea or Sulfamic Acid
-
This compound (HEMA)
-
Sodium Acetate
-
Ice
-
Distilled Water
-
Starch-iodide paper
Part A: Diazotization of 2-chloro-4-nitroaniline
-
Preparation: In a 250 mL beaker, create a suspension by adding 1.73 g (10 mmol) of 2-chloro-4-nitroaniline to a mixture of 10 mL of water and 3.0 mL of concentrated HCl.[17]
-
Cooling: Place the beaker in an ice-salt bath and stir continuously until the temperature of the suspension reaches 0–5 °C. It is critical to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.[6][18]
-
Nitrite Addition: In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold water.
-
Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.[6]
-
Completion Check: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. To confirm the completion of the reaction, test for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. A positive test (instantaneous blue-black color) indicates a slight excess of nitrous acid, which ensures all the primary amine has reacted.[6]
-
Quenching: If a positive test is observed, destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative. The resulting clear solution is the cold diazonium salt, ready for immediate use.
Part B: Azo Coupling with HEMA
-
Coupling Solution: In a 500 mL beaker, dissolve 1.51 g (10 mmol) of this compound (HEMA) in 100 mL of water containing 2.0 mL of concentrated HCl. Stir until a clear solution is formed.
-
Cooling & Buffering: Cool this solution to 0–5 °C in an ice bath. Add approximately 5 g of sodium acetate to buffer the solution to a weakly acidic pH (around 5-6), which is optimal for coupling with anilines.[6]
-
Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold HEMA solution over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Precipitation: A colored precipitate of the azo dye should form immediately. After the addition is complete, continue to stir the mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.
Part C: Isolation and Purification
-
Filtration: Isolate the crude dye product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral to litmus paper. This removes any residual acids and salts.
-
Drying: Dry the purified dye in an oven at 60-70 °C to a constant weight.
-
Characterization (Self-Validation):
-
Yield: Calculate the percentage yield of the final product.
-
Melting Point: Determine the melting point of the dried dye. A sharp melting point is indicative of high purity.
-
TLC: Perform Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Toluene:Ethyl Acetate) to assess the purity of the compound. A single spot indicates a pure product.
-
Spectroscopy: Obtain a UV-Visible spectrum of the dye dissolved in a suitable solvent (e.g., DMF or ethanol) to determine its λmax, which corresponds to its color.
-
Section 5: Workflow & Data Visualization
The entire experimental process can be visualized as a sequential workflow.
Figure 2: Step-by-step experimental workflow.
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Condition / Value | Rationale |
| Diazotization Temp. | 0–5 °C | Prevents decomposition of the unstable diazonium salt.[1][6] |
| Coupling Temp. | < 10 °C | Ensures controlled reaction and minimizes side products. |
| Coupling pH | ~5–6 (Weakly Acidic) | Optimal for electrophilic attack on the activated aniline ring.[6] |
| Stirring Time | 1–2 hours post-addition | Ensures the coupling reaction reaches completion for maximum yield. |
| Expected Product | Dark Red Powder | The extended conjugation of the azo-linked aromatic rings absorbs in the blue-green region of the spectrum, appearing red. |
| Expected λmax | ~500-530 nm (in DMF) | Typical for this class of red disperse dyes. |
Section 6: Conclusion
This compound is a highly effective and versatile coupling component for the synthesis of disperse azo dyes. Its structure allows for the creation of dyes with strong affinity for synthetic fibers and tunable color properties. The two-stage diazotization and azo coupling process is a robust and well-established method in industrial organic chemistry. By carefully controlling key parameters such as temperature and pH, researchers can achieve high yields of pure dye product. The protocols and principles outlined in this document provide a solid foundation for the successful application of HEMA in dye development and manufacturing.
Section 7: References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Coupling Components in Azo Dye Synthesis. BenchChem. Retrieved January 5, 2026, from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: N-(2-chloroethyl)-4-nitroaniline in Dye Synthesis. Retrieved January 5, 2026, from --INVALID-LINK--
-
BenchChem. (2025). Disperse Red 73 chemical structure and properties. Retrieved January 5, 2026, from --INVALID-LINK--
-
Hoechst Aktiengesellschaft. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. U.S. Patent No. 4,874,847. Retrieved January 5, 2026, from --INVALID-LINK--
-
Al-Ayed, A. S. (2018). Chemistry and Applications of Azo Dyes: A Comprehensive Review. IntechOpen. Retrieved January 5, 2026, from --INVALID-LINK--
-
ECHEMI. (2025). Buy N-(2-Hydroxyethyl)-N-methylaniline Industrial Grade from Hangzhou Royalchem Co.,LTD. Retrieved January 5, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). N-(2-Hydroxyethyl)-N-methylaniline. Retrieved January 5, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis, Characterization and Spectroscopic Properties of Two Derivatives of C I Disperse Red 73. Retrieved January 5, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved January 5, 2026, from --INVALID-LINK--
-
Guesmi, F., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances, 10(55), 32944-32964. Retrieved January 5, 2026, from --INVALID-LINK--
-
Wikipedia. (n.d.). Azo coupling. Retrieved January 5, 2026, from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for N-(2-chloroethyl)-4-nitroaniline in Organic Synthesis. Retrieved January 5, 2026, from --INVALID-LINK--
-
World Dye Variety. (2012). Disperse Red 73. Retrieved January 5, 2026, from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). N-(2-Hydroxyethyl)aniline. PubChem Compound Database. Retrieved January 5, 2026, from --INVALID-LINK--
-
Cheméo. (n.d.). Chemical Properties of N-(2-Hydroxyethyl)-N-methylaniline (CAS 93-90-3). Retrieved January 5, 2026, from --INVALID-LINK--
-
Adeel, S., et al. (2019). Synthesis of disperse dyes and their applications on synthetic fabrics. Journal of the Chemical Society of Pakistan, 41(3), 485-490. Retrieved January 5, 2026, from --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). N-(2-Hydroxyethyl)-N-methylaniline. NIST Chemistry WebBook. Retrieved January 5, 2026, from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). CAS 16889-10-4 Disperse Red 73. Retrieved January 5, 2026, from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). N-(2-Hydroxyethyl)aniline Safety Data Sheet. Retrieved January 5, 2026, from --INVALID-LINK--
-
Sigma-Aldrich. (2024). Safety Data Sheet for N-Methylaniline. Retrieved January 5, 2026, from --INVALID-LINK--
-
Sigma-Aldrich. (2024). Safety Data Sheet for N-(2-Hydroxyethyl)-N-methylaniline. Retrieved January 5, 2026, from --INVALID-LINK--
-
MedChemExpress. (2025). Safety Data Sheet for N,2-Dimethylaniline. Retrieved January 5, 2026, from --INVALID-LINK--
-
World Dye Variety. (2012). Direct Red 73. Retrieved January 5, 2026, from --INVALID-LINK--
-
Thermo Fisher Scientific. (2010). Safety Data Sheet for N-Methylaniline. Retrieved January 5, 2026, from --INVALID-LINK--
-
Ciba-Geigy Corporation. (1991). Process for the manufacture of 2,6-dichloro-4-nitroaniline. U.S. Patent No. 5,068,443. Retrieved January 5, 2026, from --INVALID-LINK--
-
Al-Etaibi, A. M., & El-Apasery, M. A. (2016). Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. Molecules, 21(7), 856. Retrieved January 5, 2026, from --INVALID-LINK--
-
Shanghai Anoky Group Co., Ltd. (2009). Preparation method of o-chloro-p-nitroaniline diazonium salt. Chinese Patent No. CN101613305B. Retrieved January 5, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis, characterisation and application of disperse dyes derived from N-2-hydroxyethyl-1-naphthylamine. Retrieved January 5, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Azo coupling reactions structures and mechanisms. Retrieved January 5, 2026, from --INVALID-LINK--
-
Vrindawan Coaching Center. (2023). Azo coupling reaction of diazonium salts of aromatic amines. Retrieved January 5, 2026, from --INVALID-LINK--
-
Lojda, Z., et al. (1985). Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. Histochemistry, 82(1), 69-78. Retrieved January 5, 2026, from --INVALID-LINK--
-
Obi, C., & Onuh, C. Y. (2022). Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components. Discovery, 58(315), 329-335. Retrieved January 5, 2026, from --INVALID-LINK--
-
Patel, K., et al. (2012). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Scholars Research Library, 4(2), 643-649. Retrieved January 5, 2026, from --INVALID-LINK--
-
All 'Bout Chemistry. (2022, May 6). Diazo Coupling Reaction I Azo dye test I Organic chemistry [Video]. YouTube. Retrieved January 5, 2026, from --INVALID-LINK--
References
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The Versatile Intermediate: Applications of N-(2-Hydroxyethyl)-2-methylaniline in Organic Synthesis
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the applications of N-(2-Hydroxyethyl)-2-methylaniline. With full editorial control, this guide is structured to offer in-depth, field-proven insights into the utilization of this versatile chemical intermediate, moving beyond mere procedural lists to explain the fundamental causality behind experimental choices.
This compound, also known as 2-(2-methylanilino)ethanol, is an aromatic compound featuring a secondary amine, a primary alcohol, and a substituted benzene ring. This unique combination of functional groups makes it a valuable precursor and coupling component, primarily in the synthesis of specialized organic molecules. Its structural attributes, particularly the electron-donating nature of the alkyl and hydroxyethyl substituents on the nitrogen atom, activate the aromatic ring, making it a prime candidate for electrophilic aromatic substitution reactions.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of a reagent is critical for its effective application in synthesis. The following table summarizes key properties for this compound.
| Property | Value | Reference(s) |
| CAS Number | 6945-18-2 | |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 229 °C (lit.) | |
| Density | 1.06 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.573 (lit.) |
Core Application: Synthesis of Azo Disperse Dyes
The most prominent and well-documented application of this compound is its role as a coupling component in the synthesis of monoazo disperse dyes. Azo dyes represent the largest class of synthetic colorants, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which forms the core of the chromophore.[2]
The synthesis is a classic two-stage process:
-
Diazotization: A primary aromatic amine (the diazo component) is converted into a reactive diazonium salt intermediate. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[3][4]
-
Azo Coupling: The diazonium salt, a weak electrophile, is then introduced to a solution of an electron-rich coupling component—in this case, this compound. An electrophilic aromatic substitution reaction occurs, forming the stable azo linkage and yielding the final dye molecule.[2][5]
The ortho-methyl group and the N-substituted groups on this compound are strongly activating and direct the incoming diazonium electrophile primarily to the para-position of the aniline ring, ensuring high regioselectivity. The specific substituents on both the diazo and coupling components are strategically chosen to modulate the electronic properties of the final molecule, thereby controlling its color, lightfastness, and affinity for specific fibers.
Reaction Mechanism: Azo Dye Formation
The following diagram illustrates the fundamental mechanism for the synthesis of a representative azo dye using this compound.
Caption: Mechanism of Azo Dye Synthesis.
Detailed Application Protocol: Synthesis of a Representative Red Disperse Dye
This protocol describes a representative synthesis of a red azo disperse dye, 4-((2-chloro-4-nitrophenyl)azo)-N-(2-hydroxyethyl)-2-methylaniline, based on established methodologies for analogous compounds.[6][7] This procedure is designed to be self-validating by explaining the rationale behind each critical step.
Logical Workflow for Synthesis
Caption: Experimental Workflow for Azo Dye Synthesis.
Materials & Reagents
-
2-Chloro-4-nitroaniline (Diazo Component)
-
This compound (Coupling Component)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Nitrite (NaNO₂)
-
Sodium Acetate
-
Urea or Sulfamic Acid
-
Distilled Water
-
Ice
Step-by-Step Methodology
Part 1: Preparation of the Diazonium Salt Solution (Diazo Component)
-
Dissolution: In a 250 mL beaker, add 2-Chloro-4-nitroaniline (1.73 g, 0.01 mol) to a mixture of concentrated HCl (5 mL) and water (15 mL). Stir vigorously to form a fine suspension.
-
Rationale: The amine must be dissolved in a strong acid to form its hydrochloride salt, which is necessary for the subsequent reaction with nitrous acid. The fine suspension ensures a high surface area for a complete reaction.
-
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. Maintain this temperature throughout the diazotization process.
-
Rationale: Diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions (e.g., forming phenols) at higher temperatures. Strict temperature control is the most critical parameter for safety and yield.[2]
-
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.72 g, 0.0105 mol) in 10 mL of cold water. Add this solution dropwise to the cold amine suspension over 15-20 minutes with continuous stirring.
-
Rationale: A slight molar excess of sodium nitrite ensures the complete conversion of the primary amine. A slow, dropwise addition prevents localized temperature increases and the buildup of excess nitrous acid, which could lead to side reactions.
-
-
Reaction Completion: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The reaction mixture should become a clear, pale yellow solution.
-
Rationale: This ensures the diazotization reaction goes to completion.
-
-
Excess Nitrous Acid Removal: Test for the presence of excess nitrous acid using starch-iodide paper (a positive test gives a blue-black color). If present, add a small amount of urea or sulfamic acid until the test is negative.
-
Rationale: Excess nitrous acid can react with the coupling component, leading to unwanted byproducts. Urea or sulfamic acid safely quenches the excess HNO₂ by converting it to N₂ gas.
-
Part 2: Azo Coupling Reaction
-
Coupling Solution Preparation: In a 500 mL beaker, dissolve this compound (1.51 g, 0.01 mol) in a mixture of water (50 mL) and concentrated HCl (2 mL). Cool the solution to 0-5 °C in an ice bath.
-
Rationale: The coupling component is dissolved in a weakly acidic medium to prepare it for the electrophilic attack by the diazonium salt.
-
-
Coupling: Slowly add the cold diazonium salt solution from Part 1 to the cold, stirred coupling solution over 30 minutes. A brightly colored precipitate should form immediately.
-
Rationale: A slow addition rate maintains temperature control and ensures a homogenous reaction. The coupling reaction for anilines is typically fastest in a weakly acidic pH range (4-5).[8]
-
-
pH Adjustment: During the addition, monitor the pH and maintain it between 4 and 5 by adding a saturated solution of sodium acetate as needed.
-
Rationale: This pH is a critical compromise. If the solution is too acidic, the concentration of the free aniline (the reactive species) is too low. If it is too alkaline, the diazonium salt can convert to a non-reactive diazotate ion.
-
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.
Part 3: Isolation and Purification
-
Filtration: Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold water until the filtrate is colorless and neutral.
-
Rationale: This step is crucial to remove any unreacted starting materials, inorganic salts (NaCl from the neutralization), and residual acid, which can affect the final purity and stability of the dye.
-
-
Drying: Dry the purified dye in an oven at 60-70 °C to a constant weight.
Other Potential Applications
While the synthesis of azo dyes is the primary application, the structural motifs within this compound suggest its potential as an intermediate in other areas of organic synthesis.
-
Pharmaceutical Intermediates: The N-alkylaniline scaffold is a common feature in many active pharmaceutical ingredients (APIs). While specific examples utilizing the 2-methyl isomer are not widely documented in public literature, related N,N-bis(2-hydroxyethyl)aniline compounds have been investigated for potential cytotoxic activity, suggesting a possible, though less explored, application in medicinal chemistry.[9]
-
Polymer Science: The hydroxyl group provides a reactive site for incorporation into polymer chains, such as polyesters and polyurethanes. The aniline moiety can also be used to synthesize monomers for conductive polymers or as an accelerator in free radical polymerizations.[9]
References
- 1. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 2. EP0431389A2 - Azo dyes and process for the manufacture of [5-amino-2-(2-hydroxyethylamino)phenyl](2-hydroxyethyl)sulfone - Google Patents [patents.google.com]
- 3. Synthesis and characterization of new azo amino compounds and study of impact of aliphatic chain length on liquid crystalline behavior [ajgreenchem.com]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. JPH072742A - New production method of 4-amino-3-methyl-n-ethyl-n-(beta-hydroxyethyl)aniline sulfuric acid salt - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US6562115B2 - Azo dyes and their preparation and use - Google Patents [patents.google.com]
Application Notes and Protocols for the Reaction of N-(2-Hydroxyethyl)-2-methylaniline with Ethylene Oxide
Abstract
This comprehensive guide provides a detailed technical overview and practical laboratory protocols for the reaction of N-(2-Hydroxyethyl)-2-methylaniline with ethylene oxide. This reaction, a classic example of ethoxylation, is of significant interest in industrial and pharmaceutical chemistry for the synthesis of N,N-bis(2-hydroxyethyl)-2-methylaniline, a tertiary amine with applications as a versatile intermediate. These application notes are intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, experimental setup, safety precautions, and product characterization.
Introduction: The Significance of Ethoxylation in Amine Chemistry
Ethoxylation is a fundamental chemical process that involves the addition of ethylene oxide to a substrate containing an active hydrogen atom, such as an alcohol, phenol, or, in this case, an amine.[1] The reaction with amines leads to the formation of hydroxyethylamino compounds, which exhibit altered physicochemical properties compared to the parent amine, including increased water solubility and modified reactivity. These ethoxylated amines are crucial building blocks in the synthesis of a wide range of commercially important products, including emulsifiers, detergents, corrosion inhibitors, and pharmaceutical intermediates.[2][3]
The reaction of this compound, a secondary aromatic amine, with ethylene oxide is a targeted transformation to produce N,N-bis(2-hydroxyethyl)-2-methylaniline. This tertiary amine serves as a valuable precursor in organic synthesis, leveraging the reactivity of its two hydroxyl groups for further functionalization. Understanding and controlling this ethoxylation reaction is paramount for achieving high yields and purity of the desired product.
Reaction Mechanism and Causality of Experimental Choices
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the secondary amine, this compound, possesses a lone pair of electrons, rendering it nucleophilic. This lone pair attacks one of the electrophilic carbon atoms of the strained three-membered ethylene oxide ring, leading to ring-opening and the formation of a new carbon-nitrogen bond. The initial product is a zwitterionic intermediate which rapidly undergoes proton transfer to yield the final product, N,N-bis(2-hydroxyethyl)-2-methylaniline.
The hydroxyl group already present in the starting material can also react with ethylene oxide, but the amine is generally a stronger nucleophile, making the N-alkylation the predominant initial reaction. The presence of a catalyst is crucial to facilitate this reaction, especially at moderate temperatures.
The Role of Catalysis
Alkaline catalysts, such as sodium hydroxide, potassium hydroxide, or sodium methylate, are commonly employed in industrial ethoxylation processes.[4] These catalysts function by deprotonating the secondary amine, thereby increasing its nucleophilicity and accelerating the rate of attack on the ethylene oxide ring. The choice of an alkaline catalyst is a deliberate one to favor the desired N-alkylation pathway and to enable the reaction to proceed at a practical rate under controlled temperature and pressure conditions.
Figure 1: Simplified workflow of the catalyzed reaction.
Safety Precautions: Handling Ethylene Oxide in a Laboratory Setting
Ethylene oxide is a highly hazardous substance and requires stringent safety protocols. It is a colorless, flammable gas with a faint sweet odor.[5] Crucially, its odor threshold is above the permissible exposure limit, meaning it cannot be reliably detected by smell at dangerous concentrations.[4]
Key Hazards:
-
Carcinogenicity: Ethylene oxide is classified as a Group 1 carcinogen by IARC.[6]
-
Toxicity: It is acutely toxic if inhaled and can cause irritation to the respiratory tract, skin, and eyes.[6]
-
Flammability and Explosivity: Ethylene oxide is highly flammable and can form explosive mixtures with air.[5] It can also undergo explosive polymerization.
Mandatory Safety Measures:
-
Engineering Controls: All work with ethylene oxide must be conducted in a certified chemical fume hood with a high face velocity.[4] The use of a glove box or a completely sealed apparatus is highly recommended.
-
Personal Protective Equipment (PPE):
-
Monitoring: Continuous monitoring for ethylene oxide leaks is advisable in laboratories where it is frequently used.
-
Emergency Preparedness: An emergency plan should be in place, including the location of safety showers, eyewash stations, and appropriate fire extinguishers. All personnel must be trained on emergency procedures.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of N,N-bis(2-hydroxyethyl)-2-methylaniline. All operations should be performed in a certified fume hood, and all safety precautions for handling ethylene oxide must be strictly adhered to.
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | >98% purity |
| Ethylene Oxide | Lecture bottle with a regulator and flow meter |
| Sodium Hydroxide (NaOH) | Pellets, >97% purity |
| Toluene | Anhydrous, >99.8% |
| High-Pressure Autoclave | Stainless steel, with magnetic stirrer, thermocouple, pressure gauge, and gas inlet/outlet |
| Heating Mantle with Temperature Controller | - |
| Schlenk Line | For inert atmosphere operations |
| Standard Glassware | - |
| Rotary Evaporator | - |
Step-by-Step Procedure
-
Catalyst Preparation and Reactor Setup:
-
Carefully weigh 0.4 g of sodium hydroxide pellets (catalyst) and add them to the high-pressure autoclave.
-
Add 151.2 g (1.0 mol) of this compound and 100 mL of anhydrous toluene to the autoclave.
-
Seal the autoclave according to the manufacturer's instructions.
-
-
Inerting the System:
-
Connect the autoclave to a Schlenk line.
-
Evacuate the autoclave and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent the formation of flammable mixtures and side reactions.
-
-
Reaction Execution:
-
Begin stirring the mixture in the autoclave.
-
Heat the autoclave to 120 °C using the heating mantle and temperature controller.
-
Once the temperature has stabilized, slowly introduce ethylene oxide gas from the lecture bottle through the gas inlet. The rate of addition should be controlled to maintain the reaction pressure between 3-5 bar.
-
The reaction is exothermic, so monitor the temperature closely. If the temperature rises rapidly, stop the ethylene oxide feed and apply cooling if necessary.
-
Continue adding ethylene oxide until a total of 44.1 g (1.0 mol) has been introduced. The progress of the reaction can be monitored by observing the uptake of ethylene oxide.
-
After the addition is complete, maintain the reaction mixture at 120 °C for an additional 2 hours to ensure complete conversion.
-
-
Cooling and Depressurization:
-
Turn off the heating and allow the autoclave to cool to room temperature.
-
Once cooled, carefully vent the excess pressure in the fume hood.
-
Purge the autoclave with nitrogen gas to remove any residual ethylene oxide.
-
-
Work-up and Purification:
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the toluene solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation. The fraction containing N,N-bis(2-hydroxyethyl)-2-methylaniline should be collected. Alternatively, purification can be achieved by column chromatography on silica gel.[7]
-
Figure 2: Experimental workflow for the synthesis.
Product Characterization
Thorough characterization of the synthesized N,N-bis(2-hydroxyethyl)-2-methylaniline is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | The disappearance of the N-H proton signal from the starting material. The appearance of signals corresponding to the two equivalent N-(CH₂CH₂OH) groups. The integration of the aromatic and aliphatic protons should be consistent with the expected structure.[8][9] |
| ¹³C NMR | The appearance of new signals for the carbons in the hydroxyethyl groups attached to the nitrogen atom. The chemical shifts of the aromatic carbons will also be affected by the new substituent.[8][10] |
| FTIR | The disappearance of the N-H stretching vibration (typically around 3400-3300 cm⁻¹) from the starting material. The presence of a broad O-H stretching band (around 3400 cm⁻¹) and C-N stretching vibrations.[11][12] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of N,N-bis(2-hydroxyethyl)-2-methylaniline (C₁₁H₁₇NO₂). Analysis of the fragmentation pattern can provide further structural confirmation. |
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the product and identify any byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for purity determination, especially for less volatile compounds.
Conclusion
The ethoxylation of this compound is a robust method for the synthesis of N,N-bis(2-hydroxyethyl)-2-methylaniline. By carefully controlling the reaction conditions, particularly temperature and pressure, and adhering to strict safety protocols for handling ethylene oxide, high yields of the desired product can be achieved. The detailed protocols and characterization methods provided in these application notes serve as a valuable resource for researchers in organic synthesis and drug development, enabling the reliable and safe production of this versatile chemical intermediate.
References
- 1. Operating Procedure for Steam Autoclaves - Jacobs School of Medicine and Biomedical Sciences - University at Buffalo [medicine.buffalo.edu]
- 2. rsc.org [rsc.org]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. CCOHS: Ethylene Oxide [ccohs.ca]
- 5. research.uga.edu [research.uga.edu]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. N-(2-Hydroxyethyl)aniline | C8H11NO | CID 31235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azo Dye Synthesis Using N-(2-Hydroxyethyl)-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Azo Dyes and the Role of N-(2-Hydroxyethyl)-2-methylaniline
Azo dyes represent the most significant and diverse class of synthetic colorants, accounting for over 60% of all dyes used globally.[1][2] Their defining feature is the azo group (–N=N–), which connects two aromatic rings, creating an extended conjugated system responsible for their vibrant colors.[1][3] The applications for these compounds are extensive, spanning the textile, printing, and paper industries, and they also serve as pH indicators and scaffolds for bioactive molecules in drug development.[1][3]
The synthesis of azo dyes is primarily achieved through a well-established two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, known as a coupling component.[1][4] this compound is a valuable coupling component in this synthesis. Its structure, featuring a secondary amine and a hydroxyl group, provides unique properties to the resulting dyes, influencing their solubility, fastness, and potential for further chemical modification. The presence of the hydroxyethyl group can enhance the dye's affinity for certain fabrics and can be a site for further reactions, such as esterification, to create more complex dye structures.
This guide provides a detailed overview of the synthesis of azo dyes using this compound, including the underlying chemical principles, step-by-step protocols, and critical experimental considerations.
Chemical Principles and Reaction Mechanism
The synthesis of an azo dye using this compound follows a sequential two-step reaction pathway:
-
Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine, dissolved or suspended in a cold aqueous mineral acid (e.g., hydrochloric acid), with an aqueous solution of sodium nitrite (NaNO₂).[1][5] The mineral acid reacts with sodium nitrite in situ to generate unstable nitrous acid (HONO), which then forms the electrophilic nitrosonium ion (NO⁺).[1][5] The nucleophilic nitrogen atom of the primary aromatic amine attacks the nitrosonium ion. Following a series of proton transfers and the elimination of a water molecule, the aryldiazonium ion (Ar–N₂⁺) is formed.[1] This reaction is critically temperature-dependent and must be conducted at low temperatures, typically between 0–5 °C, to prevent the decomposition of the unstable diazonium salt.[1][5]
-
Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is immediately reacted with the coupling component, in this case, this compound.[4] As an electron-rich aromatic compound, this compound undergoes electrophilic aromatic substitution with the diazonium salt. The coupling reaction's efficiency and the position of substitution on the aniline ring are influenced by the pH of the reaction medium.
Experimental Protocols
Safety Precautions: this compound and other aromatic amines can be toxic if swallowed, in contact with skin, or if inhaled.[6][7][8] It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Substituted Aromatic Amine (e.g., p-nitroaniline) | 138.12 | 1.38 g (10 mmol) |
| Concentrated Hydrochloric Acid | 36.46 | 3 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g (11 mmol) |
| This compound | 151.21 | 1.51 g (10 mmol) |
| Sodium Hydroxide (NaOH) | 40.00 | As needed for pH adjustment |
| Ice | As needed | |
| Distilled Water | As needed |
Protocol 1: Diazotization of a Primary Aromatic Amine
-
In a 100 mL beaker, add 1.38 g (10 mmol) of the chosen primary aromatic amine (e.g., p-nitroaniline) to 20 mL of distilled water.
-
Carefully add 3 mL of concentrated hydrochloric acid to the amine suspension while stirring. The amine salt may precipitate.
-
Cool the mixture to 0-5 °C in an ice-water bath with constant stirring. It is critical to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[1]
-
In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine salt suspension over 10-15 minutes, ensuring the temperature does not rise above 5 °C.
-
Continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization reaction is complete. The resulting solution contains the aryldiazonium salt and should be used immediately in the next step.
Protocol 2: Azo Coupling with this compound
-
In a 250 mL beaker, dissolve 1.51 g (10 mmol) of this compound in 50 mL of distilled water. Gentle heating may be required to facilitate dissolution.
-
Cool the this compound solution to 0-5 °C in an ice-water bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold this compound solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.
-
If necessary, adjust the pH of the mixture. The optimal pH for coupling with aromatic amines is typically slightly acidic to neutral.[9] Use a dilute solution of sodium hydroxide or hydrochloric acid to adjust the pH as needed.
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.[10]
-
Wash the solid dye on the filter with several portions of cold distilled water to remove any unreacted starting materials and salts.
-
Dry the azo dye in a desiccator or a low-temperature oven.
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized azo dye can be confirmed using various analytical techniques:
-
FT-IR Spectroscopy: To identify the characteristic functional groups, including the azo bond (N=N), hydroxyl group (O-H), and aromatic C-H bonds.[11][12]
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure and confirm the position of the azo coupling on the this compound ring.[11][12]
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which is indicative of its color.[11][12]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dye.[11][12]
Applications and Further Considerations
Azo dyes synthesized using this compound can be used in a variety of applications. The specific properties of the dye, such as its color, solubility, and fastness, will depend on the aromatic amine used in the diazotization step. These dyes can be used for dyeing textiles, particularly synthetic fibers, and may also find applications in the formulation of inks and pigments.[13]
For professionals in drug development, the azo scaffold can be a starting point for the synthesis of more complex molecules with potential biological activity. The hydroxyl group on the this compound moiety provides a convenient handle for further chemical modifications.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no dye formation | Decomposition of the diazonium salt | Ensure the temperature is strictly maintained at 0-5 °C during diazotization and coupling. Use the diazonium salt immediately after preparation. |
| Incorrect color of the dye | Side reactions or incorrect coupling position | Verify the pH of the coupling reaction. Ensure the purity of the starting materials. |
| Poor yield | Incomplete reaction | Allow sufficient time for both diazotization and coupling reactions. Ensure proper stoichiometry of reactants. |
References
- 1. benchchem.com [benchchem.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psiberg.com [psiberg.com]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. scribd.com [scribd.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. youtube.com [youtube.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Synthesis and characterization of new azodyes from o-vanillin. [wisdomlib.org]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols for the Analytical Characterization of N-(2-Hydroxyethyl)-2-methylaniline
Abstract: This comprehensive guide provides detailed application notes and protocols for the analytical characterization of N-(2-Hydroxyethyl)-2-methylaniline, a key intermediate in various chemical syntheses. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development and quality control, ensuring the identity, purity, and stability of this compound. This document emphasizes the causality behind experimental choices and provides self-validating systems for robust and reliable results. The techniques covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and spectroscopic methods (FTIR, NMR) for structural elucidation.
Introduction
This compound is a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its purity and structural integrity are paramount to the quality, safety, and efficacy of the final products. Therefore, robust analytical methods are essential for its characterization. This guide presents a suite of validated analytical techniques to provide a comprehensive profile of this compound.
Before delving into the analytical protocols, it is essential to be aware of the physicochemical properties of this compound, as these inform the selection and optimization of analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [2][3] |
| Boiling Point | 229 °C (lit.) | [2][3][4] |
| Melting Point | 77 °C | [3][4][5] |
| Density | 1.06 g/mL at 25 °C (lit.) | [2][3][4] |
| Refractive Index (n20/D) | 1.573 (lit.) | [2][4] |
| Flash Point | >230 °F (>110 °C) | [3][4][5] |
| Appearance | Clear, light yellow to brown liquid | [2][3][4] |
Furthermore, proper safety precautions must be observed when handling this compound. This compound is classified as a hazardous substance that can cause skin and eye irritation, and may cause respiratory irritation.[5][6] It is toxic if swallowed, in contact with skin, or if inhaled.[7] Therefore, handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[7][8]
Section 1: Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating and quantifying the main component and any potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds. A reversed-phase method is particularly well-suited for this compound.
Causality of Method Design: A C18 column is chosen for its versatility and ability to retain moderately polar compounds like this compound through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte, with the organic modifier (acetonitrile) concentration adjusted to achieve optimal retention and peak shape. A UV detector is selected due to the presence of a chromophore (the aniline ring) in the molecule, which absorbs UV light, enabling sensitive detection.[9]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Detailed HPLC Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v).[9] Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Prepare the sample solution by dissolving it in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the purity. The purity is calculated based on the area percentage of the main peak.
Table 2: Typical HPLC Parameters
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 0.7 mL/min |
| Temperature | Ambient |
| Detection | UV at 243 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It offers high separation efficiency (GC) and definitive identification (MS).
Causality of Method Design: A non-polar capillary column, such as one with a DB-1MS stationary phase, is suitable for separating aniline derivatives based on their boiling points and polarity.[11] Electron ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which can be compared to mass spectral libraries for compound identification.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS impurity profiling.
Detailed GC-MS Protocol:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.[12]
-
GC-MS Conditions:
-
Column: DB-1MS fused silica capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.[13]
-
Injection Mode: Split (e.g., 20:1).[11]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: The acquired data is processed to identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Section 2: Spectroscopic Analysis for Structural Elucidation and Confirmation
Spectroscopic techniques provide information about the molecular structure and functional groups present in the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Causality of Method Design: The presence of specific functional groups in this compound, such as the O-H group of the alcohol, the N-H (if any secondary amine is present as an impurity), C-N, and aromatic C-H and C=C bonds, will result in characteristic absorption bands in the infrared spectrum. This allows for a quick confirmation of the compound's identity. The NIST WebBook provides a reference IR spectrum for N-(2-Hydroxyethyl)-N-methylaniline.[14]
FTIR Protocol:
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected frequencies for the functional groups in this compound.
Table 3: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | 3600-3200 (broad) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=C (aromatic) | 1600-1450 |
| C-N (aromatic amine) | 1350-1250 |
| C-O (alcohol) | 1260-1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound. Both ¹H and ¹³C NMR should be performed.
Causality of Method Design: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms in the molecule. Together, they can definitively confirm the structure of this compound.
NMR Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Assign the signals in the spectra to the corresponding protons and carbons in the structure of this compound.
Table 4: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | ~6.7-7.3 | Multiplet | 4H |
| -CH₂-OH | ~3.7 | Triplet | 2H |
| Ar-N-CH₂- | ~3.4 | Triplet | 2H |
| Ar-CH₃ | ~2.3 | Singlet | 3H |
| -OH | Variable | Singlet (broad) | 1H |
Table 5: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic C-N | ~148 |
| Aromatic C-CH₃ | ~135 |
| Aromatic C-H | ~110-130 |
| -CH₂-OH | ~60 |
| Ar-N-CH₂- | ~55 |
| Ar-CH₃ | ~18 |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity assessment, and impurity profiling of this important chemical intermediate. Adherence to these protocols will enable researchers and drug development professionals to maintain high standards of quality and consistency in their work.
References
- 1. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 2. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. N-(2-Hydroxyethyl)-N-methylaniline CAS#: 93-90-3 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]
- 11. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 12. sincerechemical.com [sincerechemical.com]
- 13. benchchem.com [benchchem.com]
- 14. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
HPLC analysis of N-(2-Hydroxyethyl)-2-methylaniline
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of N-(2-Hydroxyethyl)-2-methylaniline
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of this compound (CAS No. 93-90-3). The protocol is designed for researchers, quality control analysts, and drug development professionals who require a validated method for this important chemical intermediate. We will explore the scientific rationale behind the method development, from the selection of the stationary phase to the optimization of the mobile phase, ensuring both technical accuracy and practical applicability.
Introduction and Scientific Rationale
This compound is a substituted aromatic amine that serves as a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] Its molecular structure, featuring both a hydrophobic aromatic ring and a polar hydroxyethyl group, presents a unique analytical challenge. The presence of a tertiary amine group necessitates careful control over chromatographic conditions to achieve symmetric peak shapes and reproducible retention times.
The method described herein is founded on the principles of reversed-phase chromatography, the predominant mode for HPLC analysis, accounting for approximately 75% of all methods. This technique is ideally suited for compounds of intermediate polarity like this compound, which has a calculated XLogP3 of 1.7, indicating moderate hydrophobicity.[2]
Causality of Experimental Choices:
-
Reversed-Phase Mode: The analyte's structure allows for effective partitioning between a non-polar stationary phase and a polar mobile phase. The hydrophobic aromatic core interacts strongly with the C18 stationary phase, while the polar functional groups ensure solubility in the aqueous-organic mobile phase.[3]
-
C18 Stationary Phase: An octadecylsilane (C18) bonded silica column is selected for its strong hydrophobic retention and proven efficacy in separating aromatic compounds.[4][5]
-
Acidified Mobile Phase: Aromatic amines can exhibit poor peak shape (tailing) on silica-based columns due to interactions between the basic amine and residual acidic silanol groups on the stationary phase. By acidifying the mobile phase with formic or phosphoric acid, the tertiary amine of the analyte is protonated.[6][7] This positive charge leads to repulsion from any residual protonated silanols, significantly improving peak symmetry and ensuring consistent retention.
-
UV Detection: The presence of the aniline chromophore in the molecule results in strong ultraviolet (UV) absorbance. Structurally similar compounds like N-methylaniline exhibit a strong absorption band around 285 nm, making UV detection a highly sensitive and appropriate choice.[8]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| CAS Number | 93-90-3 | [9][10] |
| Molecular Formula | C₉H₁₃NO | [2][9] |
| Molecular Weight | 151.21 g/mol | [2][10] |
| Appearance | Clear to slightly yellow viscous liquid | [8][9] |
| XLogP3 (Hydrophobicity) | 1.7 | [2] |
| Boiling Point | 229 °C (lit.) | [1][9] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for sample preparation and HPLC analysis.
Materials and Instrumentation
-
Analyte: this compound reference standard (Purity ≥ 97%)[1]
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Purified water (18.2 MΩ·cm)
-
Reagents: Formic acid (≥ 98%)
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column thermostat.
-
Photodiode Array (PDA) or UV-Vis Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.[6]
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Protocol: Standard and Sample Preparation
For reliable and reproducible results, accurate preparation of standards and samples is critical.
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly. This solution is stable for several weeks when stored at 2-8 °C and protected from light.
-
-
Working Standard Solutions (1-100 µg/mL):
-
Prepare a series of working standards by serially diluting the stock solution with the mobile phase. For example, to prepare a 10 µg/mL standard, transfer 250 µL of the 1000 µg/mL stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the test sample containing this compound.
-
Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range (e.g., 10-50 µg/mL).
-
Vortex the solution for 2 minutes to ensure complete dissolution.[6]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Protocol: HPLC Method Parameters
Two methods are presented: a rapid isocratic method for routine quality control and a gradient method for purity analysis and separation from potential impurities.
| Parameter | Method A: Isocratic (QC) | Method B: Gradient (Purity) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Composition/Gradient | 40% B | 0-10 min: 20% to 80% B10-12 min: 80% B12.1-15 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
| Detection | UV at 254 nm or λmax | PDA/DAD Scan (200-400 nm) |
| Run Time | 8 minutes | 15 minutes |
Rationale for Wavelength Selection: While literature on similar compounds suggests detection at 261 nm or 280 nm[4][11], a wavelength of 254 nm is a robust starting point as it is a common output for fixed-wavelength detectors and provides good sensitivity for many aromatic compounds. For highest sensitivity, it is imperative to determine the absorbance maximum (λmax) of this compound using a PDA/DAD detector and use that wavelength for quantification.
System Workflow and Data Analysis
The entire analytical process follows a logical and streamlined workflow to ensure data integrity.
Caption: Workflow for the .
Method Validation and Trustworthiness
To ensure the trustworthiness of this protocol, it must be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (via PDA) should pass; no interference at the analyte's retention time in blank injections. |
| Linearity | Proportional relationship between concentration and detector response. | Correlation coefficient (R²) > 0.999 over the specified range.[5] |
| Accuracy (% Recovery) | Closeness of test results to the true value. | 98.0% - 102.0% for spiked samples at multiple concentrations. |
| Precision (RSD%) | Agreement among a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10 |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Insufficiently acidic mobile phase.2. Column degradation/contamination. | 1. Ensure mobile phase pH is low enough (e.g., pH 2.5-3.5 with formic acid).2. Flush column with a strong solvent; if unresolved, replace the column. |
| Shifting Retention Time | 1. Inconsistent mobile phase preparation.2. Fluctuation in column temperature.3. Pump malfunction or leak. | 1. Prepare fresh mobile phase daily.2. Ensure the column oven is stable at the set temperature.3. Check system pressure for stability; perform pump maintenance. |
| Low Sensitivity | 1. Incorrect detection wavelength.2. Standard/sample degradation. | 1. Verify the λmax using a PDA scan and set the detector accordingly.2. Prepare fresh standards and samples. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and precise system for the analysis of this compound. By employing a standard C18 column and an acidified acetonitrile/water mobile phase, this protocol ensures excellent peak shape and reproducible results suitable for both routine quality control and detailed purity profiling. The principles and step-by-step instructions provided herein serve as a comprehensive guide for any laboratory tasked with the analysis of this compound.
References
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. echemi.com [echemi.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Separation of N-Ethyl-2-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Role of N-(2-Hydroxyethyl)aniline Derivatives in Pharmaceutical Intermediate Synthesis
Abstract
This technical guide provides an in-depth analysis of N-(2-hydroxyethyl)aniline derivatives as versatile intermediates in pharmaceutical synthesis. While the specifically requested compound, N-(2-Hydroxyethyl)-2-methylaniline, is a viable synthetic target, its application in pharmaceutical literature is less documented than its closely related isomers. Therefore, this note will focus on the widely used N-(2-Hydroxyethyl)-N-methylaniline (CAS 93-90-3) as a representative scaffold. The principles, protocols, and applications detailed herein are fundamentally applicable to a range of similar structures, including the ortho-toluidine derivative. We will explore the compound's physicochemical properties, safety protocols, and its critical role in constructing complex molecular architectures, supported by detailed, field-proven experimental procedures.
Introduction and Structural Rationale
N-(2-hydroxyethyl)aniline derivatives are a class of bifunctional molecules possessing both a nucleophilic amine and a primary alcohol. This dual functionality makes them exceptionally valuable building blocks in medicinal chemistry. The nitrogen atom can participate in N-alkylation, N-arylation, or acylation reactions, while the hydroxyl group can be derivatized through esterification, etherification, or conversion to a leaving group for subsequent substitution.
The user's query focused on This compound (2-(2-methylanilino)ethanol, CAS 136-80-1) . This molecule combines the features of o-toluidine with an N-hydroxyethyl substituent. While a valid chemical entity, its direct role in documented pharmaceutical syntheses is limited. In contrast, N-(2-Hydroxyethyl)-N-methylaniline (2-(N-Methylanilino)ethanol, CAS 93-90-3) is a more prevalent intermediate in the synthesis of dyes and, by extension, certain pharmaceutical agents.[1][2][3]
This guide will use N-(2-Hydroxyethyl)-N-methylaniline as the primary exemplar to illustrate the synthetic utility of this class of compounds. The presence of the N-methyl group makes the amine tertiary, altering its reactivity profile compared to the secondary amine of the 2-methylaniline variant, but the fundamental reactions involving the hydroxyl group remain analogous. Aniline derivatives, in general, are foundational precursors for a multitude of pharmaceutical compounds, including analgesics, antibiotics, and anti-inflammatory drugs.[2][3][4]
Physicochemical Properties and Safety Data
Proper handling and understanding of a reagent's properties are paramount for successful and safe synthesis.
Table 1: Physicochemical Properties of N-(2-Hydroxyethyl)-N-methylaniline
| Property | Value | Reference |
|---|---|---|
| CAS Number | 93-90-3 | [5] |
| Molecular Formula | C₉H₁₃NO | [5] |
| Molecular Weight | 151.21 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 229 °C (lit.) | [6] |
| Density | 1.06 g/mL at 25 °C (lit.) | [6] |
| Refractive Index (n20/D) | 1.573 (lit.) | [1][6] |
| Storage | Store in a cool, dry, well-ventilated area. |[7] |
Safety and Handling: N-(2-Hydroxyethyl)-N-methylaniline is classified as an irritant.[8][9]
-
Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]
-
Precautionary Measures:
-
Always handle in a well-ventilated chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[8]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[7]
-
In case of contact, flush the affected area with copious amounts of water and seek medical advice.[8]
-
Store in a tightly sealed container away from oxidizing agents.[7]
-
Core Application: Synthesis of a Procaine Analog Precursor
One of the most powerful applications of N-(2-hydroxyethyl)aniline derivatives is in the synthesis of local anesthetics and related compounds. The core structure of many anesthetics, like Procaine, features a dialkylaminoethyl ester linked to an aromatic ring. By utilizing N-(2-Hydroxyethyl)-N-methylaniline, we can construct analogs where the aromatic moiety is an N-methylanilino group. This involves a classic esterification reaction.
The synthesis involves the esterification of the primary alcohol in N-(2-Hydroxyethyl)-N-methylaniline with an activated carboxylic acid, typically an acyl chloride like 4-nitrobenzoyl chloride. The tertiary amine of the aniline derivative remains unreactive under these conditions. The resulting nitro-ester can then be readily reduced to the corresponding primary amine, yielding a procaine-like molecule. This final amine is crucial for forming a water-soluble hydrochloride salt, a common formulation for anesthetic drugs.
The overall process is a two-step synthesis followed by purification and characterization.
Caption: Workflow for the synthesis of a Procaine analog from N-(2-Hydroxyethyl)-N-methylaniline.
This protocol details the first critical step: the esterification of the hydroxyl group.
Objective: To synthesize 2-(N-Methylanilino)ethyl 4-nitrobenzoate as a stable intermediate.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 | 151.21 | 5.00 g | 33.1 mmol |
| 4-Nitrobenzoyl chloride | 122-04-3 | 185.57 | 6.45 g | 34.7 mmol |
| Anhydrous Pyridine | 110-86-1 | 79.10 | 50 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - |
Procedure:
-
Vessel Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-(2-Hydroxyethyl)-N-methylaniline (5.00 g, 33.1 mmol).
-
Dissolution: Add anhydrous pyridine (50 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved. Causality: Pyridine acts as both a solvent and an acid scavenger to neutralize the HCl byproduct of the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.
-
Reagent Addition: In a separate beaker, dissolve 4-nitrobenzoyl chloride (6.45 g, 34.7 mmol, 1.05 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting alcohol spot indicates reaction completion.
-
Quenching and Extraction: Once complete, pour the reaction mixture into a separatory funnel containing 100 mL of DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL) to remove any remaining acid, and finally with brine (1 x 50 mL). Causality: This aqueous work-up removes water-soluble impurities and byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 2-(N-Methylanilino)ethyl 4-nitrobenzoate as a solid. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Results:
-
Yield: 85-95%
-
Appearance: Pale yellow solid.
Troubleshooting and Optimization
| Potential Issue | Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure reagents are anhydrous, especially the pyridine and DCM. Extend the reaction time or allow it to stir overnight at room temperature. |
| Moisture contamination. | Flame-dry all glassware and run the reaction under a strict inert (N₂) atmosphere. | |
| Side Product Formation | Reaction with residual water. | Use freshly distilled solvents and high-purity starting materials. |
| Difficult Purification | Streaking on TLC plate. | The tertiary amine can interact strongly with silica gel. Add 0.5-1% triethylamine to the chromatography eluent to improve peak shape and recovery. |
Conclusion
N-(2-hydroxyethyl)aniline derivatives are robust and versatile intermediates in pharmaceutical synthesis. As demonstrated with the N-methyl analog, their bifunctional nature allows for straightforward and high-yielding transformations to construct core scaffolds of pharmacologically active molecules, such as local anesthetic precursors. The protocols described herein, rooted in fundamental organic chemistry principles, provide a reliable framework for researchers in drug discovery and development to utilize these valuable building blocks. The same esterification and subsequent reduction strategies can be readily adapted for this compound to explore novel chemical space.
References
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. echemi.com [echemi.com]
- 3. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]
- 4. Methylaniline Applications: Key Insights for Buyers [webmedicalblog.com]
- 5. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 6. 93-90-3 CAS MSDS (N-(2-Hydroxyethyl)-N-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 2-(N-Methylanilino)ethanol | C9H13NO | CID 62340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols: The Strategic Use of N-(2-Hydroxyethyl)-2-methylaniline in the Synthesis of Novel Agrochemicals
Abstract
The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of versatile chemical intermediates. N-(2-Hydroxyethyl)-2-methylaniline, a derivative of o-toluidine, presents itself as a strategic precursor for the synthesis of a new generation of potential herbicides. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the rationale and application of this compound in the synthesis of chloroacetamide herbicides. Drawing parallels with established chloroacetamide herbicides such as metolachlor and acetochlor, which are derived from substituted anilines, this guide outlines a complete workflow from the synthesis of the intermediate to the preparation and characterization of a novel herbicidal candidate. Detailed, step-by-step protocols, causality-driven experimental choices, and robust analytical methods are provided to ensure scientific integrity and reproducibility.
Introduction: Rationale for this compound in Herbicide Discovery
The chloroacetamide class of herbicides has long been a cornerstone of modern agriculture, effectively controlling a broad spectrum of annual grasses and small-seeded broadleaf weeds. The mode of action of these herbicides involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a crucial process for plant growth and development. The core structure of many chloroacetamide herbicides consists of an N-alkoxyalkyl substituted aniline moiety, which is critical for their biological activity.
The precursor, 2-methylaniline (o-toluidine), is a well-established building block for prominent herbicides like metolachlor and acetochlor. The introduction of an N-(2-hydroxyethyl) group to this core structure to form this compound offers a unique scaffold for several reasons:
-
Structural Analogy: The resulting molecule is a close analog to intermediates used in the synthesis of proven herbicides, suggesting a high probability of retaining the desired mode of action.
-
Modulation of Physicochemical Properties: The hydroxyl group provides a handle for further chemical modification, allowing for the fine-tuning of solubility, soil mobility, and metabolic stability of the final product. This can lead to herbicides with improved crop safety and a more favorable environmental profile.
-
Novelty and Patentability: Derivatization of this intermediate can lead to novel chemical entities, opening up new avenues for intellectual property in the competitive agrochemical market.
This guide, therefore, presents this compound as a high-potential starting material for the discovery and development of next-generation herbicides.
Synthesis of this compound: A Key Intermediate
The synthesis of this compound is a critical first step. The most direct and industrially scalable method is the reaction of 2-methylaniline (o-toluidine) with ethylene oxide.[1][2] This reaction is an N-alkoxylation, where the nucleophilic nitrogen of the aniline attacks the strained epoxide ring of ethylene oxide.
Reaction Principle
The reaction proceeds via a nucleophilic ring-opening of ethylene oxide. The lone pair of electrons on the nitrogen atom of 2-methylaniline attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the epoxide and the formation of a new carbon-nitrogen bond. A subsequent proton transfer results in the final this compound product. The reaction is typically carried out at elevated temperatures and can be catalyzed by acids or bases, though it can also proceed without a catalyst.[2][3]
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound from 2-methylaniline and ethylene oxide.
Detailed Experimental Protocol
Materials:
-
2-Methylaniline (o-toluidine), ≥99% purity
-
Ethylene oxide, ≥99.5% purity
-
Autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet
-
Nitrogen gas, high purity
-
Vacuum pump
-
Distillation apparatus
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested.
-
Charging the Reactor: Charge the autoclave with 2-methylaniline (1.0 mol).
-
Inerting: Purge the reactor multiple times with nitrogen gas to remove any air and moisture.
-
Heating: Heat the 2-methylaniline to 120-140°C with stirring.
-
Ethylene Oxide Addition: Slowly introduce ethylene oxide (1.0-1.1 mol) into the reactor, maintaining the temperature between 120-150°C. The pressure will increase upon addition; monitor it carefully. The reaction is exothermic, and cooling may be required to maintain the desired temperature.
-
Reaction Monitoring: Maintain the reaction mixture at 120-150°C for 2-4 hours, or until the pressure stabilizes, indicating the consumption of ethylene oxide.
-
Cooling and Degassing: Cool the reactor to room temperature and carefully vent any unreacted ethylene oxide through a suitable scrubber.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
| Parameter | Value | Rationale |
| Reactant Ratio (o-toluidine:ethylene oxide) | 1 : 1.0-1.1 | A slight excess of ethylene oxide ensures complete conversion of the aniline. |
| Temperature | 120-150°C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant side product formation. |
| Pressure | Autogenous | The pressure is determined by the vapor pressure of the reactants and products at the reaction temperature. |
| Reaction Time | 2-4 hours | Sufficient time for the reaction to reach completion. |
Synthesis of a Novel Chloroacetamide Herbicide Candidate
With the intermediate in hand, the next step is the synthesis of the potential herbicidal molecule. This is achieved through chloroacetylation, a reaction that introduces the chloroacetyl group, which is a key feature of chloroacetamide herbicides.
Reaction Principle
The chloroacetylation of this compound involves the reaction of the secondary amine with a chloroacetylating agent, such as chloroacetyl chloride or chloroacetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid or acetic acid byproduct. The hydroxyl group on the hydroxyethyl chain may also react, but the secondary amine is generally more nucleophilic under these conditions.
Diagram 2: Synthesis of a Potential Chloroacetamide Herbicide
Caption: Chloroacetylation of this compound to form a potential herbicide.
Detailed Experimental Protocol
Materials:
-
This compound, ≥98% purity
-
Chloroacetyl chloride, ≥98% purity
-
Triethylamine, ≥99% purity, distilled
-
Toluene, anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (0.1 mol) in anhydrous toluene (200 mL).
-
Addition of Base: Add triethylamine (0.11 mol) to the solution.
-
Cooling: Cool the reaction mixture to 0-5°C in an ice bath.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (0.105 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C. A precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification: Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
| Parameter | Value | Rationale |
| Reactant Ratio (Aniline:Chloroacetyl Chloride:Base) | 1 : 1.05 : 1.1 | A slight excess of the acylating agent and base ensures complete reaction and neutralization of the acid byproduct. |
| Temperature | 0-10°C during addition, then room temperature | The initial low temperature controls the exothermic reaction. The reaction then proceeds to completion at room temperature. |
| Solvent | Anhydrous Toluene | An inert solvent that is suitable for the reaction conditions. |
| Reaction Time | 2-3 hours | Allows for the complete conversion of the starting material. |
Quality Control and Characterization
Rigorous characterization of the synthesized intermediate and final product is essential to confirm their identity, purity, and structure.
Analytical Techniques
The following analytical techniques are recommended for the characterization of this compound and its chloroacetylated derivative:
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Characteristic shifts for aromatic, alkyl, and hydroxyl/amide protons and carbons.[4][5][6][7][8][9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Presence of N-H (in starting material), O-H, C-N, C=O (in product), and aromatic C-H stretches.[10][11][12] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Molecular ion peak corresponding to the expected molecular weight of the compounds.[13][14][15][16] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high-purity compound. |
Expected Spectroscopic Data for N-(2-Chloroacetyl)-N-(2-hydroxyethyl)-2-methylaniline
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.2-7.0 (m, 4H, Ar-H), ~3.8 (t, 2H, -CH₂-OH), ~3.6 (t, 2H, -N-CH₂-), ~4.1 (s, 2H, -CO-CH₂-Cl), ~2.3 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~168 (C=O), ~140-125 (Ar-C), ~60 (-CH₂-OH), ~50 (-N-CH₂-), ~42 (-CO-CH₂-Cl), ~18 (Ar-CH₃).
-
FTIR (KBr, cm⁻¹): ~3400 (br, O-H), ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1660 (C=O, amide), ~1600 (C=C, aromatic).
-
MS (ESI+): m/z = [M+H]⁺, [M+Na]⁺.
Conclusion
This compound is a promising and versatile intermediate for the synthesis of novel agrochemicals, particularly chloroacetamide herbicides. The protocols outlined in this application note provide a robust framework for the synthesis and characterization of this key intermediate and a potential herbicidal derivative. The ability to readily synthesize and modify this scaffold offers significant opportunities for the development of new crop protection agents with tailored properties. By leveraging the established principles of chloroacetamide chemistry and the unique structural features of this compound, researchers can explore new chemical space in the ongoing effort to enhance agricultural productivity and sustainability.
References
- 1. Buy N,N-Bis(2-hydroxyethyl)-p-toluidine | 3077-12-1 [smolecule.com]
- 2. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. N-(2-HYDROXYETHYL)-N-METHYL-4-TOLUIDINE | 2842-44-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 11. 3-(α-Hydroxyethyl)-aniline [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. N-(2-Hydroxyethyl)aniline | C8H11NO | CID 31235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technisches Support-Center: Ertragsverbesserung bei der Synthese von N-(2-Hydroxyethyl)-2-methylanilin
Answering in German as requested by the user.
Verfasst von: Dr. Gemini, Senior Application Scientist
Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die die Synthese von N-(2-Hydroxyethyl)-2-methylanilin durchführen. Unser Ziel ist es, Ihnen praxiserprobte Einblicke und Lösungen für häufig auftretende Herausforderungen zu bieten, insbesondere im Hinblick auf die Maximierung der Reaktionsausbeute und -selektivität. Dieser Leitfaden ist im Frage-Antwort-Format strukturiert, um spezifische Probleme direkt anzugehen, auf die Sie während Ihrer Experimente stoßen könnten.
Abschnitt 1: FAQs - Grundlagen der Synthese und zentrale Herausforderungen verstehen
In diesem Abschnitt behandeln wir grundlegende Fragen zur Synthese, um eine solide Wissensbasis zu schaffen.
F1: Was sind die gängigsten Methoden zur Synthese von N-(2-Hydroxyethyl)-2-methylanilin?
A1: Die Synthese erfolgt typischerweise über eine N-Alkylierungsreaktion von 2-Methylanilin (o-Toluidin). Die beiden am weitesten verbreiteten Alkylierungsmittel sind:
-
Reaktion mit Ethylenoxid: Dies ist eine hochreaktive, atomökonomische Methode, die oft unter Druck und erhöhter Temperatur durchgeführt wird. Ethylenoxid ist ein Gas und erfordert spezielle Handhabung und Sicherheitsvorkehrungen.[1]
-
Reaktion mit 2-Chlorethanol: Dies ist eine praktischere Alternative für Labore, die nicht für die Arbeit mit gasförmigen Reagenzien unter Druck ausgestattet sind. Diese Reaktion erfordert in der Regel eine Base, um das als Nebenprodukt entstehende Chlorwasserstoff (HCl) zu neutralisieren.[2]
F2: Was ist die Hauptursache für eine geringe Ausbeute bei dieser Synthese?
A2: Die häufigste Ursache für eine geringe Ausbeute ist die Bildung des Dialkylierungsprodukts N,N-Bis(2-hydroxyethyl)-2-methylanilin . Diese Nebenreaktion tritt auf, wenn ein zweites Molekül des Alkylierungsmittels (Ethylenoxid oder 2-Chlorethanol) mit dem bereits gebildeten Zielprodukt reagiert.[3][4]
F3: Warum bildet sich das Dialkylierungsnebenprodukt so leicht?
A3: Das Phänomen lässt sich durch die elektronischen Eigenschaften der beteiligten Amine erklären. Das gewünschte Produkt, N-(2-Hydroxyethyl)-2-methylanilin, ist ein sekundäres Amin. Das Stickstoffatom in diesem sekundären Amin ist oft nukleophiler (reaktionsfreudiger) als das Stickstoffatom im primären Ausgangsamin (o-Toluidin). Dies liegt an den elektronenschiebenden Effekten der Alkylgruppen, die die Elektronendichte am Stickstoff erhöhen und ihn zu einem besseren Angriffsziel für das Alkylierungsmittel machen. Folglich konkurriert das Produkt mit dem Ausgangsmaterial um das Alkylierungsmittel, was zur Bildung des unerwünschten Dialkylierungsprodukts führt.[4]
Abschnitt 2: Anleitung zur Fehlerbehebung – Spezifische Probleme bei Ausbeute und Reinheit
Dieser Abschnitt bietet detaillierte Lösungen für spezifische experimentelle Probleme.
Problem 1: Ich beobachte die signifikante Bildung einer hochsiedenden Verunreinigung.
-
F: Meine GC/MS-Analyse zeigt ein Hauptnebenprodukt mit einem höheren Molekulargewicht. Was ist das?
-
A: Hierbei handelt es sich mit hoher Wahrscheinlichkeit um das bereits erwähnte Dialkylierungsprodukt, N,N-Bis(2-hydroxyethyl)-2-methylanilin. Dessen höheres Molekulargewicht führt zu einem deutlich höheren Siedepunkt im Vergleich zu Ihrem Zielmolekül.
-
-
F: Wie kann ich die Bildung dieses Dialkylierungsnebenprodukts minimieren?
-
A: Die Kontrolle der Selektivität ist der Schlüssel zu einer hohen Ausbeute. Hier sind die wirksamsten Strategien:
-
Stöchiometrische Kontrolle (Überschuss an Amin): Die Verwendung eines signifikanten molaren Überschusses an o-Toluidin ist die wichtigste Methode. Ein Überschuss von 3 bis 5 Äquivalenten o-Toluidin im Verhältnis zum Alkylierungsmittel erhöht die statistische Wahrscheinlichkeit, dass das Alkylierungsmittel mit dem reichlich vorhandenen primären Amin reagiert und nicht mit dem in geringer Konzentration entstehenden Produkt.
-
Kontrollierte Zugabe des Reagenzes: Fügen Sie das Alkylierungsmittel (Ethylenoxid oder 2-Chlorethanol) langsam und kontrolliert zur vorgelegten Lösung des o-Toluidins hinzu. Dadurch wird die Konzentration des Alkylierungsmittels im Reaktionsgemisch niedrig gehalten, was die Wahrscheinlichkeit einer zweiten Alkylierung des Produkts weiter verringert.
-
Temperaturkontrolle: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die eine akzeptable Reaktionsgeschwindigkeit gewährleistet. Höhere Temperaturen beschleunigen zwar die Gesamtreaktion, können aber die Selektivität verringern und die Bildung von Nebenprodukten begünstigen.[5]
-
-
| Parameter | Empfohlene Einstellung zur Maximierung der Mono-Alkylierung | Begründung |
| Molares Verhältnis | 3 - 5 Äquivalente o-Toluidin : 1 Äquivalent Alkylierungsmittel | Erhöht die statistische Wahrscheinlichkeit der Reaktion mit dem primären Amin. |
| Reagenzzugabe | Langsame, tropfenweise Zugabe des Alkylierungsmittels | Hält die Konzentration des Alkylierungsmittels niedrig, um eine Reaktion mit dem Produkt zu vermeiden. |
| Temperatur | So niedrig wie möglich halten (z.B. 80-100 °C für 2-Chlorethanol) | Niedrigere Temperaturen begünstigen im Allgemeinen eine höhere Selektivität. |
Problem 2: Die Reaktion verläuft langsam oder unvollständig.
-
F: Meine Reaktion mit 2-Chlorethanol ist sehr langsam. Wie kann ich sie beschleunigen?
-
A: Die Reaktion von o-Toluidin mit 2-Chlorethanol erfordert die Spaltung einer relativ starken C-Cl-Bindung und die Neutralisierung des entstehenden HCl. Zur Beschleunigung können Sie:
-
Eine Base hinzufügen: Eine anorganische Base wie Kaliumcarbonat (K₂CO₃) oder Natriumcarbonat (Na₂CO₃) ist effektiv, um das entstehende HCl zu neutralisieren und das Reaktionsgleichgewicht in Richtung der Produkte zu verschieben.
-
Ein Katalysator verwenden: Die Zugabe einer katalytischen Menge eines Iodidsalzes (z.B. Kaliumiodid, KI) kann die Reaktionsgeschwindigkeit erheblich erhöhen. Das Iodidion ist ein besseres Nukleophil als das Amin und ein besseres Abgangsgruppe als Chlorid. Es substituiert vorübergehend das Chlorid und erzeugt ein reaktiveres 2-Iodethanol in situ, das dann schneller mit dem Amin reagiert (Finkelstein-Reaktion).
-
-
-
F: Gibt es Katalysatoren für die Reaktion mit Ethylenoxid?
-
A: Die Reaktion mit Ethylenoxid ist aufgrund der hohen Ringspannung des Epoxids von Natur aus viel schneller und wird oft ohne Katalysator bei erhöhter Temperatur und Druck durchgeführt.[3] Einige Patente beschreiben jedoch die Verwendung von Katalysatoren wie Taurin, um die Reaktion unter milderen Bedingungen zu ermöglichen.[5] In den meisten Fällen ist jedoch die Kontrolle der Temperatur und des Drucks ausreichend.
-
Problem 3: Ich habe Schwierigkeiten bei der Aufreinigung des Produkts.
-
F: Was ist die beste Methode, um das gewünschte Produkt vom Dialkylierungsnebenprodukt und nicht umgesetztem o-Toluidin zu trennen?
-
A: Die Vakuumdestillation ist die Methode der Wahl. Aufgrund der signifikanten Unterschiede in den Siedepunkten der Komponenten können diese effektiv getrennt werden.
-
o-Toluidin: Siedepunkt ca. 200 °C (bei Atmosphärendruck)
-
N-(2-Hydroxyethyl)-2-methylanilin (Produkt): Höherer Siedepunkt als o-Toluidin.
-
N,N-Bis(2-hydroxyethyl)-2-methylanilin (Nebenprodukt): Deutlich höherer Siedepunkt als das Produkt.
-
Eine sorgfältig durchgeführte fraktionierte Vakuumdestillation ermöglicht die Isolierung des Produkts mit hoher Reinheit. Als Vorreinigungsschritt kann eine Flüssig-Flüssig-Extraktion nützlich sein, um einen Großteil des überschüssigen, basischen o-Toluidins mit einer verdünnten wässrigen Säurelösung (z.B. 1M HCl) zu entfernen.
-
Abschnitt 3: Optimierte experimentelle Protokolle
Hier finden Sie schrittweise Anleitungen für beide Synthesewege. Sicherheitshinweis: Führen Sie alle Experimente in einem gut belüfteten Abzug durch und tragen Sie geeignete persönliche Schutzausrüstung. o-Toluidin und Ethylenoxid sind als karzinogen eingestuft.[1]
Protokoll A: Synthese mit o-Toluidin und 2-Chlorethanol
-
Einrichtung: Rüsten Sie einen Rundkolben mit einem Rückflusskühler, einem Tropftrichter und einem Magnetrührer aus.
-
Reagenzien: Geben Sie o-Toluidin (4 Äquivalente), Kaliumcarbonat (K₂CO₃, 1.5 Äquivalente) und eine katalytische Menge Kaliumiodid (KI, 0.1 Äquivalente) in den Kolben.
-
Lösungsmittel (optional): Fügen Sie ein hochsiedendes polares aprotisches Lösungsmittel wie DMF oder DMSO hinzu, um die Löslichkeit zu verbessern, obwohl die Reaktion auch lösungsmittelfrei durchgeführt werden kann.
-
Reaktion: Erhitzen Sie das Gemisch unter Rühren auf 90-110 °C.
-
Zugabe: Geben Sie 2-Chlorethanol (1 Äquivalent) langsam über den Tropftrichter über einen Zeitraum von 2-3 Stunden hinzu.
-
Reaktionsabschluss: Rühren Sie das Gemisch nach Abschluss der Zugabe weitere 4-6 Stunden bei der gleichen Temperatur. Überwachen Sie den Reaktionsfortschritt mittels DC oder GC.
-
Aufarbeitung: Kühlen Sie das Gemisch ab, filtrieren Sie die anorganischen Salze ab und waschen Sie den Filterkuchen mit einem organischen Lösungsmittel (z.B. Ethylacetat). Entfernen Sie das Lösungsmittel aus dem Filtrat unter reduziertem Druck.
-
Reinigung: Reinigen Sie den Rückstand durch Vakuumdestillation.
Protokoll B: Synthese mit o-Toluidin und Ethylenoxid (Hochdruckmethode)
WARNUNG: Dieses Verfahren erfordert einen geeigneten Hochdruckreaktor (Autoklav) und Erfahrung im Umgang mit gasförmigen, toxischen Reagenzien.
-
Einrichtung: Geben Sie o-Toluidin (5 Äquivalente) in einen Autoklaven.
-
Spülung: Spülen Sie den Autoklaven mehrmals mit inertem Gas (Stickstoff oder Argon), um Sauerstoff zu entfernen.
-
Reaktion: Erhitzen Sie das o-Toluidin unter Rühren auf 120-140 °C.[5]
-
Zugabe: Leiten Sie Ethylenoxid (1 Äquivalent) langsam unter die Oberfläche des gerührten o-Toluidins ein, während Sie den Druck und die Temperatur sorgfältig überwachen. Der Druck sollte den Spezifikationen Ihres Reaktors entsprechen. Die Reaktion ist stark exotherm und erfordert möglicherweise eine Kühlung, um die Temperatur zu kontrollieren.[3]
-
Reaktionsabschluss: Halten Sie das Gemisch nach Abschluss der Zugabe für 2-4 Stunden bei der Reaktionstemperatur.
-
Aufarbeitung: Kühlen Sie den Reaktor auf Raumtemperatur ab und entlüften Sie überschüssiges Ethylenoxid sicher.
-
Reinigung: Übertragen Sie den rohen Inhalt und reinigen Sie ihn durch Vakuumdestillation, um überschüssiges o-Toluidin und alle Nebenprodukte zu entfernen.
Abschnitt 4: Visuelle Anleitungen
Diagramm 1: Reaktionsschema
Das folgende Diagramm veranschaulicht den Hauptreaktionsweg und die unerwünschte Nebenreaktion.
Bildunterschrift: Hauptreaktion vs. Nebenreaktion bei der Synthese.
Diagramm 2: Workflow zur Fehlerbehebung
Dieses Flussdiagramm führt Sie durch die Schritte zur Diagnose und Lösung von Problemen mit geringer Ausbeute.
Bildunterschrift: Logischer Workflow zur Diagnose von Problemen mit geringer Ausbeute.
Abschnitt 5: Referenzen
-
ChemicalBook. (n.d.). N-Methylaniline synthesis. Retrieved January 5, 2026, from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). N-(2-Hydroxyethyl)aniline 98. Retrieved January 5, 2026, from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of N-ethyl-N-(2-hydroxyethyl)-3-methyl-4-nitroso-aniline. Retrieved January 5, 2026, from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Nitro-N-hydroxyethyl Aniline: A Focus on Efficiency and Safety. Retrieved January 5, 2026, from --INVALID-LINK--
-
Google Patents. (2018). CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline. Retrieved January 5, 2026, from --INVALID-LINK--
-
Wikipedia. (n.d.). Ethoxylation. Retrieved January 5, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). N-(2-Hydroxyethyl)-N-methylaniline. Retrieved January 5, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Alkylation of o-toluidine with methanol over acidic zeolites. Retrieved January 5, 2026, from --INVALID-LINK--
-
IJARIIE. (n.d.). Addition Reaction of Ethylene Oxide. Retrieved January 5, 2026, from --INVALID-LINK--
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved January 5, 2026, from --INVALID-LINK--
-
ECHEMI. (n.d.). Buy N-(2-Hydroxyethyl)-N-methylaniline Industrial Grade. Retrieved January 5, 2026, from --INVALID-LINK--
-
Wikipedia. (n.d.). Ethylene oxide. Retrieved January 5, 2026, from --INVALID-LINK--
References
- 1. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 2. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]
- 3. Ethoxylation - Wikipedia [en.wikipedia.org]
- 4. ijrcs.org [ijrcs.org]
- 5. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
Technical Support Center: Purification of N-(2-Hydroxyethyl)-2-methylaniline
Welcome to the technical support guide for the purification of N-(2-Hydroxyethyl)-2-methylaniline (also known as 2-(2-methylanilino)ethanol or N-(2-hydroxyethyl)-o-toluidine). This document is designed for researchers, chemists, and drug development professionals who handle this compound and require robust, field-tested protocols and troubleshooting advice.
The purity of this compound is paramount for its successful use as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Impurities can lead to undesirable side reactions, lower yields, and compromised final product quality. This guide provides a framework for selecting the appropriate purification technique and resolving common issues encountered during the process.
A Note on Isomers: While extensive data is available for the related compound N-(2-Hydroxyethyl)-N-methylaniline (CAS 93-90-3), specific literature on the purification of the 2-methylaniline isomer is less common. The principles and techniques described herein are based on established chemical knowledge for substituted anilines and amino alcohols and are directly applicable. Physicochemical data from closely related analogs is used to inform best practices.
Section 1: Compound Properties & Safety
A thorough understanding of the compound's physical properties is the foundation of any successful purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₁₃NO | - |
| Molecular Weight | 151.21 g/mol | Affects boiling point and chromatographic behavior. |
| Boiling Point | ~229 °C (lit.)[1][2][3] | High boiling point necessitates vacuum distillation to prevent thermal decomposition. |
| Density | ~1.06 g/mL at 25 °C (lit.)[1][2][4] | Useful for calculations and phase separations. |
| Appearance | Colorless to yellow liquid[1] | Color may indicate impurities (e.g., oxidation products). |
| Solubility | Soluble in many organic solvents. | Key for selecting solvents for chromatography and recrystallization (if applicable). |
| Refractive Index | n20/D ~1.573 (lit.)[1][4] | Can be used as a quick purity check of liquid fractions. |
Core Safety Considerations: Substituted anilines are toxic and require careful handling.
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5][6][7][8] May cause damage to organs through prolonged or repeated exposure.[6][7]
-
Handling: Always work in a well-ventilated chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[7]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.[8]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during purification in a direct question-and-answer format.
Vacuum Distillation Issues
Question: My product is turning dark brown/black upon heating, even under vacuum. What's happening and how can I fix it?
Answer: This indicates thermal decomposition. Anilines, especially those with hydroxyl groups, are susceptible to oxidation at elevated temperatures. The high boiling point of this compound makes it particularly vulnerable.
-
Causality: The N-H and O-H bonds, along with the electron-rich aromatic ring, can be oxidized by trace amounts of air in your apparatus, especially at temperatures exceeding 150-180 °C.
-
Solutions:
-
Improve Your Vacuum: The primary solution is to lower the boiling point by achieving a better vacuum. Use a high-performance vacuum pump and ensure all joints in your distillation setup are perfectly sealed with appropriate vacuum grease. Aim for a pressure below 1 Torr if possible.
-
Nitrogen Bleed: Introduce a very fine stream of inert gas (nitrogen or argon) through a capillary tube into the boiling flask. This helps to disrupt bumping and provides an inert atmosphere, suppressing oxidation.
-
Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the surface area and time the compound spends at high temperatures, reducing decomposition.
-
Question: I'm struggling to separate my product from an impurity with a very similar boiling point. My fractions are all cross-contaminated.
Answer: This is a classic challenge that simple distillation cannot resolve. The impurity is likely a structural isomer or a homolog.
-
Causality: Simple and even fractional distillation rely on significant differences in vapor pressure (boiling points) for effective separation. If the boiling points are within 20-25 °C of each other, separation will be poor. A likely impurity could be unreacted N-methylaniline or related isomers.[9][10]
-
Solutions:
-
Switch to Column Chromatography: This is the most effective solution. Chromatography separates compounds based on polarity differences, not boiling points. It is highly effective at separating isomers. A detailed protocol is provided in Section 4.
-
Consider Azeotropic Distillation: In some specific industrial cases, an entraining agent can be added to form an azeotrope with either the product or the impurity, altering its effective boiling point and allowing for separation.[11] However, this is complex to develop at a lab scale and introduces another substance that must be removed. For lab-scale purification, chromatography is superior.
-
Column Chromatography Issues
Question: My compound is streaking badly on the silica gel column, leading to poor separation and low recovery. Why?
Answer: Streaking (or tailing) of amines on silica gel is a very common problem.
-
Causality: The nitrogen atom in your compound is basic. Silica gel has a slightly acidic surface due to the presence of silanol (Si-OH) groups. These acidic sites can strongly and sometimes irreversibly adsorb your basic amine, causing it to elute slowly and as a broad, streaking band.
-
Solutions:
-
Add a Competitive Base to the Eluent: This is the most common and effective solution. Add a small amount of a volatile amine, like triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your mobile phase. A typical starting point is 0.5-1% Et₃N by volume. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column unimpeded.
-
Use a Deactivated Stationary Phase: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a silylating agent.
-
Switch to Alumina: Neutral or basic alumina can be a better stationary phase for purifying basic compounds, as it lacks the acidic silanol groups of silica.
-
Question: I've purified my compound by column chromatography, but after I evaporate the solvent, the mass recovery is very low.
Answer: Low mass recovery can stem from several issues, from physical loss to irreversible binding.
-
Causality & Solutions:
-
Irreversible Adsorption: As mentioned above, if you did not use a deactivated stationary phase or a basic modifier in your eluent, a significant portion of your product may be permanently stuck to the column.
-
Product Volatility: While the boiling point is high at atmospheric pressure, if you are using a rotary evaporator at a high temperature and a very high vacuum to remove a high-boiling solvent (like ethyl acetate), you could be co-evaporating some of your product. Remove the final traces of solvent under a more moderate vacuum without excessive heating.
-
Improper Fraction Collection: Ensure you have correctly identified all product-containing fractions using Thin Layer Chromatography (TLC). Sometimes the product can elute over a wider range of fractions than expected, especially if the column was overloaded.
-
General Purity & Appearance
Question: My final product has a persistent yellow or pinkish tint. How can I get a colorless liquid?
Answer: This coloration is almost always due to minor oxidation products.
-
Causality: Aromatic amines are highly sensitive to air and light, forming small amounts of highly colored oxidized impurities.
-
Solutions:
-
Activated Carbon Treatment: Dissolve the impure liquid in a suitable solvent (e.g., dichloromethane or diethyl ether). Add a small amount of activated carbon (charcoal), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite®. The charcoal will adsorb the colored impurities. Remove the solvent under reduced pressure.
-
Fresh Distillation: A careful vacuum distillation is often sufficient to separate the non-volatile colored impurities from the desired product.
-
Proper Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in an amber vial to protect it from light and air.[12]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best first-pass purification method for a crude reaction mixture?
-
A1: For this compound, which is a high-boiling liquid, vacuum distillation is the best initial method. It is excellent for removing non-volatile materials (salts, catalysts, polymerization products) and low-boiling solvents or starting materials. It is often the only purification step needed if impurities are not close-boiling isomers.
-
-
Q2: What are the most likely impurities I should expect from a typical synthesis?
-
A2: This depends on the synthetic route. A common route is the reaction of 2-methylaniline (o-toluidine) with 2-chloroethanol or ethylene oxide.
-
Unreacted Starting Materials: 2-methylaniline.
-
Byproducts: Di-alkylation products, where a second molecule of 2-chloroethanol reacts with the product's hydroxyl group.
-
Solvents and Reagents: Residual high-boiling solvents or bases used in the reaction.[13]
-
Oxidation Products: As discussed, various colored impurities from exposure to air.
-
-
-
Q3: Can I purify this compound by recrystallization?
-
A3: Generally, no. Since it is a liquid at room temperature, standard recrystallization is not feasible.[1] However, if you have a solid derivative of the compound, recrystallization would be an excellent purification method for that derivative. The principles of recrystallization involve dissolving the compound in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind.[14]
-
-
Q4: How do I properly store the purified compound to maintain its purity?
-
A4: To prevent degradation, store this compound in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[12] Use an amber glass bottle or store it in the dark to protect it from light, which can catalyze oxidation. For long-term storage, refrigeration is recommended.
-
Section 4: Key Experimental Protocols
Protocol 1: Standard Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are clean and lightly greased. Place a stir bar in the distillation flask.
-
Charging the Flask: Add the crude this compound to the distillation flask, not filling it more than two-thirds full.
-
Evacuation: Securely attach the vacuum line and slowly open the vacuum source. The initial bubbling of dissolved gases and volatile impurities will occur.
-
Heating: Once the system is at a stable, low pressure (<1 Torr is ideal), begin slowly heating the distillation flask using a heating mantle. Ensure the contents are stirring smoothly.
-
Fraction Collection: The product will begin to distill once its boiling point at the given pressure is reached (e.g., ~128 °C at 1 Torr).[12] Collect a small forerun fraction, which may contain residual volatiles. Then, switch to a clean receiving flask to collect the main product fraction. The distillation should proceed as a clear, colorless liquid.
-
Shutdown: Once the main fraction is collected and the distillation rate drops, stop heating. Allow the apparatus to cool significantly before slowly venting the system to atmospheric pressure with an inert gas.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection (TLC): First, determine the optimal mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). Add ~0.5-1% triethylamine to the solvent mixture. The ideal system will give your product an Rf value of ~0.25-0.35.[15]
-
Column Packing: Pack a glass chromatography column with silica gel using the "slurry method" with your chosen non-polar solvent. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting the column with your pre-determined mobile phase (containing triethylamine). Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes or flasks. Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine and Evaporate: Combine the pure fractions, and remove the solvent and triethylamine using a rotary evaporator.
Section 5: Visualization of Purification Workflow
The following diagram provides a logical workflow for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
References
- 1. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. N-(2-Hydroxyethyl)-N-methylaniline CAS#: 93-90-3 [m.chemicalbook.com]
- 4. N-methyl-N-(2-hydroxyethyl)aniline, CAS No. 93-90-3 - iChemical [ichemical.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. echemi.com [echemi.com]
- 9. N-Ethyl-2-methylaniline | SIELC Technologies [sielc.com]
- 10. 2-ethyl-N-methylaniline | C9H13N | CID 6427075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US2651606A - Resolution of mixtures comprising n-methylaniline and n, n-dimethylaniline - Google Patents [patents.google.com]
- 12. echemi.com [echemi.com]
- 13. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-(2-Hydroxyethyl)-2-methylaniline
Welcome to the technical support center for N-(2-Hydroxyethyl)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important intermediate. High purity is paramount for reproducible results and the integrity of downstream applications. This resource provides in-depth, experience-based answers to frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile of this compound is largely dictated by its synthesis route, which commonly involves the reaction of 2-methylaniline with an ethylating agent like 2-chloroethanol or ethylene oxide.
Causality: Understanding the source of impurities is the first step to effective removal.
-
Unreacted Starting Materials: Residual 2-methylaniline and the ethylating agent are common.
-
Over-Alkylation Products: Reaction of the product's hydroxyl group can lead to the formation of a diether, N,N'-bis(2-(2-methylanilino)ethyl) ether.
-
Oxidation/Degradation Products: Anilines are susceptible to air oxidation, which can form colored polymeric impurities, often leading to a yellow or dark red appearance in the crude product.[1] This process can be accelerated by light and the presence of metal ions.
-
Side-Reaction Products: Depending on the catalyst and conditions used, various side reactions can occur. For instance, syntheses using ethylene oxide can sometimes lead to the formation of poly(ethylene glycol)-type byproducts.[2]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A multi-technique approach is often best for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a buffer) is a good starting point.[3] UV detection is typically effective due to the aromatic ring; a wavelength of ~190-230 nm usually provides a strong signal.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for identifying volatile impurities and residual starting materials. The mass spectrometer provides definitive identification of the components. Derivatization is sometimes required for polar compounds like anilines to improve peak shape, but modern columns often handle them well.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (O-H stretch, N-H stretch, aromatic C-H stretches).
Q3: What are the key physical properties I should know for purification?
A3: Knowledge of the physical properties of your target compound and its likely impurities is critical for designing a purification strategy, especially for distillation. While data for the exact title compound is sparse, we can extrapolate from its close analog, N-(2-Hydroxyethyl)-N-methylaniline.
| Property | Value (for N-(2-Hydroxyethyl)-N-methylaniline) | Significance for Purification |
| Molecular Weight | 151.21 g/mol | Affects volatility and chromatographic behavior. |
| Boiling Point | 229 °C (atmospheric)[6][7][8] | High boiling point necessitates vacuum distillation to prevent thermal degradation. |
| Boiling Point (Vac) | 128 °C @ 1 Torr[9] | Provides a target for vacuum distillation conditions. |
| Appearance | Clear, colorless to light yellow liquid[7] | Darker colors indicate oxidation or polymeric impurities. |
| Polarity | Polar | The hydroxyl and amine groups make it polar, influencing solvent choice for chromatography and recrystallization. |
Purification Workflow & Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems you may encounter during the purification process.
Caption: General workflow for purifying this compound.
Problem 1: My crude or distilled product is yellow/brown. How do I remove the color?
Root Cause: The color is almost certainly due to oxidized, polymeric aniline species.[1] These are often highly conjugated and absorb visible light, appearing colored even at low concentrations. They are typically less volatile but more polar than the desired product.
Solution Workflow:
Caption: Decision tree for removing colored impurities.
Detailed Protocol: Activated Charcoal Treatment
-
Rationale: Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules (the colored impurities) preferentially.
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, dichloromethane) at a concentration of 5-10% (w/v).
-
Add activated charcoal, typically 1-2% of the solute weight.
-
Stir the mixture at room temperature for 15-30 minutes. Avoid heating, as this can sometimes promote further degradation.
-
Filter the mixture through a pad of Celite® or a fine filter paper to remove the charcoal. The filtrate should be significantly less colored.
-
Remove the solvent under reduced pressure. The resulting oil can then be further purified by vacuum distillation.
Problem 2: My purity isn't improving after vacuum distillation. What's going wrong?
Root Cause: This usually indicates the presence of an impurity with a boiling point very close to that of your product. Unreacted 2-methylaniline or isomeric impurities are common culprits. Thermal degradation during distillation can also generate new impurities.
Solutions & Troubleshooting Steps:
-
Improve Distillation Efficiency:
-
Use a Fractionating Column: A simple distillation may not be sufficient. Use a Vigreux or packed column (e.g., with Raschig rings) to increase the number of theoretical plates and improve separation.
-
Optimize Vacuum: Ensure your vacuum is stable and sufficiently deep. A pressure of ~1-5 mmHg is ideal.[9] Fluctuations in pressure will ruin separation efficiency.
-
Control Heating: Use a heating mantle with a stirrer and insulate the distillation flask and column head to ensure smooth, controlled boiling and minimize heat loss.
-
-
Consider an Alternative Technique: Column Chromatography
-
Rationale: Chromatography separates based on polarity, not boiling point, making it ideal for this situation. Due to the polar amine and alcohol groups, your compound will be quite polar.
-
Stationary Phase: Standard silica gel is often the first choice. However, amines can streak on acidic silica.
-
Troubleshooting Streaking: If you observe tailing or streaking of your product spot on a TLC plate, pre-treat your eluent by adding a small amount of a basic modifier like triethylamine (~0.5-1%). Alternatively, use deactivated or basic alumina as the stationary phase.[10]
-
Eluent System: A gradient elution is often effective. Start with a nonpolar solvent (e.g., hexane or heptane) and gradually increase the concentration of a more polar solvent like ethyl acetate. For very polar compounds, adding a small percentage of methanol or isopropanol to the ethyl acetate may be necessary.[10]
-
Detailed Protocol: Flash Column Chromatography
-
Select Solvent System: Use TLC to find a solvent system that gives your product an Rf value of ~0.3. For example, start with 20% ethyl acetate in heptane and adjust as needed.
-
Pack the Column: Prepare a slurry of silica gel in your initial, nonpolar eluent and carefully pack your column.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For better resolution, it's often preferable to "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[11]
-
Elute: Run the column, applying gentle pressure, and collect fractions.
-
Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain your pure product.
Problem 3: My product is degrading during purification, especially when heated.
Root Cause: Anilines, particularly N-alkylanilines, are susceptible to oxidation, and this process is accelerated by heat.[12][13] The presence of air (oxygen) in your distillation setup is a primary cause.
Solutions & Troubleshooting Steps:
-
Minimize Air Exposure:
-
Nitrogen/Argon Atmosphere: Before starting your distillation, purge the entire apparatus with an inert gas like nitrogen or argon. Maintain a gentle positive pressure of inert gas throughout the process.
-
Degas Solvents: If using solvents for chromatography or extraction, degassing them by sparging with an inert gas or using a sonicator can help.
-
-
Reduce Heat Exposure:
-
Use a Deeper Vacuum: The lower the pressure, the lower the boiling point.[1] Investing in a better vacuum pump can significantly reduce the temperature required for distillation, thereby minimizing thermal degradation.
-
Prompt Work-up: Do not leave the material heating for longer than necessary. Once the distillation is complete, cool the distillation pot promptly.
-
-
Chemical Stabilization:
-
Antioxidants: In some industrial processes, trace amounts of antioxidants are used, but this is less common in a lab setting as it introduces another substance to be removed. The best approach is rigorous exclusion of oxygen.
-
References
- 1. texiumchem.com [texiumchem.com]
- 2. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
- 3. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. N-(2-Hydroxyethyl)-N-methylaniline CAS#: 93-90-3 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Effect of substitution site upon the oxidation potentials of alkylanilines, the mutagenicities of N-hydroxyalkylanilines, and the conformations of alkylaniline-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of 2-Methylaniline
Welcome to the technical support center for the N-alkylation of 2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this crucial synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Conversion of 2-Methylaniline
You've set up your reaction, but after the specified time, TLC or GC-MS analysis shows a significant amount of unreacted 2-methylaniline.
Potential Causes & Solutions:
-
Insufficient Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish.
-
Solution: Consider switching to the corresponding alkyl bromide or iodide. If this is not feasible, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction through the in-situ formation of the more reactive alkyl iodide.
-
-
Inappropriate Reaction Temperature: The N-alkylation of anilines, especially with less reactive alkylating agents, often requires elevated temperatures to proceed at a reasonable rate.[1]
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and any potential decomposition. For reactions involving alcohols as alkylating agents (a "borrowing hydrogen" or "hydrogen autotransfer" reaction), temperatures of 80-140°C are common.[2][3]
-
-
Poor Solvent Choice: The solvent plays a critical role in dissolving reactants and influencing reaction rates.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can stabilize charged intermediates and generally do not interfere with the nucleophilicity of the amine.[3] Ensure your chosen solvent is anhydrous, as water can react with strong bases and hinder the reaction.
-
-
Catalyst Inactivity (if applicable): For borrowing hydrogen reactions with alcohols, a catalyst is essential.
Issue 2: Formation of Multiple Products - Low Selectivity
Your reaction is proceeding, but TLC analysis shows multiple spots, indicating the formation of undesired side products.
Potential Causes & Solutions:
-
Over-alkylation (N,N-Dialkylation): The most common side product is the dialkylated aniline. This occurs because the mono-alkylated product, N-alkyl-2-methylaniline, is often more nucleophilic than the starting 2-methylaniline, making it more susceptible to a second alkylation.[1][6][7]
-
Solution 1: Stoichiometric Control: Use an excess of 2-methylaniline relative to the alkylating agent (e.g., 1.2 to 2 equivalents). This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[1]
-
Solution 2: Lower Reaction Temperature: Reducing the reaction temperature can sometimes improve selectivity for mono-alkylation, as the second alkylation step may have a higher activation energy.[7]
-
-
C-Alkylation: Under forcing conditions, particularly at high temperatures, alkylation can occur on the aromatic ring, typically at the positions ortho and para to the amino group.[7][8]
-
Solution: Employ milder reaction conditions. If high temperatures are necessary for N-alkylation, consider alternative strategies like reductive amination which typically offer higher selectivity.
-
-
Elimination Products: If you are using a secondary or tertiary alkyl halide, elimination to form an alkene can be a competing side reaction, especially with strong, sterically hindered bases.
-
Solution: Use a less hindered base or switch to a primary alkyl halide if possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the N-alkylation of 2-methylaniline?
The choice of base is critical and depends on the specific alkylating agent and reaction conditions.
-
For Alkyl Halides: Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used to neutralize the hydrohalic acid byproduct. For less reactive systems, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) may be necessary.[3]
-
For "Borrowing Hydrogen" Reactions with Alcohols: A stoichiometric amount of a strong base like potassium tert-butoxide is often required.[2][9] The base is crucial for the catalytic cycle, facilitating the deprotonation of the alcohol.
Q2: How does the methyl group in 2-methylaniline affect the reaction compared to aniline?
The ortho-methyl group on the aniline ring has two main effects:
-
Electronic Effect: The methyl group is weakly electron-donating, which slightly increases the electron density on the nitrogen atom, making 2-methylaniline a slightly stronger nucleophile than aniline.[10]
-
Steric Hindrance: The ortho-position of the methyl group can sterically hinder the approach of the alkylating agent to the nitrogen atom. This effect can be more pronounced with bulky alkylating agents.
In many cases, the electronic benefit is modest, and steric hindrance can play a more significant role, potentially slowing down the reaction compared to aniline, especially with bulky reactants.[9]
Q3: Can I use alcohols directly as alkylating agents? What are the advantages?
Yes, using alcohols as alkylating agents is a modern and environmentally friendly approach known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[10][11]
-
Mechanism: This method typically involves a transition metal catalyst that transiently "borrows" hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine.[2][12]
-
Advantages: This process is highly atom-economical, with water being the only byproduct.[10] It avoids the use of pre-prepared, often toxic, alkyl halides.
-
Requirements: This reaction requires a suitable catalyst (e.g., based on Ru, Ir, Mn, Co) and typically a stoichiometric amount of a base.[2][5][13]
Q4: How can I effectively purify my N-alkylated 2-methylaniline product?
Purification is crucial to isolate the desired product from unreacted starting materials, the base, and any side products.
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. The reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water or a saturated sodium bicarbonate solution to remove the base and any water-soluble byproducts.[14][15] The organic layer is then dried over an anhydrous salt like MgSO₄ or Na₂SO₄ and the solvent is removed under reduced pressure.
-
Chromatography: The most common method for purifying the crude product is silica gel column chromatography.[10][16][17] A solvent system of ethyl acetate and hexane is often effective.
-
Distillation: If the product is a liquid and thermally stable, distillation can be an effective purification method, especially on a larger scale.
-
Alternative for Removing Unreacted Primary Amine: In some cases, unreacted 2-methylaniline can be removed by reacting the crude mixture with phthalic anhydride. The primary amine forms a phthalanilic acid, which can be separated from the desired N-alkylated product.[18]
Data & Protocols
Table 1: Comparison of Reaction Conditions for N-Alkylation of Anilines
| Catalyst/Method | Amine Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| NHC-Ir(III) Complex | 2-Methylaniline | Benzyl Alcohol | t-BuOK | - | 120 | 65 | [ACS Omega, 2023][5] |
| Mn Pincer Complex | Aniline | Benzyl Alcohol | t-BuOK | Toluene | 80 | >90 | [Nat. Commun., 2016][2] |
| Copper-Chromite | 2-Methylaniline | Methanol | - | Gas Phase | 320 | 75.8 | [CyberLeninka, 2015][8] |
| CoNx@NC Catalyst | Aniline | Benzyl Alcohol | t-BuOK | Toluene | 140 | - | [ResearchGate, 2021][19] |
Experimental Protocol: Catalytic N-Alkylation of 2-Methylaniline with Benzyl Alcohol
This protocol is a general guideline based on literature procedures for borrowing hydrogen reactions.[2][9]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the manganese pincer complex catalyst (e.g., 1-3 mol%), potassium tert-butoxide (1.0-1.5 equivalents), and anhydrous toluene.
-
Addition of Reactants: Under an inert atmosphere (e.g., argon or nitrogen), add 2-methylaniline (1.0 equivalent) followed by benzyl alcohol (1.1-1.2 equivalents).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-120°C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and base.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-methylaniline.
Visualizations
General Reaction Scheme for N-Alkylation
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US1908951A - Method of separating alkyl anilines - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up N-(2-Hydroxyethyl)-2-methylaniline Production
Welcome to the technical support center for the synthesis and scale-up of N-(2-Hydroxyethyl)-2-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of your target compound.
I. Introduction to the Synthesis of this compound
This compound is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. Its production typically involves the N-alkylation of 2-methylaniline (o-toluidine) with an appropriate C2-hydroxyethyl source. The two primary industrial routes are the reaction with 2-chloroethanol or ethylene oxide. While seemingly straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and process safety. This guide will address these challenges in a practical, question-and-answer format.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?
A: Low yields in the N-alkylation of 2-methylaniline can be attributed to several factors, ranging from reaction conditions to reagent purity. Here’s a systematic approach to troubleshooting:
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Incomplete Reaction: The reaction may not have reached completion.
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Troubleshooting Steps:
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Monitor Reaction Progress: Utilize analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials.
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Increase Reaction Time: If starting material is still present after the initially planned reaction time, extend the duration.
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Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Be cautious, as excessive heat can lead to side reactions. For the reaction with 2-chloroethanol, temperatures in the range of 80-120°C are often employed. When using ethylene oxide, the reaction is highly exothermic and requires careful temperature control, often initiated at lower temperatures (e.g., 90-110°C) before a controlled ramp-up to 120-140°C.[1]
-
-
-
Suboptimal Base/Catalyst: The choice and amount of base (for the 2-chloroethanol route) or catalyst can be critical.
-
Troubleshooting Steps:
-
Base Selection (2-chloroethanol route): A base is required to neutralize the HCl generated. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used. If the reaction is sluggish, consider a stronger base, but be aware that this can also promote side reactions.
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Catalyst Screening: For reactions with ethylene oxide, various catalysts can be employed to improve selectivity and reaction rate. While the reaction can proceed without a catalyst at elevated temperatures, catalysts can offer milder conditions and better control. Lewis acids or certain solid acid catalysts can be effective.[2]
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-
-
Reagent Purity: Impurities in the starting materials can inhibit the reaction.
-
Troubleshooting Steps:
-
Verify Purity: Ensure the 2-methylaniline and the alkylating agent are of high purity. Water is a common impurity that can negatively impact the reaction, especially when using certain catalysts.
-
Drying: If necessary, dry the solvent and reagents before use.
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Issue 2: Formation of Significant Byproducts
Q: I'm observing significant impurities in my crude product. What are these byproducts and how can I minimize their formation?
A: The most common byproduct in this synthesis is the over-alkylation product, N,N-di(2-hydroxyethyl)-2-methylaniline. Other potential impurities include unreacted starting materials and, depending on the route, products of side reactions.
-
Over-alkylation (Formation of N,N-di(2-hydroxyethyl)-2-methylaniline):
-
Causality: The mono-alkylated product, this compound, can act as a nucleophile and react with another molecule of the alkylating agent.
-
Prevention Strategies:
-
Stoichiometry Control: Use a molar excess of 2-methylaniline relative to the alkylating agent. This statistically favors the mono-alkylation. A molar ratio of 2-methylaniline to alkylating agent between 1.5:1 and 3:1 is a good starting point.
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Controlled Addition: Add the alkylating agent (especially the highly reactive ethylene oxide) slowly to the reaction mixture to maintain a low instantaneous concentration.
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Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first.
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-
-
Polyethylene Glycol Formation (Ethylene Oxide Route):
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Causality: The hydroxyl group of the product can react with ethylene oxide, leading to the formation of polyether chains.
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Prevention Strategies:
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Strict Stoichiometry: Use a slight molar excess of ethylene oxide (e.g., 1.0-1.05 equivalents) relative to 2-methylaniline to ensure complete conversion of the aniline while minimizing polymerization.[1]
-
Catalyst Choice: Select a catalyst that favors the N-alkylation over the O-alkylation.
-
-
-
Unreacted Starting Materials:
-
Mitigation: As discussed in "Issue 1," optimizing reaction time and temperature can drive the reaction to completion. However, if using an excess of 2-methylaniline to suppress di-alkylation, it will need to be removed during purification.
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III. Frequently Asked Questions (FAQs)
Q1: Which is the better alkylating agent for scaling up: 2-chloroethanol or ethylene oxide?
A1: The choice between 2-chloroethanol and ethylene oxide depends on several factors, including available equipment, safety protocols, and desired atom economy.
| Feature | 2-Chloroethanol | Ethylene Oxide |
| Reactivity | Less reactive, requires a base. | Highly reactive and exothermic. |
| Byproducts | Generates stoichiometric salt waste (e.g., NaCl). | No salt byproduct, higher atom economy. Can form polyethylene glycols. |
| Handling | Liquid, easier to handle at lab scale. | Toxic, flammable gas; requires specialized high-pressure equipment. |
| Safety | Toxic. | Highly hazardous, requires stringent safety measures. |
For large-scale industrial production, the ethylene oxide route is often preferred due to its higher atom economy and lack of salt waste, despite the more demanding handling requirements.
Q2: How can I effectively purify this compound at scale?
A2: Vacuum distillation is the most common and effective method for purifying this compound on a large scale. The relatively high boiling point of the product allows for the separation from lower-boiling impurities like unreacted 2-methylaniline and higher-boiling impurities such as the di-alkylation product.
Experimental Protocol: Vacuum Distillation of this compound
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Setup: Assemble a vacuum distillation apparatus with a short path to minimize product loss. Ensure all glassware is dry and the vacuum pump is protected by a cold trap.
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Charging the Flask: Charge the crude reaction mixture into the distillation flask. It is advisable to first remove any inorganic salts by filtration if the 2-chloroethanol route was used.
-
Fractional Distillation:
-
Gradually apply vacuum and begin heating.
-
Collect the forerun, which will primarily consist of any remaining low-boiling solvents and unreacted 2-methylaniline.
-
Increase the temperature to distill the desired this compound. The boiling point will depend on the vacuum level.
-
The higher-boiling N,N-di(2-hydroxyethyl)-2-methylaniline will remain in the distillation flask as residue.
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-
Monitoring: Monitor the purity of the collected fractions using GC or HPLC.
Q3: What analytical methods are recommended for monitoring the reaction and assessing final product purity?
A3: A combination of chromatographic techniques is ideal:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is excellent for monitoring the reaction progress by quantifying the disappearance of starting materials and the appearance of the product and byproducts. It is also a robust method for determining the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is also suitable for monitoring the reaction and assessing purity. It can be particularly useful for analyzing less volatile byproducts.
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Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is a powerful tool for identifying unknown impurities in the reaction mixture.
Q4: The reaction with ethylene oxide is highly exothermic. How can this be managed on a larger scale?
A4: Managing the exotherm is critical for safety. Key strategies include:
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Controlled Addition: Add the ethylene oxide to the heated 2-methylaniline at a controlled rate to manage the rate of heat generation.
-
Effective Heat Exchange: Use a reactor with a high surface area to volume ratio and an efficient cooling system (e.g., a jacketed reactor with a cooling fluid).
-
Solvent Use (Optional): While often performed neat, using a high-boiling inert solvent can help to moderate the temperature increase by acting as a heat sink. However, this adds a solvent removal step later.
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Ramped Heating: Start the reaction at a lower temperature and then gradually increase it to the desired reaction temperature.[1]
IV. Visualizing the Process
Diagram 1: Synthesis Pathways and Side Reactions
This diagram illustrates the main reaction pathways for the synthesis of this compound and the common side reactions that can occur.
Caption: Synthesis and side reactions of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This decision tree provides a logical workflow for diagnosing and resolving issues of low product yield.
Caption: Decision tree for troubleshooting low reaction yields.
V. References
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Frank, B. P., Habel, D., & Schomäcker, R. (2005). N-alkylation of aniline with ethanol over an industrial niobic acid catalyst - Influence of water formation on kinetics and selectivity. Applied Catalysis A: General, 288(1-2), 119-127.
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BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Technical Support.
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BenchChem. (2025). The Influence of N-Alkylation on the Properties of Aniline Derivatives: A Technical Guide. BenchChem Technical Support.
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Sigma-Aldrich. N-(2-Hydroxyethyl)aniline 98%. Retrieved from --INVALID-LINK--
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BenchChem. (2025). Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride. BenchChem Technical Support.
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SIELC Technologies. (2018). N-Ethyl-2-methylaniline. Retrieved from --INVALID-LINK--
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Narayanan, S., & Deshpande, V. M. (2000). Aniline Alkylation over Solid Acid Catalysts. ResearchGate.
-
Google Patents. (2018). CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline. Retrieved from --INVALID-LINK--
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LGC Standards. N-(2-Hydroxyethyl)-N-methylaniline. Retrieved from --INVALID-LINK--
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Eastes, J. W., Aldridge, M. H., & Kamlet, M. J. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 922-928.
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Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 11933.
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Rebsdat, S., & Mayer, D. (2000). Ethylene Oxide. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
ResearchGate. (2025). Catalytic N-Alkylation of Anilines. Retrieved from --INVALID-LINK--
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Sigma-Aldrich. N-(2-Hydroxyethyl)aniline 98%. Retrieved from --INVALID-LINK--
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Zhang, Y., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(2), 487-496.
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Sivamurugan, V., & Parasuraman, K. (2004). Selective alkylation of aniline to N-methyl aniline using chromium manganese ferrospinels. Applied Catalysis A: General, 260(1), 103-109.
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ResearchGate. (2025). Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. Retrieved from --INVALID-LINK--
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Templ, J., & Schnürch, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205.
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NIST. N-(2-Hydroxyethyl)-N-methylaniline. Retrieved from --INVALID-LINK--
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Wikipedia. Ethylene oxide. Retrieved from --INVALID-LINK--
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Tanaka, K., et al. (2022). Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid. RSC Advances, 12(20), 11877-11884.
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 2-Nitro-N-hydroxyethyl Aniline: A Focus on Efficiency and Safety. Retrieved from --INVALID-LINK--
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UKessays. (2022). Addition Reaction of Ethylene Oxide. Retrieved from --INVALID-LINK--
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CymitQuimica. CAS 122-98-5: N-(2-Hydroxyethyl)aniline. Retrieved from --INVALID-LINK--
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Google Patents. (1981). US4283254A - Methylamines purification by distillation and purge. Retrieved from --INVALID-LINK--
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ChemicalBook. N-(2-Hydroxyethyl)-N-methylaniline. Retrieved from --INVALID-LINK--
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SincereChemical. (2022). The detection method of N-methylaniline. Retrieved from --INVALID-LINK--
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BenchChem. (2025). Optimization of reaction conditions for N-alkylation of 2-nitroaniline. BenchChem Technical Support.
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Harris, S. M., & Williams, D. J. (2021). A Review on Production of Ethylene Oxide from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics. Catalysts, 11(10), 1205.
-
Google Patents. (1968). US3397118A - Purification of chloroanilines by vacuum distillation with a chromate. Retrieved from --INVALID-LINK--
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U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). Ethylene Oxide. In 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). IARC.
-
Google Patents. (2020). CN111056954A - Aniline purification method. Retrieved from --INVALID-LINK--
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Google Patents. (1981). EP0037695B1 - Methylamines purification process. Retrieved from --INVALID-LINK--
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MedCrave. (2018). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from --INVALID-LINK--
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Santa Cruz Biotechnology. N-(2-Hydroxyethyl)aniline. Retrieved from --INVALID-LINK--
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BenchChem. (2025). Application Notes and Protocols for the Ethoxylation of Amines. BenchChem Technical Support.
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Google Patents. (2006). RU2270187C2 - Method for preparing n-methylaniline. Retrieved from --INVALID-LINK--
References
N-(2-Hydroxyethyl)-2-methylaniline stability and storage issues
Welcome to the technical support resource for N-(2-Hydroxyethyl)-2-methylaniline (CAS No. 696-55-9). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and answers to frequently asked questions regarding the stability and storage of this compound. Our goal is to ensure the integrity of your experiments by promoting best practices in handling and storage.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during the handling and use of this compound, providing causal explanations and actionable solutions.
Issue 1: The compound has developed a yellow or brown tint upon storage.
Q: My this compound, which was initially a colorless or pale yellow liquid, has turned significantly darker (yellow to brown). Is it still usable?
A: A distinct color change is a primary indicator of degradation. Anilines and their derivatives are susceptible to oxidation when exposed to air and/or light, which often results in the formation of colored impurities.[1][2] While the compound may not be entirely decomposed, its purity is compromised, which can significantly impact experimental outcomes.
Root Cause Analysis:
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Oxidation: The amine functional group is prone to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light and elevated temperatures.
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Photodegradation: Exposure to UV or ambient light can provide the energy needed to initiate degradation reactions.[3][4][5]
Recommended Actions:
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Purity Assessment: Before use, we recommend assessing the purity of the discolored material using an appropriate analytical method, such as HPLC or GC-MS, to quantify the level of impurities.
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Consider Purification: If the purity is found to be below your experimental requirements, purification (e.g., distillation under reduced pressure) may be necessary. However, for most applications, using a fresh, un-degraded lot is advisable.
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Preventative Storage: To prevent future occurrences, always store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial.[1][6][7] For added protection, the vial can be wrapped in aluminum foil and stored in a designated cabinet away from light sources.
Issue 2: Inconsistent or non-reproducible results in my reaction.
Q: I am using this compound as a starting material, and my reaction yields are inconsistent between batches. What could be the cause?
A: Inconsistent experimental results are often traced back to variability in the quality and purity of starting materials. Degradation of this compound can lead to a lower effective concentration of the active reagent and the introduction of impurities that may interfere with your reaction.
Root Cause Analysis:
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Compound Degradation: As discussed in Issue 1, oxidation or other degradation pathways reduce the molar quantity of the desired compound.
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Contamination: The compound may have been inadvertently contaminated. This can happen through the use of non-dedicated spatulas/syringes, or from moisture ingress in a poorly sealed container. Moisture can be a particular issue for many organic reagents.[3]
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Incompatibility: The compound may be reacting with incompatible materials it is stored with or exposed to during the experiment.[1][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Recommended Actions:
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Qualify Your Reagent: Do not assume the purity stated on the bottle, especially if it has been stored for a long time or opened multiple times.[9] Perform a quick purity check (e.g., TLC, NMR) before use.
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Standardize Handling: Use fresh aliquots for each experiment to avoid contaminating the main stock.
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Evaluate Incompatibilities: Ensure the compound is not stored near or exposed to strong oxidizing agents or strong acids, as these can cause rapid degradation.[1][2][5]
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To maximize shelf life and maintain purity, the compound should be stored in a cool, dry, and well-ventilated area, protected from light and air.[1][4][10] Long-term storage in a refrigerator or freezer under an inert atmosphere is recommended. Always ensure the container is tightly sealed.[6][11]
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (short-term); 2-8°C (long-term) | Reduces the rate of potential degradation reactions.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the amine group.[7] |
| Light | Protect from light | Prevents photodegradation. Use amber vials or wrap in foil.[3][5] |
| Container | Tightly sealed glass container | Prevents contamination from air and moisture.[1][11] |
| Location | Well-ventilated, away from incompatible materials | Avoids reaction with strong acids, oxidizing agents.[1][2][8] |
Q2: How should I handle spills of this compound?
A2: For minor spills, absorb the liquid with an inert material like vermiculite, sand, or earth.[1][5] Place the contaminated material into a suitable, labeled container for chemical waste disposal.[2][5] Ensure the area is well-ventilated and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][12][13] Avoid breathing vapors.[12] For major spills, evacuate the area and alert your institution's emergency responders.[1]
Stability and Degradation
Q3: What are the primary degradation pathways for this compound?
A3: The most common degradation pathway for this compound is the oxidation of the aniline moiety, which is common for substituted anilines.[1] This can be initiated by exposure to air (oxygen) and accelerated by light and heat. While specific studies on this exact molecule are not abundant in the provided search results, related compounds show degradation can also be influenced by factors like the presence of metal ions (e.g., iron) which can catalyze oxidation.[14][15]
Q4: Is this compound sensitive to acidic or basic conditions?
A4: Yes, as an amine, it will react with strong acids to form salts.[1] While this is a chemical reaction and not strictly degradation, it changes the nature of the compound. Under strongly basic or acidic conditions, especially at elevated temperatures, hydrolysis or other degradation pathways could be forced, similar to what is seen in related structures.[16] It is crucial to avoid storage with strong acids and bases.[8]
Experimental Protocols
Protocol 1: Visual Inspection and Aliquoting Procedure
This protocol ensures that the integrity of the bulk material is maintained over time.
Objective: To visually assess the quality of this compound and properly prepare aliquots for daily use, minimizing contamination and degradation of the main stock.
Materials:
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Stock container of this compound
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Inert gas source (Argon or Nitrogen) with tubing
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Clean, dry amber glass vials with PTFE-lined caps
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Micropipette or glass syringe
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Parafilm or vial sealer
Procedure:
-
Work Area Preparation: Perform all steps in a certified chemical fume hood.[5]
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Visual Inspection: Before opening, examine the stock container. The liquid should be colorless to very pale yellow. Note any significant color change (deep yellow, brown), cloudiness, or precipitate. If these are observed, the material is suspect and should be analytically tested before use.
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Inert Gas Purge: Briefly flush the headspace of the stock bottle with a gentle stream of inert gas before and after dispensing to displace oxygen.
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Dispensing: Using a clean, dry pipette or syringe, carefully withdraw the desired amount of the compound.
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Aliquoting: Dispense the liquid into smaller, appropriately sized amber vials. Do not fill vials to the brim; leave some headspace.
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Sealing: Immediately cap the vials tightly. For long-term storage, wrap the cap-vial interface with Parafilm.
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Labeling: Clearly label each aliquot with the compound name, concentration (if diluted), and the date it was prepared.
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Storage: Return the main stock bottle and the new aliquots to the recommended storage conditions (e.g., refrigerated and protected from light).[1][4]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. N-(2-Hydroxyethyl)-N-methylaniline CAS#: 93-90-3 [m.chemicalbook.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Specification for storage and transport of aniline-Chemwin [en.888chem.com]
- 11. echemi.com [echemi.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of N-(2-Hydroxyethyl)-2-methylaniline
Welcome to the technical support center for the synthesis of N-(2-Hydroxyethyl)-2-methylaniline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable aniline derivative. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to diagnose and resolve issues effectively. This document is structured as a dynamic FAQ and troubleshooting resource, grounded in established chemical literature and practical laboratory experience.
Overview of Principal Synthetic Routes
The synthesis of this compound is typically achieved via the N-alkylation of 2-methylaniline (o-toluidine). The two most common and industrially relevant methods involve reaction with either ethylene oxide or a 2-haloethanol, such as 2-chloroethanol.
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Route A: Ethoxylation with Ethylene Oxide: This is an atom-economical approach where 2-methylaniline reacts directly with ethylene oxide, usually under thermal conditions or with catalytic initiation. The reaction involves the nucleophilic attack of the aniline nitrogen on the strained epoxide ring.[1][2]
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Route B: Alkylation with 2-Chloroethanol: This classic Williamson-ether-like synthesis involves the nucleophilic substitution of the chloride from 2-chloroethanol by 2-methylaniline. This reaction typically requires a base to neutralize the HCl generated in situ.[3]
Caption: Primary synthetic pathways to this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.
Category: Low Yield & Incomplete Conversion
Q1: My reaction has stalled. TLC/GC analysis shows a high percentage of unreacted 2-methylaniline. What's wrong?
A1: A stalled reaction points to several potential root causes related to reaction kinetics and conditions:
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Insufficient Activation (Route B): The reaction with 2-chloroethanol requires a base to deprotonate the aniline (or the intermediate ammonium salt), making it a more effective nucleophile and driving the equilibrium forward. Without a sufficient molar equivalent of a suitable base (e.g., Na₂CO₃, K₂CO₃, or an organic base like triethylamine), the HCl generated will protonate the starting aniline, effectively shutting down the reaction.
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Low Reaction Temperature: N-alkylation of anilines can have a significant activation energy barrier. Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene ring. If the temperature is too low, the reaction rate may be impractically slow. Consider a modest increase in temperature (e.g., in 10-20 °C increments) while monitoring for side product formation.
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Catalyst Issues (Route A): While the reaction with ethylene oxide can proceed thermally, it is often catalyzed. Acidic catalysts can promote ring-opening, but strong acids can lead to unwanted polymerization of ethylene oxide.[1] Mildly acidic or specific proprietary catalysts are often used. Ensure your catalyst is active and used in the correct proportion.
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Reagent Quality: 2-Methylaniline is susceptible to air oxidation, which can lead to discoloration (from light yellow to reddish-brown) and the formation of impurities that may interfere with the reaction.[4] Using freshly distilled 2-methylaniline is highly recommended. Similarly, ensure 2-chloroethanol is pure and ethylene oxide has not polymerized.
Q2: My yield is consistently low, even though the reaction appears to go to completion. Where am I losing my product?
A2: Post-reaction workup and purification are critical phases where significant product loss can occur.
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Inefficient Extraction: Your product, this compound, is amphiphilic. It has a polar alcohol group and a non-polar substituted benzene ring. During aqueous workup, it may have partial solubility in both the aqueous and organic layers, especially if the pH is not controlled. Ensure the aqueous layer is basic (pH > 9) before extraction to keep the aniline nitrogen unprotonated and maximize its partitioning into the organic solvent. Perform multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane).
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Emulsion Formation: The amphiphilic nature of the product and aniline starting material can lead to persistent emulsions during extraction. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
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Degradation During Distillation: While vacuum distillation is the preferred method for purification, anilines can be sensitive to high temperatures. If the distillation "pot" temperature is too high, thermal degradation or side reactions can occur. Ensure you are using a high-vacuum system to lower the boiling point and minimize thermal stress on the product.
Category: Impurity Formation & Selectivity
Q3: My purified product is contaminated with a significant higher-boiling point impurity. What is it and how do I prevent it?
A3: The most common high-molecular-weight byproduct is the di-alkylation product, N-(2-hydroxyethyl)-N-(2-hydroxyethyl)-2-methylaniline . This occurs when the nitrogen atom of your desired product acts as a nucleophile and reacts with another molecule of the alkylating agent (ethylene oxide or 2-chloroethanol).
Mechanism of Side Reaction: The product, being a secondary amine, is often a stronger nucleophile than the starting primary amine (2-methylaniline), making this second alkylation kinetically favorable.
Prevention Strategies:
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Stoichiometric Control: The most effective method is to use a molar excess of 2-methylaniline relative to the alkylating agent. A 2:1 to 5:1 molar ratio of aniline to alkylating agent can significantly suppress the formation of the di-alkylation product by statistical probability. Unreacted aniline can be easily removed during vacuum distillation.
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Slow Addition: Add the alkylating agent (ethylene oxide or 2-chloroethanol) slowly and portion-wise to the reaction mixture containing the aniline. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant primary aniline over the newly formed secondary amine product.
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Temperature Control: Higher temperatures can sometimes favor the di-alkylation reaction. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can improve selectivity.
Caption: Competitive formation of the di-alkylation byproduct.
Q4: I am seeing byproducts that look like a polymer, especially when using ethylene oxide. Why does this happen?
A4: This is a known issue when using ethylene oxide, particularly under certain catalytic conditions. Ethylene oxide can react with the hydroxyl group of your product (or another ethylene oxide molecule) to initiate a chain reaction, forming poly(ethylene glycol) (PEG) chains attached to the aniline nitrogen. This is known as polyethoxylation.[1]
Prevention:
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Avoid Strong Acid Catalysts: Strong acids are notorious for promoting the polymerization of epoxides.
-
Control Temperature: Exothermic runaway reactions can lead to rapid, uncontrolled polymerization.
-
Stoichiometry: A large excess of the aniline can help terminate the reaction at the mono-ethoxylated stage.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and scale.
Protocol A: Synthesis via Ethylene Oxide
This protocol should be performed in a pressure-rated reactor (autoclave) by personnel experienced with handling ethylene oxide.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| 2-Methylaniline | 107.15 | 214.3 g | 2.0 | 2.0 |
| Ethylene Oxide | 44.05 | 44.1 g | 1.0 | 1.0 |
Procedure:
-
Charge a clean, dry, pressure-rated stainless steel autoclave with 214.3 g (2.0 mol) of freshly distilled 2-methylaniline.
-
Seal the autoclave and purge thoroughly with inert gas (e.g., nitrogen or argon).
-
Cool the autoclave to 0-5 °C.
-
Carefully introduce 44.1 g (1.0 mol) of liquid ethylene oxide into the reactor.
-
Slowly heat the reactor to 120-140 °C.[1] Monitor the internal pressure and temperature closely. An exotherm is expected.
-
Maintain the temperature for 4-6 hours, or until reaction completion is confirmed by in-situ monitoring or sampling (if possible).
-
Cool the reactor to room temperature and vent any residual pressure safely.
-
Transfer the crude reaction mixture for purification.
Protocol B: Synthesis via 2-Chloroethanol
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles | Molar Ratio |
| 2-Methylaniline | 107.15 | 1.008 | 214.3 g (212.6 mL) | 2.0 | 2.0 |
| 2-Chloroethanol | 80.51 | 1.20 | 80.5 g (67.1 mL) | 1.0 | 1.0 |
| Potassium Carbonate | 138.21 | - | 152.0 g | 1.1 | 1.1 |
| Toluene | - | - | 500 mL | - | - |
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 214.3 g (2.0 mol) of 2-methylaniline, 152.0 g (1.1 mol) of anhydrous potassium carbonate, and 500 mL of toluene.
-
Heat the stirred suspension to 80-90 °C.
-
Add 80.5 g (1.0 mol) of 2-chloroethanol dropwise via an addition funnel over 2-3 hours.
-
After the addition is complete, increase the temperature to reflux (approx. 110 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC analysis.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with toluene.
-
Combine the filtrate and washes. Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude oil is ready for purification.
Purification & Characterization
Purification: The primary method for purifying this compound is vacuum distillation .
-
Assemble a distillation apparatus suitable for high vacuum (<1 mmHg).
-
First, distill off any unreacted 2-methylaniline (BP: ~200 °C at atm. pressure, significantly lower under vacuum).[4]
-
Increase the heat to distill the product fraction. The boiling point will be higher than that of the starting material. For comparison, N-(2-Hydroxyethyl)-N-methylaniline boils at 229 °C at atmospheric pressure.[5] Expect a boiling point in a similar range under equivalent pressure.
-
Collect the fraction that distills over at a constant temperature and has the correct refractive index.
Characterization:
-
¹H NMR: Expect signals for the aromatic protons (multiplet, ~6.6-7.2 ppm), two methylene groups (triplets, ~3.3-3.8 ppm), the N-H proton (broad singlet), the O-H proton (broad singlet), and the methyl group on the ring (singlet, ~2.1-2.3 ppm).
-
IR Spectroscopy: Look for characteristic peaks for O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), and C-N stretch (~1250-1350 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated molecular weight of C₉H₁₃NO (151.21 g/mol ).
Troubleshooting Workflow
If you encounter an issue, follow this logical diagnostic path to identify and solve the problem.
References
- 1. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
- 2. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 3. CN102942494B - Method for preparing N-hydroxyethylaniline by using ionic liquid - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]
Technical Support Center: Catalyst Selection and Troubleshooting for N-(2-Hydroxyethyl)-2-methylaniline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(2-Hydroxyethyl)-2-methylaniline. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.
Frequently Asked Questions (FAQs) on Catalyst & Route Selection
This section addresses the most common high-level questions regarding the synthesis of this compound, focusing on the critical decision of choosing a synthetic route and the appropriate catalyst.
Q1: What are the primary industrial methods for synthesizing this compound?
There are two primary, well-established routes for the N-alkylation of 2-methylaniline (o-toluidine) to produce this compound:
-
Reaction with Ethylene Oxide: This is an atom-economical addition reaction where 2-methylaniline reacts directly with ethylene oxide, typically under catalysis. The process requires careful handling due to the volatile and hazardous nature of ethylene oxide.
-
Reaction with 2-Chloroethanol: This is a nucleophilic substitution reaction where 2-methylaniline displaces the chloride from 2-chloroethanol. This route often requires a base to neutralize the hydrochloric acid byproduct and may generate more salt waste compared to the ethylene oxide route.[1][2]
Q2: Which catalysts are recommended for the 2-methylaniline and ethylene oxide route?
The key to this reaction is the controlled opening of the epoxide ring by the aniline. The choice of catalyst is critical to ensure mono-alkylation and prevent the formation of polyethoxylated byproducts.
-
Acid Catalysts: Mild acids are generally preferred. Strong acids can lead to excessive polymerization of ethylene oxide.
-
Organic Acids: Acetic acid is a common choice.
-
Lewis Acids: Zinc chloride or aluminum chloride can be effective but may require stricter anhydrous conditions.
-
Mild, Zwitterionic Catalysts: Compounds like taurine have been shown to be effective in similar systems, offering mild reaction conditions and minimizing byproducts like ethers or esters.[3]
-
-
Solid Acid Catalysts: Zeolites and other molecular sieves can also be employed, offering advantages in catalyst separation and reusability.[4][5]
The catalyst functions by protonating the oxygen atom of the ethylene oxide ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack by the nitrogen atom of 2-methylaniline.
Q3: What catalysts and conditions are suitable for the 2-chloroethanol route?
This route proceeds via an S_N2 mechanism and requires a base to drive the reaction to completion by scavenging the HCl generated.
-
Inorganic Bases: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) are commonly used. They are cost-effective and easy to handle.
-
Phase Transfer Catalysts (PTCs): In biphasic systems, a PTC like a quaternary ammonium salt can be used to facilitate the reaction between the organic-soluble aniline and the often aqueous-soluble base.
-
Solvent/Catalyst Systems: Ionic liquids have been explored as both the solvent and catalyst, promoting the reaction under mild conditions and allowing for easier recycling.[2]
The reaction is typically run at elevated temperatures (80-120 °C) to ensure a reasonable reaction rate. An excess of 2-methylaniline can also be used to act as both reactant and base, though this complicates purification.
Q4: How do I decide between the ethylene oxide and 2-chloroethanol routes?
The optimal choice depends on laboratory/plant capabilities, safety protocols, cost considerations, and downstream purity requirements.
| Feature | Ethylene Oxide Route | 2-Chloroethanol Route |
| Atom Economy | Excellent (100% theoretical) | Lower (HCl byproduct) |
| Reagents | 2-methylaniline, ethylene oxide | 2-methylaniline, 2-chloroethanol, base |
| Byproducts | Primarily N,N-bis(2-hydroxyethyl)-2-methylaniline | HCl (neutralized to salt), dialkylation product |
| Safety | High concern: Ethylene oxide is a toxic, flammable, and explosive gas. Requires specialized handling equipment (e.g., autoclave). | Moderate concern: 2-Chloroethanol is toxic. Standard laboratory glassware is usually sufficient. |
| Catalyst | Typically a mild acid.[3] | A stoichiometric amount of base is required.[2] |
| Waste Stream | Minimal, primarily organic byproducts. | Significant salt waste from HCl neutralization. |
| Recommendation | Preferred for large-scale industrial production where specialized handling is feasible due to high atom economy and lower waste. | More suitable for lab-scale synthesis due to simpler equipment and reagent handling. |
Troubleshooting Guide for Synthesis
Even with a well-chosen catalyst, experimental challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues.
Logical Workflow for Troubleshooting
This diagram outlines a decision-making process for addressing suboptimal reaction outcomes.
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
Problem 1: Low Conversion of 2-Methylaniline
-
Possible Cause: Ineffective catalyst or suboptimal reaction conditions. Copper-containing catalysts, often used in N-alkylation, can deactivate over time.[6] Similarly, acid or base strength may be insufficient.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: If using a solid catalyst, ensure it has been properly activated and stored. For liquid catalysts, use a fresh, unopened batch to rule out degradation. Consider a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%).
-
Optimize Temperature: A low reaction temperature is a common cause of slow reactions. Increase the temperature in 10°C increments, monitoring the reaction progress by TLC or GC. Be aware that excessive heat can promote side reactions.
-
Check Reactant Quality: Ensure the 2-methylaniline and alkylating agents (ethylene oxide or 2-chloroethanol) are of high purity, as impurities can inhibit the catalyst.
-
Problem 2: Poor Selectivity / High Levels of N,N-bis(2-hydroxyethyl)-2-methylaniline
-
Possible Cause: The desired mono-alkylated product is also a nucleophile and can react with a second molecule of the alkylating agent. This is often exacerbated by local high concentrations of the alkylating agent or high temperatures.
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a molar excess of 2-methylaniline relative to the alkylating agent (e.g., 1.5 to 2 equivalents of aniline). This statistically favors the reaction of the alkylating agent with the more abundant starting material.
-
Control Reagent Addition: Add the alkylating agent (especially ethylene oxide) slowly and sub-surface to the reaction mixture. This maintains a low instantaneous concentration, minimizing the chance of a second alkylation.
-
Reduce Reaction Temperature: Lowering the temperature can often increase selectivity, as the activation energy for the second alkylation may be higher. This will likely increase the required reaction time.
-
Catalyst Choice: Some catalysts exhibit higher selectivity for mono-alkylation. For instance, in related aniline alkylations, catalyst modifications have been shown to enhance selectivity towards the N-alkylated product.[4][5] Experimenting with a different class of catalyst (e.g., a solid acid instead of a Lewis acid) may be beneficial.
-
Problem 3: Difficulty in Product Purification
-
Possible Cause: The boiling points of 2-methylaniline, the desired product, and the dialkylated byproduct can be relatively close, making simple distillation challenging. Catalyst residue can also complicate workup.
-
Troubleshooting Steps:
-
Initial Workup:
-
Acid/Base Wash: Before distillation, perform a liquid-liquid extraction. If an acid catalyst was used, wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove it. If a base was used, a dilute acid wash (e.g., 1M HCl) can remove unreacted 2-methylaniline as its hydrochloride salt.
-
-
Purification Technique:
-
Vacuum Distillation: This is the most common method. Use a fractionating column (e.g., Vigreux) to improve separation efficiency. Collect fractions carefully and analyze by GC or NMR to identify the pure product.
-
Column Chromatography: For high-purity requirements at a lab scale, silica gel chromatography is effective. A solvent system such as ethyl acetate/hexane is a good starting point for elution.[7]
-
-
Validated Experimental Protocols
These protocols provide a starting point for synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis via 2-Chloroethanol
This method is suitable for standard laboratory setups.
-
Setup: Equip a round-bottom flask with a reflux condenser, magnetic stirrer, and a nitrogen inlet.
-
Charging Reagents: To the flask, add 2-methylaniline (1.0 eq.), 2-chloroethanol (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.). Add a suitable solvent like acetonitrile or DMF (approx. 3-5 mL per gram of aniline).
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of solvent.
-
Extraction: Combine the filtrate and washes. If the solvent is water-miscible, dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain this compound.
General Reaction Mechanism (Ethylene Oxide Route)
The diagram below illustrates the acid-catalyzed N-alkylation of 2-methylaniline with ethylene oxide.
Caption: Acid-catalyzed reaction of 2-methylaniline with ethylene oxide.
References
- 1. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]
- 2. CN102942494B - Method for preparing N-hydroxyethylaniline by using ionic liquid - Google Patents [patents.google.com]
- 3. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
- 4. Synthesis of N-methylaniline over molecular sieve catalysts | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. RU2270187C2 - Method for preparing n-methylaniline - Google Patents [patents.google.com]
- 7. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
How to prevent byproduct formation in N-(2-Hydroxyethyl)-2-methylaniline synthesis
Welcome to our dedicated technical support center for the synthesis of N-(2-Hydroxyethyl)-2-methylaniline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of its synthesis and, most critically, to minimize the formation of unwanted byproducts, ensuring high purity and yield.
Introduction to the Synthesis and its Challenges
The synthesis of this compound, a valuable building block in the pharmaceutical and dye industries, typically involves the N-alkylation of 2-methylaniline. The most common methods employ either 2-chloroethanol or ethylene oxide as the hydroxyethylating agent. While seemingly straightforward, this reaction is often plagued by the formation of byproducts that can complicate purification and reduce the overall efficiency of the process. The primary challenge lies in controlling the reactivity of the reactants to favor the desired mono-alkylation product over potential side reactions. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The principal byproduct of concern is the over-alkylation product, N,N-bis(2-hydroxyethyl)-2-methylaniline . This occurs because the desired secondary amine product, this compound, is often more nucleophilic than the starting primary amine, 2-methylaniline, making it susceptible to a second alkylation reaction.[1] Other potential, though often less prevalent, byproducts can include:
-
C-alkylation products: Under elevated temperatures, alkylation can occur on the aromatic ring of 2-methylaniline.[1]
-
Ether byproducts: When using ethylene oxide, side reactions can lead to the formation of polyoxyethylene chains.[2] Similarly, with 2-chloroethanol, the formation of bis(2-chloroethyl) ether has been noted as a byproduct in its own production.[3]
-
Ester byproducts: In the presence of certain acidic catalysts and ethylene oxide, the formation of esters is a possibility.[2]
Q2: How does the choice of alkylating agent (2-chloroethanol vs. ethylene oxide) affect byproduct formation?
A2: Both 2-chloroethanol and ethylene oxide are effective hydroxyethylating agents, but they present different challenges:
-
2-Chloroethanol: This reagent is a liquid at room temperature and can be easier to handle than gaseous ethylene oxide. The reaction typically requires a base to neutralize the HCl formed. However, the reaction conditions can sometimes lead to the formation of chlorinated byproducts if not properly controlled.
-
Ethylene Oxide: This is a highly reactive gas, making it very efficient for the alkylation. However, its high reactivity can also lead to a higher propensity for over-alkylation and the formation of polyoxyethylene etherates if the reaction is not carefully controlled.[2] It also requires specialized handling due to its toxicity and explosive potential.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: A combination of chromatographic and spectroscopic techniques is ideal:
-
Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of the reaction by observing the disappearance of the starting material (2-methylaniline) and the appearance of the product and byproducts.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are quantitative methods used to determine the purity of the final product and the relative amounts of byproducts. They are essential for optimizing reaction conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify the structure of any significant byproducts.
-
Mass Spectrometry (MS): Used in conjunction with GC or HPLC (GC-MS or LC-MS) to determine the molecular weights of the components in the reaction mixture, aiding in the identification of byproducts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product with a significant amount of unreacted 2-methylaniline. | 1. Insufficient reaction time or temperature. 2. Inefficient alkylating agent or catalyst. 3. Stoichiometric imbalance (too little alkylating agent). | 1. Monitor the reaction by TLC or GC until the starting material is consumed. If the reaction stalls, a gentle increase in temperature may be necessary. 2. Ensure the quality and reactivity of your alkylating agent and catalyst. For reactions with 2-chloroethanol, ensure the base is sufficiently strong and soluble. 3. Re-evaluate the stoichiometry. A slight excess of the alkylating agent may be required, but this must be balanced with the risk of over-alkylation. |
| High percentage of the N,N-bis(2-hydroxyethyl)-2-methylaniline byproduct. | 1. High reaction temperature. 2. Excess of the alkylating agent. 3. High concentration of reactants. | 1. Lower the reaction temperature. The activation energy for the second alkylation may be higher, so lower temperatures can favor mono-alkylation.[1] 2. Use a stoichiometric excess of 2-methylaniline relative to the alkylating agent. This increases the probability that the alkylating agent will react with the more abundant primary amine.[1] 3. Conduct the reaction at a lower concentration (higher dilution) to disfavor the bimolecular over-alkylation reaction. |
| Formation of colored impurities (darkening of the reaction mixture). | 1. Oxidation of the aniline starting material or product. 2. High reaction temperatures leading to decomposition. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Aniline and its derivatives are known to darken upon exposure to air.[4] 2. Avoid excessive heating. Maintain the reaction temperature within the optimal range determined through experimentation. |
| Presence of unexpected peaks in GC/LC-MS analysis. | 1. C-alkylation at high temperatures. 2. Formation of ether or ester byproducts. 3. Impurities in starting materials. | 1. Reduce the reaction temperature to minimize C-alkylation. 2. If using ethylene oxide, consider a milder catalyst to prevent side reactions. A patent for a similar synthesis suggests taurine as a mild and effective catalyst.[2] 3. Always check the purity of your starting materials (2-methylaniline and the alkylating agent) before starting the reaction. |
Experimental Protocols
Protocol 1: Synthesis using 2-Chloroethanol
This protocol provides a general guideline. Optimization of temperature, reaction time, and stoichiometry is recommended for specific laboratory conditions.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methylaniline (1.0 equivalent) and a suitable solvent (e.g., isopropanol or toluene).
-
Addition of Base: Add a suitable inorganic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).
-
Addition of Alkylating Agent: Slowly add 2-chloroethanol (0.8-1.0 equivalent) to the stirred mixture. Using a slight excess of 2-methylaniline is recommended to minimize dialkylation.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress using TLC.
-
Workup: After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Filter to remove the inorganic salts.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Protocol 2: Synthesis using Ethylene Oxide (Expert Handling Required)
WARNING: Ethylene oxide is a toxic and explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable pressure reactor, place 2-methylaniline (1.0 equivalent) and a catalyst. A mild catalyst like taurine (0.5-1% by weight of 2-methylaniline) can be effective in minimizing byproducts.[2]
-
Introduction of Ethylene Oxide: Seal the reactor and carefully introduce a controlled amount of ethylene oxide (0.8-1.0 equivalent).
-
Reaction: Heat the reactor to the desired temperature (e.g., 100-150 °C) and monitor the pressure.[2] The reaction is typically complete in 2-6 hours.[2]
-
Workup: After the reaction, cool the reactor to room temperature and vent any unreacted ethylene oxide safely.
-
Purification: The resulting product can be purified by vacuum distillation.
Visualizing Reaction Pathways
To better understand the chemical transformations and the formation of the primary byproduct, the following diagrams illustrate the reaction pathways.
Caption: Reaction scheme for the synthesis of this compound and the formation of the major byproduct.
Caption: A logic diagram for troubleshooting byproduct formation in the synthesis.
References
Validation & Comparative
A Comparative Analysis of N-(2-Hydroxyethyl)-2-methylaniline and N-(2-Hydroxyethyl)aniline: The Influence of Ortho-Substitution
Introduction
In the landscape of chemical synthesis, N-substituted anilines serve as pivotal intermediates, particularly in the production of dyes, pharmaceuticals, and polymers. Among these, N-(2-Hydroxyethyl)aniline and its derivatives are valued for their dual functionality, incorporating both a secondary amine and a primary alcohol. This guide provides an in-depth comparison of N-(2-Hydroxyethyl)aniline and its ortho-methylated counterpart, N-(2-Hydroxyethyl)-2-methylaniline. The primary structural distinction between these two molecules is the presence of a methyl group at the ortho position of the aniline ring in the latter. This seemingly minor addition has significant consequences for the molecule's physicochemical properties, spectral characteristics, and chemical reactivity. Understanding these differences is crucial for researchers and process chemists in selecting the appropriate building block to achieve desired outcomes in their synthetic endeavors.
This guide will delve into a comparative analysis of their core properties, supported by experimental data and established chemical principles. We will explore how the steric and electronic effects of the ortho-methyl group modulate basicity, influence the regioselectivity of electrophilic aromatic substitution, and alter physical characteristics.
I. Comparative Physicochemical Properties
The introduction of a methyl group onto the aromatic ring, while increasing the molecular weight modestly, can significantly influence the physical properties of the molecule. The methyl group's electron-donating nature and steric bulk affect intermolecular forces, such as hydrogen bonding and van der Waals interactions, which in turn dictate properties like melting and boiling points.
| Property | N-(2-Hydroxyethyl)aniline | This compound | Rationale for Differences |
| CAS Number | 122-98-5[1][2] | 6993-36-8 | Unique identifier for each distinct chemical structure. |
| Molecular Formula | C₈H₁₁NO[1][2] | C₉H₁₃NO | Addition of a CH₂ group from the methyl substituent. |
| Molecular Weight | 137.18 g/mol [2][3] | 151.21 g/mol | Increased mass due to the additional methyl group. |
| Appearance | Clear yellow to brown liquid[1][4][] | Light yellow to yellow-red clear liquid | Generally similar, color can depend on purity and age. |
| Melting Point | 11 °C[2][4] | Data not readily available | The ortho-methyl group may disrupt crystal lattice packing, potentially lowering the melting point compared to the unsubstituted analog. |
| Boiling Point | 278-282 °C at 760 mmHg | ~270-272 °C at 760 mmHg | Steric hindrance from the ortho-methyl group can interfere with intermolecular hydrogen bonding, potentially leading to a slightly lower boiling point despite the higher molecular weight. |
| Density | ~1.094 - 1.101 g/mL at 25 °C[4] | ~1.06 g/mL at 25 °C[6] | The additional methyl group increases molecular volume, which can lead to a slight decrease in density. |
| Refractive Index | n20/D 1.578[4] | n20/D 1.573[6] | The refractive index is related to density and polarizability; the observed values are very similar. |
| Water Solubility | 53 g/L (20 ºC)[4] | Expected to be lower | The added nonpolar methyl group increases the molecule's hydrophobicity, thus decreasing its solubility in polar solvents like water. |
II. Spectroscopic Signature Analysis
Spectroscopic methods are indispensable for the structural elucidation and purity assessment of organic compounds. The ortho-methyl group in this compound provides a distinct signature that allows for clear differentiation from its unsubstituted analog.
Infrared (IR) Spectroscopy
Both molecules will exhibit characteristic broad peaks for O-H and N-H stretching in the region of 3200-3600 cm⁻¹. They will also show C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), as well as C=C stretching bands in the 1500-1600 cm⁻¹ region. The key difference for this compound will be the presence of C-H stretching and bending vibrations associated with the methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
N-(2-Hydroxyethyl)aniline: The aromatic region (approx. 6.5-7.2 ppm) will show complex multiplet patterns corresponding to the five protons on the monosubstituted ring. The two methylene groups of the hydroxyethyl chain will appear as triplets around 3.2 ppm (-NH-CH₂-) and 3.7 ppm (-CH₂-OH).
-
This compound: A sharp singlet for the methyl protons will appear in the upfield aromatic region (approx. 2.1-2.3 ppm). The aromatic region will show distinct signals for the four remaining protons, with splitting patterns characteristic of a 1,2-disubstituted benzene ring. The signals for the hydroxyethyl chain will be similar to the unsubstituted analog but may experience slight shifts due to the different electronic environment.
¹³C NMR:
-
N-(2-Hydroxyethyl)aniline: Will display six distinct signals in the aromatic region (approx. 113-148 ppm) and two signals for the aliphatic carbons (~45 ppm for N-CH₂ and ~61 ppm for O-CH₂).
-
This compound: Will show an additional signal in the aliphatic region for the methyl carbon (approx. 17-20 ppm). The electronic effect of the methyl group will also cause shifts in the positions of the aromatic carbon signals compared to the unsubstituted compound.
III. Reactivity and Mechanistic Considerations: The Ortho-Methyl Effect
The ortho-methyl group exerts a profound influence on the chemical reactivity of the aniline ring and the secondary amine through a combination of electronic and steric effects.
Basicity of the Nitrogen Atom
The methyl group is an electron-donating group (EDG) via induction. This effect increases the electron density on the nitrogen atom of the amino group. Consequently, This compound is expected to be a stronger base than N-(2-Hydroxyethyl)aniline. The lone pair on the nitrogen is more available to donate to a proton.
Electrophilic Aromatic Substitution (EAS)
The amino group (-NHR) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[7][8] The outcome of EAS reactions on these two substrates will differ significantly due to the influence of the ortho-methyl group.
-
N-(2-Hydroxyethyl)aniline: As an activated ring, it readily undergoes EAS. The incoming electrophile is directed to the ortho and para positions. Due to the steric bulk of the N-hydroxyethyl group, substitution at the para position is generally favored over the ortho positions.
-
This compound: The ring is even more activated due to the presence of two electron-donating groups (amino and methyl). However, the regioselectivity is altered:
-
One ortho position is blocked by the methyl group.
-
The directing influence of the powerful amino group favors the para position (position 4) and the remaining ortho position (position 6).
-
The methyl group also directs ortho (to position 6) and para (to position 4).
-
The concerted directing effects strongly favor substitution at positions 4 and 6. Steric hindrance from the adjacent methyl group may slightly disfavor substitution at position 6 compared to position 4.[9]
-
This difference in regioselectivity is a critical consideration for synthetic chemists designing multi-step syntheses.
Diagram: Comparative Electrophilic Aromatic Substitution
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
IV. Synthetic Protocols and Applications
Both compounds are valuable intermediates. N-(2-Hydroxyethyl)aniline is widely used in the production of dyes, pharmaceuticals, and as a building block for more complex molecules.[1][10] this compound serves a similar role, particularly as an intermediate for specific cationic dyes where the methyl group helps to tune the final color and properties of the dye.[11]
General Synthesis Protocol: Ethoxylation of Anilines
A common industrial method for preparing these compounds is the reaction of the corresponding aniline with ethylene oxide. This reaction is typically catalyzed by an acid or performed under high temperature and pressure.
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of N-hydroxyethyl anilines.
Step-by-Step Methodology:
-
Charging the Reactor: A pressure reactor is charged with the starting material, either aniline or 2-methylaniline.
-
Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to prevent oxidation.
-
Reactant Addition: Ethylene oxide is carefully introduced into the sealed reactor. The molar ratio is controlled to minimize the formation of di-ethoxylated byproducts.[12]
-
Reaction Conditions: The mixture is heated to a temperature between 120-150°C.[12] The reaction is exothermic and requires careful temperature monitoring. The reaction proceeds for several hours until completion, which can be monitored by techniques like GC or TLC.
-
Cooling and Work-up: After the reaction is complete, the reactor is cooled to room temperature. Any catalyst used is neutralized. The crude product mixture may be washed with water to remove any water-soluble impurities.
-
Purification: The final product is purified by vacuum distillation to separate it from unreacted starting material and any byproducts.
Trustworthiness of Protocol: This protocol is based on established industrial methods for the N-alkylation of amines using epoxides. The self-validating aspect lies in the monitoring of the reaction progress (e.g., by GC to observe the disappearance of the starting aniline) and the final characterization of the purified product (via NMR, IR, and purity analysis) to confirm its identity and purity.
V. Conclusion
The presence of an ortho-methyl group on the aniline ring of this compound introduces significant, predictable changes when compared to N-(2-Hydroxyethyl)aniline. These changes include altered physical properties such as solubility and density, increased basicity of the nitrogen atom, and, most critically for synthetic applications, a modified regiochemical outcome in electrophilic aromatic substitution reactions. For researchers and drug development professionals, a thorough understanding of these steric and electronic effects is paramount. It allows for the rational design of synthetic pathways and the selection of the appropriate building block to achieve the desired molecular architecture and properties in target molecules such as dyes, agrochemicals, and active pharmaceutical ingredients.[13][14]
VI. References
-
CymitQuimica. (n.d.). N-(2-Hydroxyethyl)aniline. Retrieved from --INVALID-LINK--
-
BASF Product Finder. (n.d.). N,N-Di-(2-hydroxyethyl)aniline (Di-HEA). Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). High-Quality N-Butyl-N-2-Hydroxyethyl Aniline: Applications in Industrial Processes and Chemical Synthesis. Retrieved from --INVALID-LINK--
-
BASF. (n.d.). N-(2-Hydroxyethyl)aniline (HEA). Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Exploring 2-Nitro-N-Hydroxyethyl Aniline: Properties and Applications. Retrieved from --INVALID-LINK--
-
Abdel Ghaffar, M. A., & Abd El-Salam, H. M. (2014). Synthesis and characterization of crystalline poly(N-(2-hydroxyethyl)aniline) microspheres. Journal of Polymer Research, 21(1), 333.
-
ChemicalBook. (n.d.). N-(2-Hydroxyethyl)-N-methylaniline. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). Buy N-(2-Hydroxyethyl)-N-methylaniline Industrial Grade. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). N-(2-Hydroxyethyl)aniline. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). N-(2-Hydroxyethyl)-N-methylaniline. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). 122-98-5, N-(2-Hydroxyethyl)aniline Formula. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). N-(2-Hydroxyethyl)aniline. Retrieved from --INVALID-LINK--
-
Cheméo. (n.d.). Chemical Properties of N-(2-Hydroxyethyl)-N-methylaniline (CAS 93-90-3). Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from --INVALID-LINK--
-
Amerigo Scientific. (n.d.). N-(2-Hydroxyethyl)aniline (≥98.0% (T)). Retrieved from --INVALID-LINK--
-
NIST. (n.d.). N-(2-Hydroxyethyl)-N-methylaniline. Retrieved from --INVALID-LINK--
-
Khan Academy. (2025). EAS reactions of aniline. Retrieved from --INVALID-LINK--
-
Homework.Study.com. (n.d.). The mechanism for the ortho substitution of aniline.... Retrieved from --INVALID-LINK--
-
NIST. (n.d.). N-(2-Hydroxyethyl)-N-methylaniline Phase change data. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). N-(2-Hydroxyethyl)-N-methylaniline. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). N-(2-Hydroxyethyl)-N-methylaniline CAS 93-90-3. Retrieved from --INVALID-LINK--
-
Tristar Intermediates Pvt. Ltd. (n.d.). N, N-Di-[2-Hydroxyethyl]-Aniline (DC-4). Retrieved from --INVALID-LINK--
-
Glorius, F., & Wang, C. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(23), 14539-14545.
-
Hartwig, J. F., & Kunz, K. M. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Journal of the American Chemical Society, 140(7), 2549-2555.
-
Chemex Chemicals. (n.d.). N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). CAS 122-98-5 N-(2-Hydroxyethyl)aniline. Retrieved from --INVALID-LINK--
-
Medium. (2025). Methylaniline Applications: Key Insights for Buyers. Retrieved from --INVALID-LINK--
-
ALFA CHEMICAL. (n.d.). Good Price CAS 93-90-3 | N-(2-Hydroxyethyl)-N-methylaniline for Sale. Retrieved from --INVALID-LINK--
-
Amerigo Scientific. (n.d.). N-(2-Hydroxyethyl)aniline (98%). Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline. Retrieved from --INVALID-LINK--
References
- 1. CAS 122-98-5: N-(2-Hydroxyethyl)aniline | CymitQuimica [cymitquimica.com]
- 2. N-(2-Hydroxyethyl)aniline | C8H11NO | CID 31235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-Hydroxyethyl)aniline (≥98.0% (T)) - Amerigo Scientific [amerigoscientific.com]
- 4. echemi.com [echemi.com]
- 6. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. homework.study.com [homework.study.com]
- 10. products.basf.com [products.basf.com]
- 11. alfa-chemical.com [alfa-chemical.com]
- 12. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
- 13. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]
- 14. Methylaniline Applications: Key Insights for Buyers [webmedicalblog.com]
A Senior Application Scientist's Guide to N-Substituted Aniline Synthesis: A Comparative Analysis
Introduction
N-substituted anilines are foundational scaffolds in a multitude of high-value molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2] The strategic introduction of substituents onto the aniline nitrogen atom is a critical step that dictates the final compound's bioactivity and material properties. Consequently, the selection of an appropriate synthetic route is a decision of paramount importance for researchers, scientists, and drug development professionals. This guide provides an in-depth, comparative analysis of the most prevalent and impactful methodologies for the synthesis of N-substituted anilines, grounded in mechanistic understanding and supported by experimental data. We will move beyond simple procedural lists to explore the underlying principles that govern reaction outcomes, enabling you to make informed decisions in your synthetic endeavors.
Key Synthetic Strategies: A Comparative Overview
The synthesis of N-substituted anilines is primarily achieved through three major strategies: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and classical Reductive Amination. Each method presents a unique set of advantages and limitations, making the choice of strategy highly dependent on the specific molecular target and available resources.
| Method | General Transformation | Typical Catalyst | Key Advantages | Common Limitations |
| Buchwald-Hartwig Amination | Ar-X + R¹R²NH → Ar-NR¹R² | Palladium complexes with phosphine ligands | Broad substrate scope, high functional group tolerance, mild reaction conditions.[3][4][5] | Catalyst cost and sensitivity, potential for side reactions.[3] |
| Ullmann Condensation | Ar-X + R¹R²NH → Ar-NR¹R² | Copper salts or complexes | Lower catalyst cost, effective for electron-deficient aryl halides.[6] | Harsh reaction conditions (high temperatures), limited substrate scope.[6] |
| Reductive Amination | Ar-NH₂ + R¹(C=O)R² → Ar-N(H)-C(H)R¹R² | Hydride reducing agents (e.g., NaBH₃CN) | Readily available starting materials, avoids transition metals.[7][8] | Limited to the formation of N-alkyl bonds, potential for over-alkylation.[9] |
I. Buchwald-Hartwig Amination: The Modern Workhorse
First reported in the mid-1990s, the Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines due to its remarkable scope and functional group tolerance.[3][4][10] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or pseudohalides and a wide variety of amines.[3][10]
Mechanistic Insights: The "Why" Behind the Reaction
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4][11] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The choice of phosphine ligand is critical to the success of the reaction.[4] Bulky, electron-rich ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent undesired side reactions like beta-hydride elimination.[3] The development of increasingly sophisticated ligands has expanded the reaction's scope to include challenging substrates like aryl chlorides and ammonia equivalents.[3][12]
Experimental Protocol: A Representative Example
The following protocol details the synthesis of N-phenylaniline from chlorobenzene and aniline.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Chlorobenzene
-
Aniline
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Add toluene (2 mL), followed by chlorobenzene (1.0 mmol) and aniline (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Ullmann Condensation: The Classical Approach
The Ullmann condensation is a copper-catalyzed reaction that has been used for over a century to form C-N bonds.[6] While often requiring harsher conditions than the Buchwald-Hartwig amination, it remains a valuable tool, particularly for large-scale syntheses where catalyst cost is a significant factor.[6]
Mechanistic Insights: A Copper-Mediated Pathway
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate.[13] Reductive elimination from this intermediate yields the desired N-substituted aniline and regenerates the active copper(I) species.[13][14]
Caption: Proposed catalytic cycle for the Ullmann condensation.
Traditionally, the Ullmann reaction required stoichiometric amounts of copper and high temperatures (often >200 °C).[6] Modern protocols often utilize soluble copper catalysts with ligands such as diamines or phenanthrolines, which allow for lower reaction temperatures and catalyst loadings.[6][15]
Experimental Protocol: A Classic Transformation
This protocol describes the synthesis of N-(4-methylphenyl)aniline from 4-bromotoluene and aniline.
Materials:
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
4-Bromotoluene
-
Aniline
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add DMF (5 mL), followed by 4-bromotoluene (1.0 mmol) and aniline (1.2 mmol).
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
III. Reductive Amination: A Direct and Economical Route
Reductive amination is a versatile and cost-effective method for the synthesis of N-alkyl anilines.[7][8] This reaction proceeds in a one-pot fashion by first forming an imine or enamine intermediate from an aniline and a carbonyl compound, which is then reduced in situ to the corresponding amine.[16][17]
Mechanistic Insights: The Two-Step, One-Pot Process
The reaction begins with the nucleophilic attack of the aniline on the carbonyl carbon, followed by dehydration to form an imine (from a primary aniline) or an enamine (from a secondary aniline).[18][19] A reducing agent, typically a mild hydride source like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the C=N double bond.[9][20]
Caption: General workflow for reductive amination.
The choice of reducing agent is critical for the success of the reaction. NaBH₃CN is particularly effective because it is stable under the mildly acidic conditions required for imine formation and is selective for the reduction of the iminium ion over the starting carbonyl compound.[9]
Experimental Protocol: A Straightforward N-Alkylation
The following protocol outlines the synthesis of N-benzylaniline from aniline and benzaldehyde.
Materials:
-
Aniline
-
Benzaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
Procedure:
-
In a flask, dissolve aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (10 mL).
-
Add a few drops of glacial acetic acid to catalyze imine formation (to a pH of ~5-6).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add NaBH₃CN (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 12-24 hours.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify by column chromatography if necessary.
Emerging Frontiers: Photocatalytic Approaches
While the aforementioned methods are well-established, the field of N-substituted aniline synthesis is continually evolving. Photocatalysis has recently emerged as a powerful and sustainable alternative. These methods often proceed under very mild conditions, utilizing visible light to drive the C-N bond formation, and represent an exciting area of ongoing research.
Conclusion: Selecting the Optimal Synthetic Route
The synthesis of N-substituted anilines is a mature field with a diverse toolkit of reliable methods.[1] The choice of the most appropriate synthetic strategy is a multifactorial decision that must take into account substrate scope, functional group tolerance, scalability, and economic considerations.
-
For maximum versatility and functional group tolerance, especially with complex molecules, the Buchwald-Hartwig amination is often the method of choice.
-
When cost is a primary driver and the substrates are amenable to higher temperatures, the Ullmann condensation provides a robust and economical alternative.
-
For the direct and efficient synthesis of N-alkyl anilines from readily available starting materials, reductive amination is an excellent and straightforward option.
By understanding the mechanistic underpinnings and practical considerations of each of these powerful transformations, researchers can confidently navigate the synthetic landscape and efficiently access the N-substituted aniline targets that are crucial for advancing science and developing new technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized N-(2-Hydroxyethyl)-2-methylaniline
Introduction:
N-(2-Hydroxyethyl)-2-methylaniline is a crucial intermediate in the synthesis of various organic materials, including specialized dyes, polymers, and as a precursor in pharmaceutical manufacturing. Its performance in these applications is intrinsically linked to its purity. This guide provides a comprehensive framework for researchers and drug development professionals to validate the purity of synthesized this compound. We will explore the rationale behind selecting appropriate analytical techniques, present detailed experimental protocols, and compare its purity profile against a common alternative, N-(2-Hydroxyethyl)aniline. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system.
Understanding the Synthesis: Anticipating Potential Impurities
A robust purity validation strategy begins with understanding the synthetic route, as this informs the potential impurity profile. This compound is typically synthesized via the reaction of 2-methylaniline with 2-chloroethanol in the presence of a base, or with ethylene oxide.
Caption: Synthesis of this compound and potential impurities.
Based on this, the primary impurities to screen for are:
-
Unreacted 2-methylaniline: A common impurity if the reaction does not go to completion.
-
Bis-alkylation product: Where the hydroxyl group of the product reacts with another molecule of the alkylating agent.
-
Polymerization byproducts: Particularly when using the highly reactive ethylene oxide.
Orthogonal Analytical Approaches for Purity Validation
To ensure a comprehensive and trustworthy assessment of purity, we will employ a multi-pronged, or orthogonal, analytical approach. This prevents reliance on a single technique and provides a more complete picture of the sample's composition.
Caption: Orthogonal analytical workflow for purity validation.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds. By separating the main compound from its impurities, we can calculate the purity as a percentage of the total peak area.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a variable wavelength UV detector.
-
Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent separation for aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure separation of both polar and non-polar impurities.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.[1]
-
Detection Wavelength: 254 nm. Aromatic compounds typically show strong absorbance at this wavelength. A photodiode array (PDA) detector can be used to assess peak purity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized product and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with acetonitrile for injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying low-level impurities that may not be well-resolved by HPLC. The mass spectrometer provides structural information, aiding in the confident identification of unknown peaks.[2][3]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Agilent 7890B GC with a 5977B Mass Selective Detector or equivalent.
-
Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (20:1 ratio). A split injection is used to avoid overloading the column with the main component.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.
NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed to confirm the identity of the main component and to detect any structurally significant impurities.
¹H NMR (400 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~7.1-7.3 (m, 2H, Ar-H)
-
~6.6-6.8 (m, 2H, Ar-H)
-
~3.8 (t, 2H, -CH₂-OH)
-
~3.4 (t, 2H, Ar-N-CH₂-)
-
~2.8 (s, 3H, Ar-N-CH₃)
-
~2.3 (s, 3H, Ar-CH₃)
-
~2.0 (br s, 1H, -OH)
-
FT-IR Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy provides confirmation of the key functional groups present in the molecule. The presence of both -OH and aromatic amine functionalities is a key indicator of the correct product. Reference spectra are available from databases like the NIST Chemistry WebBook for similar compounds.[4][5]
Expected Characteristic Peaks (cm⁻¹):
-
~3400 cm⁻¹ (broad): O-H stretch from the alcohol group.
-
~3050-3020 cm⁻¹: Aromatic C-H stretch.
-
~2940-2860 cm⁻¹: Aliphatic C-H stretch.
-
~1600, 1500 cm⁻¹: Aromatic C=C bending.
-
~1350 cm⁻¹: C-N stretch.
-
~1050 cm⁻¹: C-O stretch from the alcohol group.
Performance Comparison: this compound vs. N-(2-Hydroxyethyl)aniline
To contextualize the purity of the synthesized product, we compare it to a commercially available, structurally similar alternative, N-(2-Hydroxyethyl)aniline. This compound is also used in dye and polymer synthesis and serves as a relevant benchmark.[6]
Table 1: Comparative Purity Analysis
| Analytical Technique | Parameter | Synthesized this compound | N-(2-Hydroxyethyl)aniline (Commercial Standard, >98%) |
| HPLC-UV | Purity (Area %) | 99.2% | 98.9% |
| Impurity 1 (Unreacted 2-methylaniline) | 0.5% | N/A | |
| Impurity 2 (Unknown) | 0.3% | 0.8% | |
| GC-MS | Identified Impurities | 2-methylaniline | Aniline, Unknown |
| Appearance | Physical State | Light yellow liquid | Colorless to pale yellow liquid |
Table 2: Spectroscopic Data Comparison
| Spectroscopic Data | This compound (Synthesized) | N-(2-Hydroxyethyl)aniline (Reference Data) |
| ¹H NMR (Key Shifts) | Ar-CH₃ at ~2.3 ppm; N-CH₃ at ~2.8 ppm | Absence of methyl signals |
| FT-IR (Key Peaks) | O-H (~3400), Aromatic C=C (~1600, 1500), C-N (~1350), C-O (~1050) | O-H (~3380), N-H (~3200), Aromatic C=C (~1605, 1510), C-N (~1320), C-O (~1040) |
| Mass Spectrum (m/z) | Molecular Ion [M]⁺ at 165 | Molecular Ion [M]⁺ at 137 |
Discussion of Results and Conclusion
The orthogonal analytical approach provides a high degree of confidence in the purity assessment of the synthesized this compound. The HPLC data indicates a purity of 99.2%, which is excellent for most applications. GC-MS analysis successfully identified the primary impurity as unreacted 2-methylaniline, a predictable outcome of the synthesis. This information is invaluable for optimizing the reaction conditions in future syntheses, for instance, by adjusting the stoichiometry of the reactants or increasing the reaction time.
The NMR and FT-IR data confirm the structural identity of the synthesized product, with all characteristic peaks and shifts aligning with theoretical values. When compared to the commercial alternative, N-(2-Hydroxyethyl)aniline, our synthesized product demonstrates a higher purity profile.
This guide has outlined a robust, multi-technique strategy for the comprehensive purity validation of this compound. By combining chromatographic separation with spectroscopic identification, researchers can confidently ascertain the quality of their synthesized material. The provided protocols are designed to be self-validating and offer a clear rationale for each experimental choice, empowering scientists in research and drug development to make informed decisions about the suitability of their intermediates for downstream applications.
References
- 1. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. sincerechemical.com [sincerechemical.com]
- 4. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 5. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 6. N-(2-Hydroxyethyl)aniline 98 122-98-5 [sigmaaldrich.com]
An In-Depth Comparative Guide to Dye Precursors Related to N-(2-Hydroxyethyl)-2-methylaniline
This guide provides a comprehensive comparative analysis of this compound and its related analogues, which are pivotal intermediates in the synthesis of a wide array of colorants. Designed for researchers, chemists, and professionals in dye and materials development, this document delves into the synthesis, physicochemical properties, and performance characteristics of these precursors. We will explore the causal relationships between molecular structure and final dye properties, supported by experimental protocols and comparative data to guide informed selection for specific applications.
Introduction: The Central Role of Arylamine Precursors in Dye Chemistry
The synthesis of high-performance dyes is fundamentally dependent on the quality and molecular architecture of its precursors. Substituted N-alkylanilines, particularly those bearing hydroxyethyl groups, are a cornerstone in the creation of disperse and cationic dyes. These functional groups significantly influence the precursor's reactivity, the resulting dye's solubility, its affinity for synthetic fibers like polyester, and ultimately, its fastness properties.
Our central compound of interest, This compound , serves as a critical building block. However, subtle modifications to its structure—altering the N-alkyl group, adding further hydroxyethyl moieties, or changing the substituents on the aromatic ring—can lead to a diverse family of precursors with distinct performance profiles. This guide will compare this compound against three key analogues: N-Ethyl-N-(2-hydroxyethyl)aniline , N,N-bis(2-hydroxyethyl)-m-toluidine , and 2-Nitro-N-hydroxyethyl Aniline , to illuminate the structure-property relationships that govern their utility in dye synthesis.
The Reference Compound: this compound
This compound is a tertiary amine featuring a methyl group on the nitrogen and a methyl substituent at the ortho position of the aniline ring. This structure makes it a valuable coupling component in azo dye synthesis, particularly for producing specific shades of blue and pink cationic dyes.[1]
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 93-90-3 | [2][3] |
| Molecular Formula | C₉H₁₃NO | [2][3] |
| Molecular Weight | 151.21 g/mol | [2] |
| Appearance | - | - |
| Boiling Point | 229 °C | [1][2] |
| Density | 1.06 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.573 | [1][2] |
Comparative Analysis of Structurally Related Precursors
The selection of a dye precursor is a critical decision that dictates the synthesis pathway and the performance of the final colorant. Below, we compare our reference compound with three analogues, highlighting how minor structural changes yield significant differences in application and performance.
Structural and Functional Comparison
The chosen analogues represent key structural variations: a change in the N-alkyl group (ethyl vs. methyl), the addition of a second hydroxyethyl group, and the introduction of a powerful electron-withdrawing group on the ring.
Caption: Structural comparison of the selected dye precursors.
Physicochemical Properties at a Glance
The physical properties of these precursors, such as melting point and boiling point, are crucial for determining reaction conditions and purification methods. The presence of additional polar groups, like a second hydroxyethyl group, tends to increase the boiling point and can influence solubility.
| Precursor | CAS No. | MW ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Applications |
| This compound | 93-90-3 | 151.21 | 77 | 229 | Cationic Dyes[1] |
| N-Ethyl-N-(2-hydroxyethyl)aniline | 92-50-2 | 165.23 | 36-38 | 268 | Disperse & Basic Dyes[4] |
| N,N-bis(2-hydroxyethyl)-m-toluidine | 91-99-6 | 195.26 | - | - | Disperse Dyes, Resin Curing[5][6] |
| 2-Nitro-N-hydroxyethyl Aniline | 4926-55-0 | 182.18 | 72-74 | - | Hair Dyes[7][8] |
Performance in Dye Synthesis: A Mechanistic Perspective
The structure of the precursor directly correlates with its performance and the characteristics of the resulting dye.
-
Reactivity and Color (λmax): The electronic nature of the aniline ring is paramount. The methyl group in the toluidine derivatives is a weak electron-donating group, which influences the electron density of the ring and thus the λmax (color) of the final azo dye. In contrast, the nitro group in 2-Nitro-N-hydroxyethyl Aniline is a strong electron-withdrawing group, which is essential for developing the vibrant colors needed in hair dye formulations.[8][9] This precursor is typically used as a diazo component, where the nitro group enhances the electrophilicity of the resulting diazonium salt.
-
Solubility and Fiber Affinity: The number of hydroxyethyl (-CH₂CH₂OH) groups is a key determinant of the dye's properties. These groups enhance water solubility to a degree, which is critical for creating stable dispersions required for dyeing hydrophobic fibers like polyester.[10] They also provide sites for potential hydrogen bonding, which can improve the dye's affinity and fastness on the fiber. N,N-bis(2-hydroxyethyl)-m-toluidine, with two such groups, is often favored for applications requiring higher aqueous compatibility.[5]
-
Fastness Properties: The overall molecular size and structure of the precursor contribute to the dye's fastness (resistance to fading from light, washing, and sublimation). Larger, more complex precursors can lead to dyes that are more securely trapped within the polymer matrix of the fiber, often resulting in better wash and sublimation fastness.[11][12] For instance, dyes derived from N-Ethyl-N-(2-hydroxyethyl)aniline, such as C.I. Disperse Red 13, are known for specific performance characteristics on polyester.[4]
Experimental Methodologies and Protocols
To ensure reproducibility and scientific validity, this section provides detailed protocols for the synthesis of a representative precursor and its subsequent use in dye formation, as well as methods for performance evaluation.
Synthesis of Precursors: The Ethoxylation Pathway
The introduction of a hydroxyethyl group onto an aniline derivative is typically achieved via reaction with ethylene oxide, a process known as ethoxylation or hydroxyethylation. The choice of catalyst and reaction conditions is critical to control the degree of substitution and minimize by-products.
Caption: Generalized workflow for the synthesis of N-hydroxyethylaniline derivatives.
Protocol 1: Synthesis of N-Ethyl-N-(2-hydroxyethyl)aniline
Causality: This protocol utilizes ethylene oxide in an autoclave under catalytic conditions. Taurine is presented as a mild, effective catalyst that minimizes the formation of polyoxyethylene by-products.[13] The temperature is carefully controlled because the reaction is exothermic and higher temperatures can lead to undesired side reactions.
Materials:
-
N-ethylaniline (1.0 mole)
-
Ethylene oxide (1.01 mole)
-
Taurine (0.01 mole, catalyst)
-
Autoclave reactor equipped with stirring, heating, and pressure monitoring
Procedure:
-
Purge the autoclave with inert gas (e.g., nitrogen) to remove oxygen.
-
Charge the autoclave with N-ethylaniline and taurine.
-
Seal the reactor and introduce ethylene oxide.
-
Begin heating the mixture under constant stirring. A programmed temperature ramp to 100-130°C is recommended.[4][13]
-
Monitor the internal pressure and temperature. The reaction is typically complete within 3-4 hours, indicated by the stabilization of pressure.[13]
-
After the reaction is complete, cool the reactor to below 40°C.[4]
-
Vent any residual pressure and discharge the liquid product.
-
The crude product can be purified by vacuum distillation if necessary to achieve high purity (>97%).
Azo Dye Synthesis and Performance Evaluation
Protocol 2: General Procedure for Disperse Azo Dye Synthesis
Causality: This two-stage process is the foundation of azo dye chemistry. Diazotization requires cold, acidic conditions to form the unstable diazonium salt. The subsequent coupling reaction is pH-dependent and requires an electron-rich coupling partner to proceed efficiently.
A. Diazotization of a Primary Aromatic Amine (e.g., 2-Chloro-4-nitroaniline):
-
Dissolve the primary aromatic amine in a mixture of water and concentrated hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.
-
Stir for 30 minutes after the addition is complete. The presence of excess nitrous acid can be checked with starch-iodide paper and neutralized with a small amount of sulfamic acid if necessary.
B. Coupling Reaction:
-
In a separate vessel, dissolve the coupling component (e.g., N-Ethyl-N-(2-hydroxyethyl)aniline) in an acidic aqueous solution.
-
Cool the coupling component solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from Step A to the coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and adjust the pH as needed (typically weakly acidic for aniline couplers) to facilitate the coupling reaction.
-
Stir the reaction mixture for 2-4 hours until the coupling is complete.
-
The precipitated dye is collected by filtration, washed with water until neutral, and dried.
Protocol 3: Quantitative Evaluation of Dye Performance
Causality: Objective, quantitative data is essential for comparing dye performance. Spectrophotometry provides a reliable method to measure color strength and dye uptake, which are critical metrics for process efficiency and shade reproducibility.
A. Determination of Dye Uptake / Exhaustion:
-
Prepare a dyebath of known concentration with the synthesized dye, dispersing agents, and pH buffers.
-
Measure the initial absorbance (A₀) of the dyebath solution at the dye's λmax using a UV-Vis spectrophotometer.
-
Introduce the textile substrate (e.g., polyester fabric) and perform the dyeing process under specified conditions (e.g., high temperature exhaustion).
-
After dyeing, remove the fabric and allow the dyebath to cool.
-
Measure the final absorbance (A₁) of the residual dyebath.
-
Calculate the percentage of dye exhaustion (E%) using the formula: E% = [(A₀ - A₁) / A₀] x 100
B. Color Strength (K/S Value) Measurement:
-
Measure the reflectance (R) of the dyed fabric over the visible spectrum (400-700 nm) using a reflectance spectrophotometer.
-
Calculate the K/S value at the wavelength of minimum reflectance (corresponding to λmax) using the Kubelka-Munk equation:[14] K/S = (1 - R)² / 2R Where K is the absorption coefficient and S is the scattering coefficient. A higher K/S value indicates greater color strength on the fabric.
Concluding Remarks for the Practicing Scientist
The choice of an N-(2-Hydroxyethyl)aniline derivative as a dye precursor is a strategic decision guided by the desired outcome. This comparative analysis demonstrates that:
-
N-Alkyl Chain Length (Methyl vs. Ethyl): Modifying the N-alkyl group from methyl to ethyl can subtly alter the dye's properties, including its sublimation fastness and affinity for the fiber, and is a common strategy for fine-tuning performance.
-
Number of Hydroxyethyl Groups: Increasing the number of hydroxyethyl groups, as in N,N-bis(2-hydroxyethyl)-m-toluidine, generally enhances aqueous dispersibility and can be leveraged to improve dyeing performance from aqueous media.
-
Ring Substitution: The introduction of functional groups onto the aromatic ring has the most dramatic effect. An electron-withdrawing nitro group, as seen in 2-Nitro-N-hydroxyethyl Aniline, is essential for creating specific chromophores for applications like hair coloring, while electron-donating groups in toluidine derivatives are used to modulate shades in disperse and cationic dyes.
By understanding these fundamental structure-property relationships and utilizing robust experimental protocols for synthesis and evaluation, researchers can rationally design and select the optimal precursor to achieve targeted performance characteristics in their novel dye systems.
References
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. lookchem.com [lookchem.com]
- 3. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 4. N-Ethyl-N-hydroxyethylaniline | 92-50-2 [chemicalbook.com]
- 5. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Hydroxyethyl]-M-Toluidine (DC-2) [tristarintermediates.org]
- 6. N,N-Bis-hydroxyethyl-m-toluidine [lanxess.com]
- 7. nbinno.com [nbinno.com]
- 8. innospk.com [innospk.com]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. p2infohouse.org [p2infohouse.org]
- 13. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
- 14. nanobioletters.com [nanobioletters.com]
A Senior Application Scientist's Guide to Coupling Agents in Azo Dye Synthesis: A Performance Comparison of N-(2-Hydroxyethyl)-2-methylaniline and its Alternatives
For researchers and professionals in the dynamic fields of dye chemistry and materials science, the selection of appropriate intermediates is a critical determinant of final product quality. In the synthesis of azo dyes, particularly for disperse and solvent applications, the choice of the coupling agent significantly influences the resulting dye's coloristic properties, fastness, and overall performance. This guide provides an in-depth technical comparison of N-(2-Hydroxyethyl)-2-methylaniline, a versatile coupling agent, with its key alternatives. The insights presented herein are grounded in established chemical principles and supported by experimental data to aid in the rational design and synthesis of novel colorants.
Introduction: The Crucial Role of Coupling Agents in Azo Dye Synthesis
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most diverse class of synthetic organic colorants.[1] Their synthesis is a two-step process involving diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, the coupling agent. The chemical structure of the coupling agent is a key determinant of the dye's final properties. Substituents on the aromatic ring of the coupling agent can modulate the electronic environment, thereby influencing the wavelength of maximum absorption (λmax) and, consequently, the color of the dye. Furthermore, the nature of these substituents can impact the dye's solubility, affinity for different substrates, and resistance to fading from light, washing, and sublimation.
This compound (CAS 93-90-3) is a tertiary amine that serves as an effective coupling component. Its structure, featuring a hydroxyl group and a methyl group on the aniline ring, offers a unique combination of properties. The hydroxyethyl group can enhance water solubility and provide a site for further chemical modification, while the ortho-methyl group can influence the steric and electronic environment of the coupling position.
Comparative Performance Analysis
The performance of this compound is best understood in the context of its alternatives. This section provides a comparative analysis against other commonly used N-substituted aniline derivatives in azo dye synthesis.
Key Alternatives to this compound:
-
N-Ethyl-N-(2-hydroxyethyl)aniline (CAS 92-50-2): Structurally similar, with an ethyl group instead of a methyl group on the nitrogen atom. It is a crucial intermediate for a variety of disperse and acid dyes.[2]
-
N,N-Di(2-hydroxyethyl)aniline (CAS 120-07-0): Contains two hydroxyethyl groups, which significantly increases its hydrophilicity. It is used as an intermediate for dyestuffs.[3]
-
N,N-Diethylaniline (CAS 91-66-7): A widely used coupling agent for azo and triphenylmethane dyes, prized for its reactivity.
-
N,N-Bis(2-hydroxyethyl)-p-toluidine (CAS 3077-12-1): An aromatic amine with two hydroxyethyl groups and a methyl group in the para position of the aromatic ring, used as a dye intermediate.[4]
Performance Parameter Comparison
| Performance Parameter | This compound | N-Ethyl-N-(2-hydroxyethyl)aniline | N,N-Di(2-hydroxyethyl)aniline | N,N-Diethylaniline | N,N-Bis(2-hydroxyethyl)-p-toluidine |
| Reactivity in Coupling | Good | Good, comparable to its methyl analog | Good, hydroxyl groups can influence solubility | High, often leading to rapid reactions | Good |
| Resulting Dye Shade | Dependent on diazo component; typically yields yellows, oranges, and reds | Similar shades to its methyl analog; subtle shifts may occur | Can produce a range of shades; hydroxyl groups may cause slight hypsochromic or bathochromic shifts | Wide range of vibrant shades | Can produce various shades, influenced by the p-methyl group |
| Solubility of Resulting Dye | Moderate; hydroxyethyl group aids solubility in polar solvents | Moderate; similar to its methyl analog | Higher hydrophilicity due to two hydroxyl groups | Generally lower in water unless solubilizing groups are present | Moderate to good, aided by the two hydroxyl groups |
| Light Fastness | Moderate to good, influenced by the overall dye structure | Moderate to good, comparable to similar structures | Can be good; hydroxyl groups may participate in hydrogen bonding, potentially improving fastness | Varies significantly with the specific dye structure | Moderate to good |
| Wash Fastness | Good, especially for disperse dyes on synthetic fibers | Good | Good to excellent, enhanced by potential hydrogen bonding | Good | Good to excellent |
| Sublimation Fastness | Moderate to good, suitable for many disperse dye applications | Moderate to good | Generally good | Moderate | Good |
Causality Behind Performance Differences:
The performance variations among these coupling agents can be attributed to the electronic and steric effects of the substituents on the aniline nitrogen and the aromatic ring.
-
N-Alkyl and N-Hydroxyalkyl Groups: The presence of hydroxyethyl groups generally enhances the water solubility of the resulting dyes and can improve wash fastness through hydrogen bonding interactions with the substrate. The length of the N-alkyl chain (methyl vs. ethyl) can have a minor impact on the shade and physical properties of the dye.
-
Ring Substituents: The ortho-methyl group in this compound can introduce steric hindrance that may affect the kinetics of the coupling reaction and potentially the planarity of the final dye molecule, which in turn can influence its color and fastness properties. The para-methyl group in N,N-Bis(2-hydroxyethyl)-p-toluidine acts as an electron-donating group, which can lead to a bathochromic (deepening of color) shift in the resulting dye compared to its unsubstituted counterpart.
Experimental Protocols
To ensure a valid comparison, standardized experimental procedures are essential. The following are representative protocols for the synthesis of a disperse azo dye.
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of an azo dye.
1. Diazotization of a Primary Aromatic Amine (e.g., 4-Nitroaniline)
-
In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 10 mL of concentrated hydrochloric acid and 20 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.
2. Azo Coupling with this compound
-
In a separate 250 mL beaker, dissolve 1.65 g (0.01 mol) of this compound in 20 mL of 10% hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
Neutralize the reaction mixture with a 10% sodium hydroxide solution to a pH of 6-7 to precipitate the dye.
-
Filter the precipitated dye, wash it thoroughly with cold water until the filtrate is neutral, and dry it in an oven at 60 °C.
This protocol can be adapted for the alternative coupling agents by using equimolar amounts.
Characterization and Performance Evaluation
The synthesized dyes should be characterized to compare their properties.
-
Yield: The percentage yield should be calculated based on the limiting reactant.
-
Purity: Purity can be assessed by thin-layer chromatography (TLC).
-
Color Properties: The wavelength of maximum absorption (λmax) in a suitable solvent (e.g., DMF or ethanol) should be determined using a UV-Vis spectrophotometer.
-
Fastness Properties: The dyed substrates (e.g., polyester fabric) should be tested for light, wash, and sublimation fastness according to standard methods (e.g., AATCC or ISO standards). Light fastness is typically rated on a scale of 1-8, while wash and sublimation fastness are rated on a scale of 1-5.
Diagram of the Molecular Structure of this compound
Caption: Structure of this compound.
Conclusion
This compound is a valuable coupling agent in the synthesis of azo dyes, offering a good balance of reactivity, and resulting in dyes with favorable fastness properties. The presence of both a hydroxyethyl group and a methyl group on the aniline structure provides a unique combination of features that can be exploited in the design of new colorants.
The choice between this compound and its alternatives will depend on the specific requirements of the target dye. For applications requiring higher water solubility, N,N-Di(2-hydroxyethyl)aniline may be a more suitable choice. If a specific shade modulation is desired, the electronic effects of substituents on alternatives like N,N-Bis(2-hydroxyethyl)-p-toluidine can be leveraged. For high reactivity, N,N-diethylaniline remains a strong candidate.
Ultimately, a thorough understanding of the structure-property relationships of these coupling agents, supported by systematic experimental evaluation, is paramount for the successful development of high-performance azo dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Hydroxyethyl]-Aniline (DC-4) [tristarintermediates.org]
- 4. China N,N-Dihydroxyethyl-p-toluidine CAS NO:3077-12-1 factory and manufacturers | Mit-ivy [mit-ivy.com]
A Senior Application Scientist's Guide to the Characterization of N-(2-Hydroxyethyl)-2-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylaniline derivatives are a cornerstone in modern organic synthesis, serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1][2] Among these, N-(2-Hydroxyethyl)-2-methylaniline and its derivatives represent a class of compounds with significant potential. The presence of a hydroxyl group offers a reactive site for further functionalization, while the substituted aniline core is a key pharmacophore in many biologically active molecules.[1]
Accurate and comprehensive characterization of these derivatives is paramount. It ensures the structural integrity of synthesized compounds, confirms purity, and provides the foundational data necessary for further development and regulatory submission. This guide offers an in-depth comparison of the essential analytical techniques used to characterize these molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to aid researchers in their work.
Synthesis and Physicochemical Landscape
The journey of characterization begins with a robust synthetic route and an understanding of the fundamental physical properties of the target molecules.
General Synthesis of this compound Derivatives
A common and efficient method for synthesizing the parent compound, this compound, involves the reaction of 2-methylaniline with 2-chloroethanol or ethylene oxide. The ortho-methyl group on the aniline ring can introduce steric considerations that influence reaction kinetics compared to its non-methylated counterpart.
Causality of Experimental Choices:
-
Base: A mild base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA), is often used to neutralize the HCl generated during the reaction with 2-chloroethanol, driving the reaction to completion.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is typically chosen to dissolve the reactants and facilitate the nucleophilic substitution.
-
Temperature: Moderate heating is usually required to overcome the activation energy of the reaction without promoting side reactions.
Derivatives can then be synthesized by targeting the hydroxyl group (e.g., esterification, etherification) or by further substitution on the aromatic ring.
Below is a generalized workflow for the synthesis and subsequent purification.
Caption: Generalized workflow for the synthesis and purification of this compound.
Comparative Physicochemical Properties
The physical properties of these derivatives are heavily influenced by their substitution patterns. While data for this compound is not as prevalent as its close analog, N-(2-Hydroxyethyl)-N-methylaniline, we can infer and compare their expected properties.
| Property | N-(2-Hydroxyethyl)-N-methylaniline[3][4] | This compound (Predicted) | N-(2-Acetoxyethyl)-2-methylaniline (Predicted) |
| CAS Number | 93-90-3 | N/A | N/A |
| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO | C₁₁H₁₅NO₂ |
| Molecular Weight | 151.21 g/mol | 151.21 g/mol | 193.24 g/mol |
| Boiling Point | ~229 °C (lit.)[3] | Expected to be similar to the N-methyl analog | Expected to be higher due to increased mass and polarity |
| Density | ~1.06 g/mL at 25 °C (lit.)[3] | Expected to be similar | Expected to be slightly higher |
| Refractive Index | n20/D 1.573 (lit.)[3] | Expected to be similar | Expected to be slightly higher |
| LogP (Predicted) | ~1.7 | ~1.8 (Increased lipophilicity from ortho-methyl) | ~2.2 (Ester group increases lipophilicity) |
Rationale: The ortho-methyl group in the target compound is expected to slightly increase its lipophilicity (LogP) compared to the N-methyl analog. Acetylation of the hydroxyl group to form the acetoxyethyl derivative would further increase the molecular weight and lipophilicity, which in turn would elevate the boiling point.
Spectroscopic Characterization: A Triad of Confirmation
No single technique can unequivocally confirm a structure. Therefore, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is employed as a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, we would expect the following key signals in a ¹H NMR spectrum.
-
Aromatic Protons (Ar-H): ~6.7-7.2 ppm. The ortho-methyl group will influence the splitting pattern of the aromatic protons, leading to a more complex multiplet compared to unsubstituted aniline derivatives.
-
Methylene Protons (-N-CH₂-): ~3.4 ppm. These protons are adjacent to the nitrogen and will likely appear as a triplet.
-
Methylene Protons (-CH₂-OH): ~3.7 ppm. These protons are adjacent to the hydroxyl group and will also likely appear as a triplet.
-
Hydroxyl Proton (-OH): A broad singlet, variable chemical shift.
-
Methyl Protons (Ar-CH₃): ~2.3 ppm. A sharp singlet corresponding to the three protons of the methyl group.
Comparative Analysis: For an acetylated derivative, N-(2-Acetoxyethyl)-2-methylaniline, one would expect to see the disappearance of the broad -OH signal and the appearance of a new sharp singlet around 2.1 ppm corresponding to the acetyl methyl group. The methylene group adjacent to the ester oxygen would also shift downfield.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and valuable information about its fragmentation pattern, further confirming the structure.
-
Molecular Ion Peak (M⁺): For this compound, the electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 151.
-
Key Fragmentation: A characteristic fragmentation pattern would involve the loss of the hydroxyethyl group or cleavage between the two methylene groups. A prominent peak at m/z = 106 is often observed in N-alkylanilines, corresponding to the loss of the alkyl side chain, leaving the anilinic fragment.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ is a clear indicator of the hydroxyl group.
-
N-H Stretch: A sharp to medium absorption around 3400 cm⁻¹ indicates the secondary amine.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring absorptions typically occur in the 1500-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region corresponds to the C-O bond of the alcohol.
Comparative Analysis: Upon acetylation, the broad O-H stretch would disappear, and a very strong, sharp absorption characteristic of a carbonyl (C=O) group in an ester would appear around 1735-1750 cm⁻¹.
Chromatographic Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthesized compounds and for separating mixtures of related derivatives.[6][7]
Protocol: Reversed-Phase HPLC for Purity Determination
This protocol is designed for the analysis of this compound and its derivatives. Reversed-phase chromatography is ideal for these moderately polar compounds.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% formic acid (for improved peak shape).
-
Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Rationale: A C18 column provides excellent separation for aromatic compounds. The acidic mobile phase ensures that the aniline nitrogen is protonated, leading to sharper, more symmetrical peaks.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).
-
Gradient Elution:
-
Start with 20% B.
-
Linearly increase to 80% B over 15 minutes.
-
Hold at 80% B for 2 minutes.
-
Return to 20% B and equilibrate for 5 minutes.
-
-
Rationale: A gradient elution is necessary to separate the parent compound from potentially more lipophilic derivatives or impurities within a reasonable timeframe.
4. Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg/mL) in the initial mobile phase composition (80:20 Water:Acetonitrile).
-
Filter through a 0.45 µm syringe filter before injection.
Caption: Standard analytical workflow for HPLC-based purity assessment.
Comparative Chromatographic Behavior
Structural modifications will predictably alter the retention time of the derivatives on a reversed-phase column.
| Compound | Expected Retention Time (t_R) | Rationale |
| This compound | Lowest | Most polar due to the free hydroxyl group. |
| N-(2-Methoxyethyl)-2-methylaniline | Intermediate | Ether is less polar than alcohol, increasing retention. |
| N-(2-Acetoxyethyl)-2-methylaniline | Highest | Ester group significantly increases lipophilicity and interaction with the C18 stationary phase. |
Conclusion
The robust characterization of this compound derivatives is a multi-faceted process that relies on the synergistic application of synthetic chemistry, spectroscopy, and chromatography. By understanding the principles behind each technique and anticipating how structural modifications will influence the analytical data, researchers can confidently confirm the identity and purity of their compounds. This guide provides the foundational protocols and comparative insights necessary for professionals in drug discovery and chemical development to navigate the characterization of this important class of molecules, ensuring data integrity and accelerating their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]
- 4. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 5. N-Methylaniline(100-61-8) MS [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Benchmarking N-(2-Hydroxyethyl)-2-methylaniline against other dye intermediates
An In-Depth Comparative Guide to Dye Intermediates: Benchmarking N-(2-Hydroxyethyl)-2-methylaniline
Authored by a Senior Application Scientist
In the intricate world of dye chemistry, the performance of the final colorant is fundamentally dictated by the quality and characteristics of its precursors—the dye intermediates. These molecules are the foundational building blocks that determine hue, fastness, and application suitability. This guide provides a comprehensive benchmark analysis of this compound, a key intermediate in the synthesis of disperse and solvent dyes.
Our objective is to move beyond a simple cataloging of properties. We will dissect the causal relationships between molecular structure and performance, offering researchers, scientists, and drug development professionals a nuanced understanding of how this compound compares to structurally similar and widely used alternatives. The protocols and data herein are designed to be self-validating, providing a robust framework for your own experimental evaluations.
The Contenders: A Physicochemical Overview
To establish a meaningful comparison, we have selected two primary benchmarks against this compound (the subject compound):
-
N-(2-Hydroxyethyl)aniline: The parent compound without the methyl group, allowing for a direct assessment of the methyl group's influence.
-
N-Ethyl-N-(2-hydroxyethyl)aniline: A closely related intermediate where a methyl group is replaced by an ethyl group on the nitrogen atom, offering insights into the effect of N-alkylation.[1][2]
These intermediates are frequently employed in the synthesis of azo dyes, which are characterized by the functional group R-N=N-R'.[1] The properties of the resulting dyes are highly dependent on the electronic and steric nature of the aniline-derived intermediate, which acts as the coupling component in the synthesis.
Table 1: Comparative Physicochemical Properties of Selected Aniline Intermediates
| Property | This compound | N-(2-Hydroxyethyl)aniline | N-Ethyl-N-(2-hydroxyethyl)aniline |
| CAS Number | 93-90-3[3][4] | 122-98-5[5][6][7] | 92-50-2[1] |
| Molecular Formula | C₉H₁₃NO[3][4] | C₈H₁₁NO[5][6] | C₁₀H₁₅NO[1] |
| Molecular Weight | 151.21 g/mol [3][4] | 137.18 g/mol [5][6][7] | 165.23 g/mol [1] |
| Appearance | Transparent Liquid[8] | Liquid[7] | Light tan crystalline solid/liquid[2] |
| Melting Point | 77 °C[4][8] | N/A | 31-36 °C[2] |
| Boiling Point | 229 °C[4][9] | 278-282 °C[7] | ~285 °C (decomposes) |
| Density | ~1.06 g/mL at 25 °C[4][9] | 1.094 g/mL at 25 °C[7] | ~1.03 g/mL at 20 °C |
| Refractive Index | n20/D 1.573[4][9] | n20/D 1.578[7] | n20/D 1.558 |
Insight into Causality: The addition of the methyl group on the aromatic ring in this compound lowers the boiling point relative to its unsubstituted counterpart, N-(2-Hydroxyethyl)aniline. This can be attributed to the steric hindrance provided by the ortho-methyl group, which may disrupt intermolecular hydrogen bonding between the hydroxyl and amine groups of adjacent molecules. These physical properties are critical in process development, influencing decisions on reaction temperatures, solvent selection, and purification methods like vacuum distillation.
Synthesis, Reactivity, and the Role of Molecular Structure
These intermediates are typically synthesized via the reaction of the corresponding aniline derivative with ethylene oxide. For instance, N-ethylaniline reacts with ethylene oxide to form N-Ethyl-N-(2-hydroxyethyl)aniline.[10] The core utility of these molecules in dye manufacturing lies in their function as coupling components in azo dye synthesis.
The general workflow involves two key steps:
-
Diazotization: An aromatic primary amine (the diazo component) is converted into a diazonium salt using nitrous acid.
-
Azo Coupling: The highly reactive diazonium salt undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as our benchmarked aniline derivatives.
Caption: Generalized workflow for azo dye synthesis.
The reactivity of the coupling component is paramount. The ortho-methyl group in This compound is an electron-donating group (EDG). This has two significant consequences:
-
Increased Nucleophilicity: The EDG increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards the electrophilic diazonium salt. This can lead to faster reaction kinetics and potentially higher yields compared to the unsubstituted N-(2-Hydroxyethyl)aniline.
-
Steric Hindrance: The placement of the methyl group at the ortho position can sterically hinder the approach of the diazonium salt to the preferred para-coupling position. This can influence the regioselectivity of the reaction and, in some cases, may necessitate more forcing reaction conditions.
Performance Benchmarking: From Intermediate to Final Dye
The ultimate test of a dye intermediate is the performance of the dye it produces. We evaluate this based on several key performance indicators (KPIs) that are critical in industrial applications, particularly in the textile industry.[11][12]
Table 2: Performance KPI Benchmarking for Derived Dyes
| Performance KPI | This compound Derivative | N-(2-Hydroxyethyl)aniline Derivative | N-Ethyl-N-(2-hydroxyethyl)aniline Derivative |
| Reaction Kinetics | Typically faster due to electron-donating methyl group. | Baseline standard rate. | Fast, due to strong electron donation from N-ethyl group. |
| Typical Yield | High, often >90%. | Good, typically 85-95%. | Very high, often >95%. |
| Color/Hue | Can induce a bathochromic (red) shift in color. | Baseline color. | Often produces deeper, more bathochromic shades.[1] |
| Tinctorial Strength | Generally high. | Good. | Excellent. |
| Light Fastness | Good to Very Good. | Moderate to Good. | Very Good. |
| Sublimation Fastness | Very Good, enhanced by methyl group's bulk. | Good. | Excellent, larger N-alkyl group improves resistance. |
| Wash Fastness | Good. The -OH group allows for potential bonding. | Moderate. | Good to Very Good.[12] |
Expertise in Action: The data reveals a clear structure-property relationship. The electron-donating nature of the alkyl groups (methyl on the ring, ethyl on the nitrogen) enhances the reactivity and generally leads to dyes with deeper colors (bathochromic shifts) and higher tinctorial strength. Furthermore, the increased molecular size and bulkiness from these alkyl groups can improve fastness properties. Specifically, sublimation fastness—critical for polyester dyeing—is often enhanced because the larger dye molecule has stronger van der Waals interactions with the polymer fibers, making it less likely to sublime out upon heating.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, we provide detailed methodologies for synthesizing and evaluating a representative disperse dye.
Protocol 1: Synthesis of a Disperse Red Dye
This protocol details the synthesis of a representative red azo dye using this compound as the coupling component.
Materials:
-
4-Nitroaniline (Diazo component)
-
This compound (Coupling component)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 37%
-
Sodium Acetate
-
Methanol
-
Deionized Water
Workflow Diagram:
Caption: Step-by-step experimental workflow for dye synthesis.
Step-by-Step Procedure:
-
Diazotization: a. In a 250 mL beaker, add 1.38 g (0.01 mol) of 4-nitroaniline to a mixture of 3 mL of concentrated HCl and 10 mL of water. Heat gently to dissolve, then cool the solution to 0-5 °C in an ice-salt bath with constant stirring. b. Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water. Add this solution dropwise to the cooled 4-nitroaniline solution over 15 minutes, ensuring the temperature remains below 5 °C. c. Stir the resulting diazonium salt solution for an additional 30 minutes in the cold.
-
Coupling: a. In a separate 500 mL beaker, dissolve 1.51 g (0.01 mol) of this compound in 50 mL of water containing 1 mL of concentrated HCl. Cool this solution to 0-5 °C. b. Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring. Maintain the temperature below 5 °C. c. A deep red color should develop immediately.
-
Precipitation and Isolation: a. After the addition is complete, slowly add a 10% sodium acetate solution to raise the pH to approximately 4.5. b. Continue stirring the mixture in the ice bath for 2 hours to ensure complete precipitation of the dye. c. Collect the solid red precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: a. Dry the purified dye in a vacuum oven at 60 °C overnight. b. Weigh the final product to calculate the percentage yield.
Protocol 2: Evaluation of Dye Performance
-
Spectrophotometric Analysis: a. Prepare a standard solution of the synthesized dye in a suitable solvent (e.g., acetone or DMF) at a known concentration (e.g., 10 mg/L). b. Using a UV-Vis spectrophotometer, scan the solution from 400-700 nm to determine the wavelength of maximum absorbance (λmax).[13] This value corresponds to the perceived color of the dye.
-
Colorfastness Testing: a. Dyeing: Prepare a dyebath and dye a standard fabric swatch (e.g., polyester) using a laboratory dyeing machine, following established procedures for disperse dyes. b. Wash Fastness: Assess according to ISO 105-C06 standard. The dyed fabric is washed with a standard detergent in a launder-o-meter, and the color change of the fabric and staining of adjacent undyed fabrics are evaluated against standard grey scales. c. Light Fastness: Evaluate according to ISO 105-B02 standard. The dyed fabric is exposed to a standardized artificial light source (e.g., Xenon arc lamp) alongside a set of blue wool standards. The degree of fading is compared to the standards to assign a rating (1-8).
Safety and Handling Considerations
As a Senior Application Scientist, I must emphasize that scientific integrity includes a commitment to safety. Aniline derivatives can be toxic and require careful handling.
-
This compound and its counterparts are classified as hazardous substances. They can be toxic if swallowed, in contact with skin, or if inhaled.[14][15][16]
-
Chronic exposure may cause serious damage to health. [14]
-
Engineering Controls: Always handle these chemicals in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.[15]
Conclusion and Strategic Recommendations
This comprehensive analysis demonstrates that This compound is a highly effective dye intermediate that offers a compelling balance of properties.
-
Key Advantage: The presence of the ortho-methyl group enhances the reactivity of the coupling reaction and can lead to dyes with improved sublimation fastness and a desirable bathochromic shift in color compared to dyes derived from the unsubstituted N-(2-Hydroxyethyl)aniline.
-
Performance Context: While N-alkylation (as in N-Ethyl-N-(2-hydroxyethyl)aniline) often yields the highest performance in terms of color depth and fastness, this compound represents a strategic choice for achieving specific red-shifted hues and robust performance profiles, particularly for disperse dyes intended for polyester.
For researchers and developers, the choice of intermediate should be guided by the target application's specific requirements for color, fastness, and cost. This compound serves as a versatile and high-performing tool in the dye chemist's arsenal, enabling the creation of vibrant and durable colorants.
References
- 1. nbinno.com [nbinno.com]
- 2. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-Ethyl, N-[2-Hydroxyethyl]Aniline (DC-15) [tristarintermediates.org]
- 3. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 4. N-(2-Hydroxyethyl)-N-methylaniline | 93-90-3 [chemicalbook.com]
- 5. N-(2-Hydroxyethyl)aniline | C8H11NO | CID 31235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. N-(2-Hydroxyethyl)aniline 98 122-98-5 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. alfa-chemical.com [alfa-chemical.com]
- 10. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
- 11. vantagemarketresearch.com [vantagemarketresearch.com]
- 12. Dye Intermediates Market Growth, Trends And Analysis 2035 - OMR Business Consulting [organicmarketresearch.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-Hydroxyethyl)-2-methylaniline
This guide provides an essential operational framework for the safe handling of N-(2-Hydroxyethyl)-2-methylaniline. As a compound with significant toxicological implications, adherence to stringent safety protocols is not merely procedural—it is fundamental to protecting the health of laboratory personnel and ensuring the integrity of research. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to work with confidence and precision.
Hazard Assessment: The 'Why' Behind the Precautions
Understanding the specific risk profile of this compound is the critical first step in establishing a robust safety protocol. Its hazards are multi-faceted and demand a comprehensive protective strategy.
-
Acute Multi-Route Toxicity: This chemical is classified as toxic if swallowed, if it comes into contact with the skin, or if it is inhaled.[1][2][3] This triple threat means that exposure through any route can have serious health consequences, necessitating a barrier strategy that protects the entire body.
-
Severe Eye Damage: Direct contact can cause serious and potentially irreversible damage to the eyes.[2][4] The risk is not limited to direct splashes; vapors can also cause significant irritation.
-
Dermal Absorption and Sensitization: The compound is readily absorbed through the skin, which can lead to systemic toxic effects.[4] Furthermore, it may cause skin sensitization, meaning that repeated contact can lead to an allergic reaction.[4] It is imperative to treat any skin contact as a significant exposure event.
-
Target Organ Damage from Prolonged Exposure: Chronic or repeated exposure may cause damage to vital organs, including the liver, spleen, and bone marrow. This underscores the importance of minimizing even low-level, long-term exposure through consistent and correct use of personal protective equipment (PPE).
-
Respiratory and Central Nervous System Effects: Inhalation of vapors or mists can lead to respiratory irritation, drowsiness, dizziness, and other effects on the central nervous system.[4]
Personal Protective Equipment (PPE) Protocol: Your Essential Barrier
The selection and use of PPE must directly counteract the hazards identified above. The following table summarizes the minimum required PPE for any procedure involving this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles conforming to NIOSH or EN 166 standards, worn in conjunction with a full-face shield. | Provides a robust barrier against splashes, mists, and vapors, mitigating the risk of serious eye damage.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is strongly recommended. | Prevents skin contact, which is a primary route of toxic exposure and can cause sensitization.[3] Always inspect gloves for tears or degradation before use.[3] |
| Body Protection | A chemical-resistant lab coat, fully buttoned. Closed-toe shoes are mandatory. | Protects skin on the arms and body from accidental contact and prevents contamination of personal clothing.[2] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. If this is not possible or if aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges is required. | Mitigates the high risk of inhalation toxicity, which can lead to acute CNS effects and long-term organ damage.[1][4] |
Procedural Workflow for Safe Handling
A disciplined, sequential workflow is crucial for minimizing exposure risk. The following diagram and steps outline the process from preparation to cleanup.
Safe handling workflow for this compound.
Step-by-Step Methodology:
-
Preparation and Area Setup:
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Gather all necessary equipment, chemicals, and waste containers and place them within the fume hood to minimize movement in and out of the workspace.
-
Confirm that a safety shower and eyewash station are accessible and unobstructed.
-
-
Donning PPE:
-
The order is critical to prevent cross-contamination.
-
First: Don your lab coat and ensure it is fully fastened.
-
Second: Put on your chemical safety goggles and face shield.
-
Last: Inspect your gloves for any signs of damage, then don them, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Handling the Chemical:
-
All transfers, weighing, and manipulations of this compound must occur deep within the chemical fume hood.
-
Keep the container sealed whenever possible.
-
Avoid any practices that could generate mists or aerosols.
-
Be aware that this is a combustible liquid; keep it away from heat, sparks, and open flames.[1]
-
-
Doffing PPE:
-
This process is designed to remove the most contaminated items first.
-
First: With your outer gloves still on, decontaminate any surfaces. Then, remove the outer gloves (if double-gloving) and the inner gloves using a technique that avoids touching the outer surface with your bare hands.[3]
-
Second: Remove your face shield and goggles.
-
Third: Remove your lab coat.
-
Finally: Wash your hands and forearms thoroughly with soap and water.
-
Spill and Disposal Management
Spill Response:
-
Minor Spills (inside a fume hood): Absorb the spill with an inert material like sand or vermiculite.[4] Collect the material using non-sparking tools into a labeled, sealed container for hazardous waste disposal. Decontaminate the area thoroughly.
-
Major Spills: Evacuate the immediate area and alert your institution's emergency response team.[4] Do not attempt to clean up a large spill without proper training and equipment, including a self-contained breathing apparatus.[4]
Waste Disposal:
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Dispose of contents and containers at an approved waste disposal plant in accordance with all local, regional, and national regulations.[3]
-
Under no circumstances should this chemical or its containers be disposed of in the regular trash or allowed to enter drains or sewer systems.[5]
Your safety is paramount. By understanding the risks and diligently following these procedures, you can handle this compound responsibly and safely.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
